molecular formula C15H18O4 B15135709 Monaspin B

Monaspin B

Cat. No.: B15135709
M. Wt: 262.30 g/mol
InChI Key: UUHLKWWYEAWIAU-GQCTYLIASA-N
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Description

Monaspin B is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

7a-methyl-3-methylidene-5-[(E)-4-oxopent-1-enyl]-3a,4,5,7-tetrahydro-1-benzofuran-2,6-dione

InChI

InChI=1S/C15H18O4/c1-9(16)5-4-6-11-7-12-10(2)14(18)19-15(12,3)8-13(11)17/h4,6,11-12H,2,5,7-8H2,1,3H3/b6-4+

InChI Key

UUHLKWWYEAWIAU-GQCTYLIASA-N

Isomeric SMILES

CC(=O)C/C=C/C1CC2C(=C)C(=O)OC2(CC1=O)C

Canonical SMILES

CC(=O)CC=CC1CC2C(=C)C(=O)OC2(CC1=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Monaspin B: A Technical Guide to its Discovery and Antileukemic Potential from Monascus purpureus and Aspergillus oryzae Co-culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led researchers to explore unique microbial interactions. This technical guide delves into the discovery of Monaspin B, a potent antileukemic cyclohexyl-furan, produced through the co-cultivation of the fungi Monascus purpureus and Aspergillus oryzae. Microbial co-culture presents a powerful strategy to unlock cryptic biosynthetic pathways, leading to the generation of novel secondary metabolites with significant biological activities. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and logical workflows involved in the identification, isolation, and characterization of this compound, offering a blueprint for further research and development in this promising area of natural product discovery.

Introduction

Natural products remain a cornerstone of drug discovery, with microorganisms being a particularly rich source of structurally diverse and biologically active compounds.[1] However, it is estimated that a vast majority of microbial biosynthetic gene clusters are silent under standard laboratory monoculture conditions. Co-cultivation, the process of growing two or more different microorganisms in the same environment, can simulate the competitive and symbiotic interactions found in their natural habitats.[2] This interaction can trigger the expression of otherwise dormant gene clusters, leading to the production of novel secondary metabolites.[3]

The co-culture of Monascus purpureus, a fungus long used in the production of food colorants and other bioactive compounds, with Aspergillus oryzae, another industrially important fungus, has led to the discovery of two new cyclohexyl-furans: Monaspin A and this compound.[1] This guide focuses on this compound, which has demonstrated significant antiproliferative activity against leukemic cells, highlighting its potential as a lead compound for cancer therapy.[1]

Quantitative Data Summary

The co-culture of Monascus purpureus and Aspergillus oryzae resulted in the production of Monaspins A and B. After optimization of culture conditions, the following yields were achieved:

CompoundYield (mg/L)
Monaspin A1.2
This compound0.8

The potent antileukemic activity of this compound was quantified against the human promyelocytic leukemia cell line, HL-60.

CompoundCell LineIC50 (nM)Biological Effect
This compoundHL-60160Induces apoptosis

In a subsequent in vivo study using a mouse leukemia model, this compound demonstrated a promising antileukemic effect.

TreatmentEffect on Blood Cell Counts
This compoundReduction in white blood cells, lymphocytes, and neutrophils

Experimental Protocols

The following sections detail the methodologies for the co-cultivation, extraction, purification, and biological evaluation of this compound. These protocols are based on the methods described in the primary literature.

Fungal Strains and Co-culture Conditions
  • Fungal Strains: Monascus purpureus and Aspergillus oryzae were used in this study.

  • Inoculum Preparation:

    • Both fungal strains are cultured separately on Potato Dextrose Agar (PDA) plates at 28°C for 7 days.

    • Spore suspensions are prepared by washing the surface of the agar plates with sterile 0.1% Tween 80 solution.

    • Spore concentrations are determined using a hemocytometer and adjusted to 1 x 106 spores/mL.

  • Co-culture Medium: A suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB), is used.

  • Co-culture Procedure:

    • A 100 mL Erlenmeyer flask containing 50 mL of PDB is inoculated with 1 mL of the Monascus purpureus spore suspension.

    • The flask is incubated at 28°C on a rotary shaker at 150 rpm for 48 hours.

    • After 48 hours, 1 mL of the Aspergillus oryzae spore suspension is added to the Monascus purpureus culture.

    • The co-culture is then incubated for an additional 7-10 days under the same conditions.

Extraction and Purification of this compound
  • Extraction:

    • The entire fermentation broth is harvested and homogenized.

    • The homogenized broth is extracted three times with an equal volume of ethyl acetate.

    • The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC).

    • Further purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient.

Structural Elucidation

The chemical structure of this compound was determined using the following spectroscopic methods:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to elucidate the complete chemical structure.

In Vitro Antiproliferative Assay
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Conditions: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • HL-60 cells are seeded in a 96-well plate at a density of 5 x 104 cells/well.

    • Cells are treated with various concentrations of this compound for 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

    • The formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

In Vivo Antileukemic Activity
  • Animal Model: A mouse model of leukemia is established by intravenously injecting a suitable murine leukemia cell line into immunocompromised mice.

  • Treatment: Once the leukemia is established, mice are treated with this compound via intraperitoneal injection at a predetermined dose and schedule.

  • Monitoring: The progression of leukemia is monitored by measuring white blood cell, lymphocyte, and neutrophil counts in peripheral blood samples.

  • Endpoint: The study endpoint is determined by ethical guidelines and may include survival analysis and histopathological examination of tissues.

Visualizations

Experimental Workflow

experimental_workflow cluster_coculture Co-culture & Production cluster_extraction Isolation & Purification cluster_analysis Characterization & Bioactivity M_purpureus Monascus purpureus Coculture Co-cultivation M_purpureus->Coculture A_oryzae Aspergillus oryzae A_oryzae->Coculture Fermentation Fermentation Broth Coculture->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Chromatography Crude_Extract->Silica_Column HPLC Semi-preparative HPLC Silica_Column->HPLC Monaspin_B Pure this compound HPLC->Monaspin_B Structure Structural Elucidation (HR-ESI-MS, NMR) Monaspin_B->Structure In_Vitro In Vitro Assay (HL-60 cells) Monaspin_B->In_Vitro In_Vivo In Vivo Model (Mouse Leukemia) Monaspin_B->In_Vivo Activity Antileukemic Activity In_Vitro->Activity In_Vivo->Activity

Caption: Experimental workflow for the discovery and characterization of this compound.

Proposed Mechanism of Action

mechanism_of_action Monaspin_B This compound HL60 HL-60 Leukemia Cell Monaspin_B->HL60 Apoptosis Apoptosis (Programmed Cell Death) HL60->Apoptosis Induces Proliferation Cell Proliferation HL60->Proliferation Apoptosis->Inhibition Inhibition->Proliferation

Caption: Proposed mechanism of this compound's antileukemic activity.

Conclusion

The discovery of this compound through the co-culture of Monascus purpureus and Aspergillus oryzae underscores the significant potential of microbial interaction as a strategy for discovering novel, bioactive natural products. The potent and selective antileukemic activity of this compound, demonstrated both in vitro and in vivo, establishes it as a promising candidate for further preclinical and clinical development. This technical guide provides a foundational framework for researchers to build upon, not only for the further investigation of this compound but also for the broader application of co-culture techniques in the search for new therapeutic agents. Future research should focus on elucidating the biosynthetic pathway of this compound, optimizing its production, and exploring its full therapeutic potential.

References

An In-depth Technical Guide on the Proposed Biosynthesis of Novel Cyclohexyl-Furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed biosynthetic pathway for novel cyclohexyl-furan natural products. Given the novelty of this compound class, this guide synthesizes established biochemical principles from related pathways to construct a plausible enzymatic route. It is intended to serve as a foundational resource for researchers aiming to discover, characterize, and engineer the biosynthesis of these unique molecules.

Introduction to Cyclohexyl-Furans

Cyclohexyl-furan compounds represent a novel class of natural products characterized by the presence of both a cyclohexane and a furan moiety. While the biosynthesis of furan-containing fatty acids and various cyclohexane-containing natural products are known, the pathway for a combined cyclohexyl-furan structure has not been elucidated.[1][2][3] This guide proposes a hypothetical pathway, drawing parallels from well-characterized enzyme families, including polyketide synthases (PKSs), fatty acid synthases (FASs), and various tailoring enzymes. Understanding this pathway is critical for the potential discovery and development of new therapeutic agents and specialty chemicals.

Proposed Biosynthetic Pathway

The proposed biosynthesis of a novel cyclohexyl-furan, designated CF-1, is envisioned as a hybrid pathway integrating elements of both polyketide and fatty acid synthesis. The pathway likely originates from a specialized Type I Polyketide Synthase (PKS) or a hybrid PKS-FAS system.

The core hypothesis involves the following key stages:

  • Initiation: A starter unit, such as cyclohexanecarbonyl-CoA, is loaded onto the PKS machinery. This precursor is known to be involved in the biosynthesis of ω-cyclohexyl fatty acids in certain bacteria.[2][4]

  • Polyketide Chain Elongation: The PKS modules extend the starter unit with several malonyl-CoA extender units, which is a hallmark of polyketide synthesis.

  • Furan Ring Formation: The furan moiety is proposed to form from a linear polyketide intermediate. This process is catalyzed by a specialized enzymatic domain or a separate tailoring enzyme that facilitates cyclization and dehydration. The oxygen atom within the furan ring is likely derived from molecular oxygen (O₂), a mechanism observed in bacterial furan fatty acid biosynthesis.

  • Release and Final Tailoring: The final cyclohexyl-furan product is released from the PKS enzyme, often through the action of a thioesterase domain. Further tailoring by enzymes such as methyltransferases or oxidoreductases may occur to yield the final bioactive compound.

Below is a diagram illustrating the proposed signaling pathway for the biosynthesis of a hypothetical cyclohexyl-furan compound (CF-1).

Proposed Cyclohexyl-Furan Biosynthesis cluster_0 Primary Metabolism cluster_1 PKS Assembly Line cluster_2 Tailoring Steps Shikimate Shikimate Pathway PKS_Module1 PKS Module 1 (Loading) Shikimate->PKS_Module1 Cyclohexanecarbonyl-CoA (Starter Unit) MalonylCoA Malonyl-CoA PKS_Module2 PKS Module 2 (Elongation) MalonylCoA->PKS_Module2 Extender Unit PKS_Module3 PKS Module 3 (Elongation) MalonylCoA->PKS_Module3 Extender Unit PKS_Module1->PKS_Module2 PKS_Module2->PKS_Module3 Furan_Cyclase Furan-Forming Cyclase/Oxidase PKS_Module3->Furan_Cyclase Linear Polyketide Intermediate TE_Domain Thioesterase (Release) Final_Product Novel Cyclohexyl-Furan (CF-1) TE_Domain->Final_Product Furan_Cyclase->TE_Domain Cyclized Intermediate

Proposed Biosynthesis of a Novel Cyclohexyl-Furan.

Experimental Workflow for Pathway Elucidation

Characterizing a novel biosynthetic pathway requires a multi-faceted approach. The following workflow outlines the key experimental stages for identifying and validating the proposed cyclohexyl-furan pathway.

Experimental Workflow for Pathway Elucidation A Genome Mining & BGC Identification B Gene Deletion & Mutagenesis A->B Identify Target Genes C Heterologous Expression A->C Clone BGC D Metabolite Profiling (LC-MS/GC-MS) B->D Analyze Mutant Phenotype C->D Analyze Product Formation E In Vitro Enzyme Assays D->E Identify Intermediates F Isotopic Labeling Studies D->F Trace Precursor Incorporation G Pathway Confirmation E->G Confirm Enzyme Function F->G Confirm Precursor-Product Relationship

Experimental Workflow for Pathway Elucidation.

Detailed Experimental Protocols

Gene Cluster Identification (Genome Mining)
  • Objective: To identify the biosynthetic gene cluster (BGC) responsible for producing the cyclohexyl-furan compound.

  • Methodology:

    • Sequence the genome of the producing organism.

    • Use bioinformatics tools (e.g., antiSMASH, PRISM) to scan the genome for putative PKS gene clusters.

    • Search for clusters containing genes homologous to those involved in cyclohexane ring formation (e.g., from the shikimate pathway) and fatty acid metabolism.

    • Prioritize BGCs that are uniquely expressed under production conditions, as determined by transcriptomics (RNA-Seq).

Heterologous Expression
  • Objective: To confirm the function of the identified BGC by expressing it in a model host organism.

  • Methodology:

    • Clone the entire candidate BGC into an appropriate expression vector.

    • Transform a genetically tractable and high-producing host strain (e.g., Streptomyces coelicolor or Escherichia coli) with the vector.

    • Cultivate the engineered host under suitable conditions to induce gene expression.

    • Extract metabolites from the culture and analyze for the production of the target cyclohexyl-furan using LC-MS and NMR.

In Vitro Enzyme Assays
  • Objective: To determine the specific function of individual enzymes within the pathway.

  • Methodology:

    • Clone and overexpress the gene encoding the target enzyme (e.g., the putative furan-forming cyclase) in E. coli.

    • Purify the recombinant protein using affinity chromatography.

    • Synthesize the proposed substrate (e.g., the linear polyketide intermediate).

    • Incubate the purified enzyme with the substrate and necessary cofactors (e.g., NADPH, O₂).

    • Analyze the reaction products by HPLC, LC-MS, and NMR to confirm the enzymatic transformation.

Isotopic Labeling Studies
  • Objective: To trace the incorporation of precursors into the final molecule, confirming the proposed pathway.

  • Methodology:

    • Supplement the culture medium of the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled malonyl-CoA or ¹⁸O₂).

    • Isolate the cyclohexyl-furan product after cultivation.

    • Analyze the product using mass spectrometry to detect mass shifts and NMR spectroscopy to determine the positions of ¹³C incorporation. This can confirm, for instance, that the furan oxygen originates from molecular oxygen.

Quantitative Data Presentation

The following tables present illustrative quantitative data that would be generated during the characterization of this novel biosynthetic pathway.

Table 1: Illustrative Enzyme Kinetic Parameters for CF-Synthase (CFS1)

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Cyclohexanecarbonyl-CoA500.153,000
Malonyl-CoA252.50100,000
Linear Polyketide Int.150.053,333

Table 2: Illustrative Metabolite Production in Wild-Type vs. Mutant Strains

StrainCyclohexyl-Furan Titer (mg/L)Precursor Accumulation (µg/L)
Wild-Type Producer12.5N/D
Δcfs1 (PKS Deletion Mutant)N/DN/D
Δcf-cyc (Cyclase Deletion Mutant)N/D55.2
Heterologous Host (E. coli + BGC)2.112.8
N/D: Not Detected

Conclusion

The study of novel natural product biosynthesis, such as that of cyclohexyl-furans, opens new avenues for drug discovery and synthetic biology. The proposed pathway and experimental workflows presented in this guide offer a robust framework for researchers to begin exploring this untapped area of microbial chemistry. By combining genomic, metabolic, and biochemical approaches, the complete elucidation of this pathway is an achievable goal, paving the way for the engineered production of valuable new molecules.

References

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus oryzae and Monascus purpureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the secondary metabolites produced by two industrially significant filamentous fungi, Aspergillus oryzae and Monascus purpureus. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into the biosynthesis, regulation, and quantification of these valuable compounds. This document outlines the major secondary metabolites, presents quantitative data on their production, details experimental protocols for their study, and visualizes the complex signaling pathways and experimental workflows involved in their synthesis and analysis.

Introduction

Aspergillus oryzae, also known as "koji mold," has a long and esteemed history in the food and beverage industry, particularly in Asia, for its role in the fermentation of products like sake, miso, and soy sauce. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. Beyond its enzymatic capabilities, A. oryzae is a known producer of various secondary metabolites, with kojic acid being one of the most prominent.

Monascus purpureus is another filamentous fungus with a rich history of use in Asian food production, most notably for creating red yeast rice. This fungus is a prolific source of a diverse array of secondary metabolites, including a range of polyketide pigments (yellow, orange, and red), the cholesterol-lowering agent monacolin K, and the mycotoxin citrinin.[1] The co-production of these compounds presents both opportunities and challenges in the food and pharmaceutical industries.

Understanding the intricate molecular mechanisms that govern the production of these secondary metabolites is paramount for optimizing their yields, ensuring product safety, and exploring their therapeutic potential. This guide delves into the core aspects of the secondary metabolism of these two remarkable fungi.

Major Secondary Metabolites and Biosynthesis

Aspergillus oryzae

The most well-characterized secondary metabolite of A. oryzae is kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone). It is a multifunctional compound with applications in the cosmetic industry as a skin-lightening agent due to its tyrosinase inhibitory activity, and in the food industry as an anti-browning agent.[2]

The biosynthesis of kojic acid is governed by a dedicated gene cluster, which includes:

  • kojA : Encodes an oxidoreductase.

  • kojR : A Zn(II)2Cys6 transcriptional activator essential for the expression of the other genes in the cluster.[3][4]

  • kojT : Encodes a transporter protein responsible for exporting kojic acid out of the cell.[5]

The production of kojic acid is induced by the presence of kojic acid itself at the transcriptional level.

Monascus purpureus

M. purpureus produces a rich and complex profile of secondary metabolites, primarily polyketides. These can be categorized as follows:

  • Pigments : These azaphilone pigments are responsible for the characteristic color of red yeast rice and are classified into three main groups:

    • Yellow pigments : ankaflavin and monascin.

    • Orange pigments : rubropunctatin and monascorubrin.

    • Red pigments : rubropunctamine and monascorubramine, which are formed by the reaction of orange pigments with amino acids.

  • Monacolin K (Lovastatin) : A potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This compound is the active ingredient in cholesterol-lowering drugs.

  • Citrinin : A mycotoxin with nephrotoxic and hepatotoxic effects. Its presence is a significant safety concern in Monascus-fermented products.

The biosynthesis of these compounds is controlled by distinct gene clusters. The polyketide synthase gene, pksCT , is essential for citrinin biosynthesis. The biosynthesis of pigments and citrinin are often interlinked, with the deletion of pigment regulatory genes sometimes leading to an increase in citrinin production.

Quantitative Data on Secondary Metabolite Production

The production yields of secondary metabolites from A. oryzae and M. purpureus can vary significantly depending on the strain, fermentation conditions (solid-state vs. submerged), and medium composition. The following tables summarize representative quantitative data from the literature.

Table 1: Quantitative Production of Kojic Acid by Aspergillus oryzae

StrainFermentation TypeCarbon SourceYieldReference
A. oryzae wild-typeSubmergedGlucose (80 g/L)16.4 g/L
A. oryzae (kojR overexpression)SubmergedGlucose (80 g/L)26.4 g/L
A. oryzae var. effusus NRC 14StaticGlucose (100 g/L)49.5 g/L
A. oryzaeBubbling with lightGlucose (100 g/L)7.86 g/L

Table 2: Quantitative Production of Secondary Metabolites by Monascus purpureus

StrainFermentation TypeMetaboliteYieldReference
M. purpureus YY-1 (wild-type)Solid-state (rice)Citrinin49.17 µg/g
M. purpureus "winter" mutantSolid-state (rice)Citrinin1.38 µg/g
M. purpureus "winter" mutantSolid-state (rice)Yellow Pigment8539 U/g
M. purpureus "winter" mutantSolid-state (rice)Orange Pigment8470 U/g
M. purpureus "winter" mutantSolid-state (rice)Red Pigment7667 U/g
M. pilosus MS-1Solid-stateMonacolin K6.13 mg/g
M. pilosus MS-1Liquid-stateMonacolin K (intracellular)0.9 mg/g
M. pilosus MS-1Liquid-stateMonacolin K (extracellular)1.8 mg/g
M. purpureus TISTR 3541Solid-state (optimized)Monacolin K5,900 mg/kg
M. purpureus TISTR 3541Solid-state (optimized)Yellow Pigment1,700 units/g
M. purpureus TISTR 3541Solid-state (optimized)Citrinin0.26 mg/kg
M. purpureus CMU002USolid-state (purple rice)Monacolin K13,482 ppm
M. purpureus CMU002USolid-state (purple rice)Citrinin132 ppb
M. purpureus CMU002USolid-state (purple rice)Red Pigment388.25 units/g

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in A. oryzae and M. purpureus is tightly regulated by a complex network of signaling pathways that respond to various environmental cues.

Regulation of Kojic Acid Biosynthesis in Aspergillus oryzae

The production of kojic acid is influenced by global regulators and pathway-specific transcription factors. The pathway-specific activator, KojR , is essential for the transcription of the kojA and kojT genes. Global regulators such as LaeA and members of the Velvet complex (e.g., VeA) , which are known to control secondary metabolism in many filamentous fungi, also play a role. Carbon catabolite repression, mediated by CreA , can also affect the expression of biosynthetic genes by controlling the utilization of carbon sources.

Kojic_Acid_Regulation Glucose Glucose CreA CreA Glucose->CreA activates KojicAcid_ext Extracellular Kojic Acid KojR KojR KojicAcid_ext->KojR induces LaeA_VeA LaeA/VeA Complex LaeA_VeA->KojR activates CreA->KojR represses kojA kojA (Oxidoreductase) KojR->kojA activates kojT kojT (Transporter) KojR->kojT activates KojicAcid_int Intracellular Kojic Acid kojA->KojicAcid_int synthesizes kojT->KojicAcid_ext exports KojicAcid_int->kojT

Regulation of kojic acid biosynthesis in A. oryzae.
Regulation of Secondary Metabolism in Monascus purpureus

The regulation of secondary metabolism in M. purpureus is multifaceted, involving responses to light, pH, and nutrient availability.

  • Light : Blue light has been shown to regulate the production of citrinin, pigments, and monacolin K. This is thought to be mediated through complex signaling pathways, potentially involving G-protein coupled receptors and downstream effectors.

  • pH : The pH-responsive transcription factor PacC is a key regulator of gene expression in response to ambient pH and can influence the production of secondary metabolites.

  • Global Regulators : Similar to Aspergillus, LaeA and the Velvet complex are global regulators that impact the biosynthesis of pigments and other secondary metabolites in Monascus.

  • cAMP Signaling : The cyclic AMP signaling pathway has been implicated in the regulation of pigment production.

The biosynthetic pathways for pigments and citrinin are interconnected, often competing for the same precursors, such as acetyl-CoA and malonyl-CoA.

Monascus_Regulation cluster_signals Environmental Signals cluster_regulators Regulatory Network cluster_biosynthesis Biosynthetic Gene Clusters Light Light GPCR GPCR/Sensors Light->GPCR pH pH PacC PacC pH->PacC Nutrients Nutrients (Carbon, Nitrogen) cAMP_PKA cAMP-PKA Pathway Nutrients->cAMP_PKA GPCR->cAMP_PKA Pigment_BGC Pigment BGCs (e.g., mppR1, MpPKS5) cAMP_PKA->Pigment_BGC regulates PacC->Pigment_BGC regulates Citrinin_BGC Citrinin BGC (e.g., pksCT, ctnA) PacC->Citrinin_BGC regulates LaeA_VeA LaeA/VeA Complex LaeA_VeA->Pigment_BGC global regulation LaeA_VeA->Citrinin_BGC global regulation MonacolinK_BGC Monacolin K BGC LaeA_VeA->MonacolinK_BGC global regulation

Regulatory network of secondary metabolism in M. purpureus.

Experimental Protocols

Fungal Strains and Culture Conditions
  • Aspergillus oryzae : Strains can be maintained on Potato Dextrose Agar (PDA) slants at 4°C. For kojic acid production, a typical medium contains (g/L): glucose 100, yeast extract 5.0, KH2PO4 1.0, and MgSO4·7H2O 0.5, with an initial pH of 3.0. Cultures are incubated at 28-30°C for 7-14 days in either static or shaking conditions.

  • Monascus purpureus : Strains are typically maintained on PDA at 30°C for 7-10 days.

    • Solid-State Fermentation (SSF) : Rice is soaked, autoclaved, and inoculated with a spore suspension. Fermentation is carried out at 30°C for 10-14 days.

    • Submerged Fermentation (SmF) : A seed culture is prepared in a suitable medium (e.g., 6% glucose, 2% peptone, and mineral salts) and then used to inoculate the production medium. Fermentation is conducted at 30-35°C with agitation for several days.

Extraction of Secondary Metabolites

Extraction_Workflow Start Fungal Culture (Mycelia or Fermented Solid) Grind Homogenize/Grind (if solid) Start->Grind AddSolvent Add Extraction Solvent (e.g., 70-90% Ethanol/Methanol) Start->AddSolvent for liquid culture Grind->AddSolvent Extract Extract (e.g., 40-60°C, shaking/sonication) AddSolvent->Extract Separate Separate Solid and Liquid (Centrifugation/Filtration) Extract->Separate Supernatant Crude Extract (Supernatant) Separate->Supernatant Evaporate Evaporate Solvent (under vacuum) Supernatant->Evaporate Reconstitute Reconstitute in appropriate solvent for analysis Evaporate->Reconstitute Final Sample for Analysis Reconstitute->Final

General workflow for secondary metabolite extraction.
  • Kojic Acid from A. oryzae : The culture filtrate is typically used directly for analysis after centrifugation to remove mycelia.

  • Pigments and Citrinin from M. purpureus :

    • Homogenize 1 gram of the fermented solid (e.g., red yeast rice).

    • Add 10 mL of 70-90% methanol or ethanol.

    • Extract at 40-60°C for 10-60 minutes with shaking or sonication.

    • Centrifuge or filter to separate the extract from the solid residue.

    • The supernatant is filtered through a 0.22 µm filter prior to HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Table 3: HPLC Conditions for Secondary Metabolite Analysis

ParameterKojic AcidMonascus PigmentsMonacolin KCitrinin
Column C18C18C18C18
Mobile Phase Acetonitrile/Water with formic or phosphoric acid (gradient or isocratic)Acetonitrile/Water with formic acid (gradient)Methanol/Water/Phosphoric acid (isocratic)Acetonitrile/Water with phosphoric acid (isocratic)
Flow Rate 0.8 - 1.0 mL/min0.8 - 1.0 mL/min1.0 mL/min0.8 - 1.0 mL/min
Detection UV (270 nm)DAD (390 nm for yellow, 470 nm for orange, 500 nm for red)UV (238 nm)Fluorescence (Ex: 331 nm, Em: 500 nm) or UV (331 nm)
Column Temp. 30 - 40°C35 - 40°C40°C30°C
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For comprehensive profiling and identification of a wider range of secondary metabolites, LC-MS is the method of choice.

  • Instrumentation : Typically involves a UHPLC system coupled to a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization : Electrospray ionization (ESI) is commonly used in both positive and negative ion modes to capture a broad range of compounds.

  • Data Analysis : Putative identification of metabolites is achieved by comparing accurate mass measurements, fragmentation patterns (MS/MS), and retention times with databases and literature data.

Genetic Manipulation Protocols

Studying the function of genes involved in secondary metabolism often requires genetic manipulation techniques such as gene knockout or overexpression.

  • Aspergillus oryzae : Protoplast-mediated transformation (PMT) and Agrobacterium tumefaciens-mediated transformation (ATMT) are commonly used methods. The CRISPR/Cas9 system has also been adapted for efficient gene editing in A. oryzae.

  • Monascus purpureus : Genetic manipulation in Monascus has been more challenging, but protocols for ATMT and CRISPR/Cas9-based gene editing are now available, enabling targeted disruption of biosynthetic gene clusters.

Gene_Knockout_Workflow Plasmid Construct Gene Knockout Cassette (e.g., with selection marker) Transformation Transformation (e.g., PEG-mediated or ATMT) Plasmid->Transformation Protoplast Prepare Fungal Protoplasts Protoplast->Transformation Selection Select Transformants on selective medium Transformation->Selection Verification Verify Gene Deletion (PCR, Southern Blot) Selection->Verification Phenotype Phenotypic Analysis (Metabolite Profiling) Verification->Phenotype

Workflow for gene knockout in filamentous fungi.

Conclusion

Aspergillus oryzae and Monascus purpureus are treasure troves of diverse secondary metabolites with significant industrial and pharmaceutical applications. A deep understanding of their biosynthetic pathways, regulatory networks, and the development of robust analytical and genetic tools are essential for harnessing their full potential. This technical guide provides a foundational resource for researchers to explore and manipulate the secondary metabolism of these fascinating fungi, paving the way for the development of novel products and applications. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this dynamic field.

References

Monaspin B: A Comprehensive Technical Review of its Antileukemic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

Monaspin B, a novel cyclohexyl-furan natural product, has recently emerged as a compound of interest in the field of oncology, specifically for its potent antileukemic activity.[1][2] This technical whitepaper provides a detailed overview of the current scientific knowledge regarding this compound's effects on leukemia cells. It summarizes the available quantitative data, outlines putative experimental methodologies based on standard laboratory practices, and visually represents the experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. It is important to note that the information presented herein is based on a limited number of publicly available scientific studies, and further research is required to fully elucidate the therapeutic potential and mechanism of action of this compound.

Introduction

Natural products are a rich and historically significant source for the discovery of innovative pharmaceuticals.[1] this compound is a recently identified secondary metabolite derived from the cocultivation of two fungal species, Monascus purpureus and Aspergillus oryzae.[1][2] Initial investigations have revealed its significant antiproliferative and pro-apoptotic effects against leukemic cells, positioning it as a promising candidate for further preclinical and clinical investigation. This document aims to consolidate the existing data on this compound to facilitate ongoing research efforts.

Quantitative Data on Antileukemic Activity

The primary quantitative measure of this compound's antileukemic efficacy comes from in vitro studies on the human promyelocytic leukemia cell line, HL-60. The available data is summarized in the table below.

Cell LineAssay TypeParameterValueReference
HL-60Proliferation AssayIC50160 nM

Table 1: In Vitro Efficacy of this compound

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

In addition to its in vitro activity, this compound has demonstrated promising antileukemic effects in a murine leukemia model. Treatment with this compound led to a reduction in white blood cell, lymphocyte, and neutrophil counts. However, specific quantitative data from these in vivo studies, such as percentage reduction or statistical significance, are not detailed in the currently available literature.

Experimental Protocols

The following sections describe generalized experimental protocols that are likely to have been used to assess the antileukemic properties of this compound. It is crucial to note that these are representative methodologies and may not reflect the exact protocols used in the primary research.

Cell Culture
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL.

  • Treatment: Cells are treated with varying concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: HL-60 cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Leukemia Mouse Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human leukemia cells.

  • Cell Implantation: HL-60 cells are injected intravenously or intraperitoneally into the mice.

  • Treatment: Once leukemia is established (confirmed by peripheral blood analysis or bioluminescence imaging if cells are engineered to express luciferase), mice are treated with this compound or a vehicle control.

  • Monitoring: Disease progression is monitored by measuring white blood cell counts, spleen and liver size, and overall survival.

  • Endpoint Analysis: At the end of the study, tissues are collected for histological and flow cytometric analysis to determine the extent of leukemic infiltration.

Signaling Pathways

The specific signaling pathways modulated by this compound in leukemia cells have not been detailed in the publicly available scientific literature. Elucidating these pathways is a critical next step in understanding its mechanism of action and identifying potential biomarkers for patient stratification. Future research should focus on investigating the effects of this compound on key apoptotic and cell cycle regulatory pathways, such as the Bcl-2 family of proteins, caspases, and cyclin-dependent kinases.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis hl60 HL-60 Cell Culture proliferation Proliferation Assay (MTT) Determine IC50 hl60->proliferation apoptosis Apoptosis Assay (Annexin V/PI) hl60->apoptosis end Conclusion: Potent Antileukemic Activity proliferation->end apoptosis->end mouse_model Leukemia Mouse Model (e.g., NOD/SCID) treatment This compound Treatment mouse_model->treatment monitoring Monitor Disease Progression (WBC counts, survival) treatment->monitoring monitoring->end start Start start->hl60 start->mouse_model

Caption: A diagram illustrating the experimental workflow for evaluating the antileukemic properties of this compound.

Conclusion and Future Directions

This compound has demonstrated notable antileukemic properties, characterized by a potent cytotoxic effect on the HL-60 leukemia cell line and promising in vivo activity. The induction of apoptosis appears to be a key mechanism of its action. However, the current understanding of this compound is in its nascent stages. To advance this compound as a potential therapeutic agent, several key areas require further investigation:

  • Mechanism of Action: A detailed investigation into the specific molecular targets and signaling pathways affected by this compound is paramount.

  • Broad-Spectrum Efficacy: The antileukemic activity of this compound should be evaluated against a broader panel of leukemia and lymphoma cell lines, including those with different genetic backgrounds and resistance mechanisms.

  • In Vivo Efficacy and Toxicology: More comprehensive in vivo studies are needed to establish the optimal dosing regimen, pharmacokinetic and pharmacodynamic profiles, and to conduct a thorough toxicological assessment.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

References

Monaspin B: A Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monaspin B, a novel cyclohexyl-furan natural product, has recently emerged as a potent antileukemic agent. This technical guide provides a comprehensive overview of its mechanism of action in cancer cells, with a primary focus on its pro-apoptotic effects. While detailed mechanistic studies on this compound are in their nascent stages, this document synthesizes the available data and extrapolates a plausible mechanism based on the activities of analogous compounds derived from Monascus species and other furan-containing molecules. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways to support further research and drug development efforts.

Introduction

Natural products remain a vital source of novel chemotherapeutic agents. This compound is a secondary metabolite produced by the cocultivation of Monascus purpureus and Aspergillus oryzae. Recent studies have highlighted its significant antiproliferative activity against leukemia cells, identifying it as a promising candidate for cancer therapy. This document aims to provide an in-depth technical overview of the current understanding of this compound's mechanism of action.

Core Mechanism of Action: Induction of Apoptosis

The primary anticancer effect of this compound observed to date is the induction of apoptosis. Studies on the human promyelocytic leukemia cell line, HL-60, have demonstrated potent pro-apoptotic activity.

Quantitative Data

The antiproliferative activity of this compound has been quantified, yielding a half-maximal inhibitory concentration (IC50) value against the HL-60 cell line.

CompoundCell LineAssay TypeIC50 ValueCitation
This compoundHL-60Proliferation/Viability160 nM[1]

Proposed Signaling Pathway

Based on the known mechanisms of other anticancer compounds isolated from Monascus species and the general behavior of furan-containing derivatives, a putative signaling pathway for this compound-induced apoptosis is proposed below. This pathway centers on the induction of mitochondrial-mediated apoptosis.[2][3]

Signaling Pathway Diagram

MonaspinB_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade MonaspinB This compound Bax Bax MonaspinB->Bax Promotes (Proposed) Bcl2 Bcl-2 MonaspinB->Bcl2 Inhibits (Proposed) CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Inhibits Casp9 Pro-Caspase-9 CytoC->Casp9 Activates aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis Executes cPARP Cleaved PARP PARP->cPARP Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow Start Seed HL-60 Cells Treat Treat with this compound (e.g., 24h, 48h) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->End

References

Monaspin B-Induced Apoptosis in HL-60 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of apoptosis in human promyelocytic leukemia (HL-60) cells by Monaspin B, a novel natural product. This document summarizes the key quantitative data, details the experimental protocols for essential assays, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings: Antiproliferative and Pro-Apoptotic Activity

This compound, a cyclohexyl-furan discovered from the cocultivation of Monascus purpureus and Aspergillus oryzae, has demonstrated significant antileukemic properties.[1][2] Its primary mechanism of action against the HL-60 cell line is the induction of apoptosis, leading to a potent antiproliferative effect.[1][2]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data reported for the activity of this compound against HL-60 cells.

ParameterValueCell LineReference
IC50 (Half-maximal inhibitory concentration) 160 nMHL-60[1]

Note: Further quantitative data on specific apoptotic markers (e.g., percentage of apoptotic cells at different concentrations, fold-change in caspase activity) for this compound are not yet available in the public domain. The table will be updated as more research is published.

Proposed Signaling Pathway of this compound-Induced Apoptosis

While the precise molecular pathway of this compound-induced apoptosis in HL-60 cells is still under investigation, a hypothesized signaling cascade can be constructed based on common apoptotic mechanisms observed in this cell line upon treatment with various chemotherapeutic agents. The proposed pathway is the intrinsic, or mitochondrial, pathway of apoptosis.

MonaspinB_Apoptosis_Pathway cluster_apoptosome Apoptosome Formation MonaspinB This compound Bcl2_Family Bcl-2 Family Regulation (Bax ↑, Bcl-2 ↓) MonaspinB->Bcl2_Family Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Alters membrane potential Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 ActiveCaspase9 Active Caspase-9 Apaf1->ActiveCaspase9 Activates ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleaves & Activates Caspase3 Pro-Caspase-3 CleavedPARP Cleaved PARP ActiveCaspase3->CleavedPARP Cleaves PARP PARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Hypothesized intrinsic pathway of this compound-induced apoptosis in HL-60 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis in HL-60 cells.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of this compound on HL-60 cells by measuring mitochondrial metabolic activity.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HL-60 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a blank (medium only).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated HL-60 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 105 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Detection of Apoptotic Proteins (Western Blotting)

This technique is used to detect the cleavage of caspases and PARP, and changes in the expression of Bcl-2 family proteins.

WesternBlot_Workflow Cell_Treatment 1. Cell Treatment (HL-60 + this compound) Cell_Lysis 2. Cell Lysis (RIPA buffer) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL substrate) Secondary_Ab->Detection Analysis 10. Analysis (Chemiluminescence imaging) Detection->Analysis

Caption: Standard workflow for Western blot analysis of apoptotic markers.

Materials:

  • Treated and untreated HL-60 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression or cleavage.

Conclusion

This compound exhibits potent pro-apoptotic activity against HL-60 leukemia cells. The proposed mechanism involves the intrinsic apoptotic pathway, a hallmark of which is the involvement of the mitochondria and the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular events underlying this compound's antileukemic effects, which will be crucial for its future development as a potential therapeutic agent.

References

Natural Products in Leukemia Therapy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The landscape of leukemia therapy is continually evolving, with a growing interest in the therapeutic potential of natural products. These compounds, derived from a variety of terrestrial and marine organisms, offer a rich chemical diversity and have been shown to exhibit potent anti-leukemic properties through various mechanisms of action. This technical guide provides an in-depth overview of key natural products investigated for leukemia therapy, focusing on their quantitative effects, the experimental protocols used to evaluate them, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Data on the Anti-Leukemic Activity of Natural Products

The following tables summarize the in vitro cytotoxic and apoptotic effects of various natural products on different leukemia cell lines. The data presented includes IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, and reported apoptosis induction.

Table 1: In Vitro Cytotoxicity (IC50) of Natural Products in Leukemia Cell Lines

Natural ProductClassLeukemia Cell LineIC50 ValueIncubation Time (hours)Citation(s)
CurcuminPhenolicHL-6013 µg/mL24[1]
CurcuminPhenolicHL-608 µg/mL48[1]
CurcuminPhenolicHL-603.5 µg/mL72[1]
CurcuminPhenolicML-2~10 µM48[2]
CurcuminPhenolicMOLM-13~20 µM48[2]
CurcuminPhenolicOCI-AML3>80 µM48
Artesunate (ART)TerpenoidMV4-110.092 µM72
Artesunate (ART)TerpenoidML-21.5 µM72
Dihydroartemisinin (DHA)TerpenoidMV4-110.24 µM72
Dihydroartemisinin (DHA)TerpenoidML-22.5 µM72
ShikoninNaphthoquinoneCEM/ADR50000.29 µM24
ShikoninNaphthoquinoneCCRF-CEM1.68 µM24
ShikoninNaphthoquinoneMolt40.24 µM24
ShikoninNaphthoquinoneJurkat0.97 µM24
BerberineAlkaloidSW4803.436 µMNot Specified
Epigallocatechin Gallate (EGCG)PhenolicJurkat82.8 µM24
Epigallocatechin Gallate (EGCG)PhenolicJurkat68.8 µM48
Epigallocatechin Gallate (EGCG)PhenolicJurkat59.7 µM72
VincristineAlkaloidREH (Vincristine-resistant)> 2 nM48
PitavastatinStatinREH (Vincristine-resistant)217 nMNot Specified

Table 2: In Vivo Efficacy of Natural Products in Leukemia Xenograft Models

Natural ProductLeukemia ModelAnimal ModelDosing RegimenTumor Growth InhibitionCitation(s)
TriptolideTHP-1 xenograftNude mice20, 50, 100 µg/kg/day for 18 days49.34%, 94.20%, 99.36% respectively
TriptolideMV-4-11 xenograftNude mice25 µg/kg/day for 24 daysMild inhibition
ArtemisininGBC cell-derived xenograftN/AN/ASignificant reduction from day 15
PitavastatinREH xenograftNSG mice10 mg/kg i.p. for 4 weeksSignificant reduction in human CD45+ cells in bone marrow

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of natural products for leukemia therapy.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Leukemia cells (e.g., HL-60, K562) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Cells are treated with various concentrations of the natural product, typically in a serial dilution. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Leukemia cells are treated with the natural product at the desired concentrations and for the specified time.

  • Cell Harvesting and Washing: Cells are harvested, centrifuged, and washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.

  • Cell Lysis: After treatment with the natural product, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Leukemia Xenograft Mouse Model

In vivo xenograft models are crucial for evaluating the therapeutic efficacy of natural products in a living organism.

  • Cell Preparation: A specific number of leukemia cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel.

  • Implantation: The cell suspension is subcutaneously or intravenously injected into immunocompromised mice (e.g., nude mice, NOD/SCID mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. For disseminated leukemia models, disease progression can be monitored by analyzing peripheral blood for human CD45+ cells.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The natural product is administered via a specific route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.

  • Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues can be collected for further analysis, such as immunohistochemistry (e.g., Ki67 for proliferation, TUNEL for apoptosis).

Signaling Pathways and Experimental Workflows

Natural products exert their anti-leukemic effects by modulating various signaling pathways critical for cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Bcl-2 Bcl-2 Bcl-2->Mitochondrion Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Natural Products Natural Products Natural Products->Bax Upregulate Natural Products->Bcl-2 Downregulate Natural Products->Caspase-3 Activate

Caption: General overview of apoptosis signaling pathways targeted by natural products.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Natural Products (e.g., Berberine) Natural Products (e.g., Berberine) Natural Products (e.g., Berberine)->PI3K Natural Products (e.g., Berberine)->Akt Natural Products (e.g., Berberine)->PTEN

Caption: Inhibition of the PI3K/Akt signaling pathway by natural products like berberine.

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Differentiation Differentiation Transcription Factors->Differentiation Apoptosis Apoptosis Transcription Factors->Apoptosis Natural Products (e.g., Shikonin) Natural Products (e.g., Shikonin) Natural Products (e.g., Shikonin)->ERK

Caption: Modulation of the MAPK/ERK signaling pathway by natural products such as shikonin.

Experimental_Workflow_In_Vitro Leukemia Cell Culture Leukemia Cell Culture Treatment with Natural Product Treatment with Natural Product Leukemia Cell Culture->Treatment with Natural Product Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Natural Product->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with Natural Product->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treatment with Natural Product->Cell Cycle Analysis (PI Staining) Protein Extraction Protein Extraction Treatment with Natural Product->Protein Extraction Western Blot Analysis Western Blot Analysis Protein Extraction->Western Blot Analysis Signaling Pathway Analysis Signaling Pathway Analysis Western Blot Analysis->Signaling Pathway Analysis

Caption: A typical in vitro experimental workflow for evaluating natural products.

Conclusion

Natural products represent a promising frontier in the development of novel therapeutics for leukemia. The diverse chemical structures and mechanisms of action of these compounds offer the potential to overcome challenges such as drug resistance and toxicity associated with conventional chemotherapy. The data and protocols presented in this guide provide a foundational resource for researchers to further explore and harness the anti-leukemic potential of natural products. Continued investigation into the synergistic effects of these compounds with existing therapies, as well as the development of advanced drug delivery systems, will be crucial in translating these promising preclinical findings into effective clinical treatments for leukemia.

References

In Vivo Antileukemic Effects of Monaspin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antileukemic effects of Monaspin B, a novel cyclohexyl-furan compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. This document summarizes the available quantitative data, outlines potential experimental protocols, and visualizes key biological pathways and workflows.

Core Data Presentation

This compound has demonstrated significant antileukemic properties both in vitro and in vivo. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC50 (nM)EffectSource
HL-60 (Human Promyelocytic Leukemia)This compound160Induces apoptosis[1][2]

Table 2: In Vivo Effects of this compound in a Mouse Leukemia Model

Animal ModelTreatmentObserved EffectsSource
Mouse Leukemia ModelThis compoundReduction in white blood cell, lymphocyte, and neutrophil counts[1][2]

Experimental Protocols

While specific, detailed protocols for the in vivo evaluation of this compound are not publicly available, this section outlines a representative methodology based on standard practices for assessing the efficacy of antileukemic compounds in murine models.

Protocol: In Vivo Assessment of Antileukemic Activity of this compound in a Xenograft Mouse Model

1. Cell Culture:

  • Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Male BALB/c nude mice (6-8 weeks old) are used.
  • Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

3. Leukemia Model Induction:

  • HL-60 cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS).
  • Each mouse is subcutaneously or intravenously injected with 1 x 107 HL-60 cells to establish the leukemia model.

4. Treatment Regimen:

  • Once tumors are palpable (for subcutaneous models) or leukemic burden is established (for intravenous models, confirmed by peripheral blood analysis), mice are randomly assigned to treatment and control groups.
  • Treatment Group: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose (e.g., 1-10 mg/kg body weight) daily for a specified period (e.g., 14-21 days).
  • Control Group: Mice receive an equivalent volume of the vehicle (e.g., PBS with 0.5% DMSO).
  • Positive Control Group (Optional): A standard-of-care antileukemic drug (e.g., cytarabine) is administered.

5. Efficacy Evaluation:

  • Tumor Growth (for subcutaneous models): Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length × Width2) / 2.
  • Hematological Analysis: Peripheral blood is collected periodically to monitor white blood cell, lymphocyte, and neutrophil counts.
  • Survival Analysis: The lifespan of the mice in each group is recorded, and Kaplan-Meier survival curves are generated.
  • Histopathological Analysis: At the end of the study, tumors and major organs are harvested, fixed in 10% formalin, and embedded in paraffin for hematoxylin and eosin (H&E) staining to assess tumor morphology and metastasis.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound has been shown to induce apoptosis in HL-60 leukemia cells. While the specific signaling cascade initiated by this compound has not been fully elucidated, the intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for many antileukemic compounds. The following diagram illustrates a potential pro-apoptotic signaling pathway that could be modulated by this compound.

G cluster_0 Potential Intrinsic Apoptosis Pathway MonaspinB This compound Mitochondrion Mitochondrion MonaspinB->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway modulated by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo antileukemic efficacy of a compound like this compound.

G cluster_workflow start Start: HL-60 Cell Culture injection Leukemia Induction: Inject HL-60 cells into BALB/c nude mice start->injection grouping Random Grouping: - Control (Vehicle) - this compound injection->grouping treatment Treatment Administration (e.g., daily i.p. injection) grouping->treatment monitoring Efficacy Monitoring: - Tumor Volume - Blood Counts - Survival treatment->monitoring analysis Endpoint Analysis: - Histopathology - Statistical Analysis monitoring->analysis end End: Data Interpretation analysis->end

Caption: Workflow for in vivo antileukemic efficacy testing.

References

In-Depth Technical Guide to Monaspin B: A Novel Antileukemic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monaspin B, a recently discovered natural product with significant potential in leukemia therapy. This document details its chemical properties, biological activity, and the methodologies for its production and analysis, offering a core resource for researchers in oncology and natural product chemistry.

Core Molecular Identifiers

This compound is a novel cyclohexyl-furan, and its definitive chemical identifiers are crucial for research and regulatory purposes.

IdentifierValue
Molecular Formula C₂₁H₂₈O₅
CAS Registry Number Not yet assigned

As a recently discovered compound, a CAS Registry Number has not yet been assigned to this compound. Researchers are advised to reference it by its published name and molecular formula.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective antiproliferative activity against leukemic cells. Its primary mechanism of action is the induction of apoptosis.[1][2]

ParameterValueCell Line
IC₅₀ (Half-maximal inhibitory concentration) 160 nMHL-60 (Human promyelocytic leukemia)
Production Yield (this compound) 0.8 mg/LCoculture of M. purpureus and A. oryzae
Production Yield (Monaspin A) 1.2 mg/LCoculture of M. purpureus and A. oryzae

In addition to its in vitro activity, this compound has shown promising antileukemic effects in vivo in a mouse leukemia model, where it was observed to reduce the counts of white blood cells, lymphocytes, and neutrophils.[1][2]

Experimental Protocols

The following sections detail the key experimental methodologies for the production, isolation, and characterization of this compound.

Fungal Cocultivation for this compound Production

This compound is produced through the cocultivation of Monascus purpureus and Aspergillus oryzae.[1]

Strains and Media:

  • Monascus purpureus HJ11

  • Aspergillus oryzae ATCC 10124

  • Potato Dextrose Broth (PDB) medium is used for the cocultivation.

Protocol:

  • Inoculum Preparation: Fungal strains are individually cultured to obtain spore suspensions.

  • Cocultivation: An optimized liquid fermentation process is initiated by inoculating the PDB medium with both M. purpureus and A. oryzae.

  • Incubation: The coculture is incubated under specific conditions of temperature and agitation to facilitate the tandem enzymatic catalysis that leads to the production of Monaspins A and B.

  • Extraction: After the incubation period, the culture broth is harvested, and the secondary metabolites, including this compound, are extracted using organic solvents.

Structural Elucidation

The chemical structure of this compound was determined using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

  • This technique is employed to determine the precise mass of the molecule, which allows for the calculation of its elemental composition and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the atoms within the molecule, leading to the final structural elucidation.

Biological Assays for Antileukemic Activity

Cell Viability Assay (MTT Assay):

  • Leukemic cells (e.g., HL-60) are seeded in 96-well plates.

  • The cells are treated with various concentrations of this compound.

  • After a specified incubation period, an MTT solution is added to each well.

  • The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Leukemic cells are treated with this compound at its IC₅₀ concentration.

  • The cells are then stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thus confirming apoptosis as the mechanism of cell death.

Visualized Workflows and Pathways

Experimental Workflow for this compound Discovery

MonaspinB_Workflow cluster_production Production cluster_analysis Analysis cluster_bioactivity Bioactivity M_purpureus Monascus purpureus Cocultivation Fungal Cocultivation in PDB Medium M_purpureus->Cocultivation A_oryzae Aspergillus oryzae A_oryzae->Cocultivation Extraction Extraction of Secondary Metabolites Cocultivation->Extraction Harvest Purification Purification of This compound Extraction->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Biological_Assays Biological Assays Purification->Biological_Assays HR_ESI_MS HR-ESI-MS Structure_Elucidation->HR_ESI_MS NMR NMR Spectroscopy Structure_Elucidation->NMR Cell_Viability Cell Viability (MTT Assay) Biological_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay Biological_Assays->Apoptosis_Assay Antileukemic_Activity Antileukemic Activity (IC50 = 160 nM) Cell_Viability->Antileukemic_Activity Apoptosis_Assay->Antileukemic_Activity

Caption: Experimental workflow for the discovery of this compound.

Apoptosis Signaling Pathway Induced by this compound

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Monaspin_B This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) Monaspin_B->Death_Receptors Potentially Activates Bcl2_Family Bcl-2 Family (Bax/Bak activation) Monaspin_B->Bcl2_Family Induces Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: General overview of the apoptotic signaling pathway.

References

Methodological & Application

Protocol for the Extraction and Purification of Monaspin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Monaspin B is a novel cyclohexyl-furan, a secondary metabolite produced through the cocultivation of Monascus purpureus and Aspergillus oryzae.[1][2] This compound has demonstrated significant potential as an anti-leukemic agent, exhibiting potent antiproliferative activity against leukemic cell lines by inducing apoptosis.[1][2] The production of this compound is a result of the unique metabolic interplay between the two fungal species, highlighting the potential of microbial cocultivation for the discovery of novel therapeutic compounds. Optimization of cocultivation conditions has been shown to yield up to 0.8 mg/L of this compound.[1] This document provides a detailed protocol for the extraction and purification of this compound from the coculture broth.

Principle: The protocol is based on a multi-step process beginning with the extraction of the fungal coculture broth with an organic solvent to isolate a crude mixture of metabolites. This is followed by a series of chromatographic separations to purify this compound from other compounds, including its analogue Monaspin A and other fungal metabolites. The purification process leverages the physicochemical properties of this compound to achieve a high degree of purity suitable for further biological and pharmacological studies.

Quantitative Data Summary: The following table summarizes the production yields of Monaspins A and B after optimization of the cocultivation and purification processes.

CompoundOptimized Production Yield (mg/L)
Monaspin A1.2
This compound0.8

Experimental Workflow

Figure 1. Experimental workflow for this compound extraction and purification.

Detailed Experimental Protocols

1. Extraction of Crude Metabolites

  • Objective: To extract secondary metabolites, including this compound, from the fungal coculture broth.

  • Materials:

    • Fermentation broth from Monascus purpureus and Aspergillus oryzae coculture.

    • Ethyl acetate (analytical grade).

    • Separatory funnel.

    • Rotary evaporator.

  • Procedure:

    • Pool the fermentation broth from the coculture.

    • Transfer the broth to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Combine all the ethyl acetate extracts.

    • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Initial Fractionation by Silica Gel Column Chromatography

  • Objective: To perform a preliminary separation of the crude extract into fractions based on polarity.

  • Materials:

    • Crude extract.

    • Silica gel (200-300 mesh).

    • Chromatography column.

    • Petroleum ether (analytical grade).

    • Ethyl acetate (analytical grade).

    • Fraction collection tubes.

  • Procedure:

    • Prepare a silica gel slurry in petroleum ether and pack it into a chromatography column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Collect the eluate in fractions (e.g., 50-100 mL each).

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing compounds of interest.

    • Combine fractions with similar TLC profiles. Based on previous studies, this compound is expected to elute in the more polar fractions.

3. Purification of this compound by Preparative TLC and Semi-preparative HPLC

  • Objective: To isolate and purify this compound to homogeneity.

  • Materials:

    • The fraction containing this compound from the silica gel column chromatography.

    • Preparative TLC plates (silica gel GF254).

    • Dichloromethane (CH₂Cl₂; analytical grade).

    • Methanol (CH₃OH; HPLC grade).

    • Water (HPLC grade).

    • Semi-preparative HPLC system with a suitable column (e.g., C18).

  • Procedure: a. Preparative Thin-Layer Chromatography (TLC)

    • Apply the concentrated fraction containing this compound as a band onto a preparative TLC plate.

    • Develop the plate in a chromatography tank with a mobile phase of dichloromethane:methanol (e.g., 20:1, v/v).

    • After development, visualize the bands under UV light.

    • Scrape the band corresponding to this compound from the plate.

    • Extract the compound from the silica gel with a suitable solvent (e.g., methanol or ethyl acetate).

    • Filter and evaporate the solvent to obtain the partially purified this compound.

    b. Semi-preparative High-Performance Liquid Chromatography (HPLC)

    • Dissolve the partially purified this compound in a suitable solvent (e.g., methanol).

    • Inject the solution into a semi-preparative HPLC system.

    • Perform the separation using an isocratic elution with a mobile phase of methanol and water. The exact ratio should be optimized based on the specific column and system (e.g., a starting point could be 70:30 methanol:water).

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

References

Application Notes and Protocols for the Cocultivation of Monascus purpureus and Aspergillus oryzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cocultivation of different microbial species is a powerful strategy to unlock novel bioactive compounds and enhance the production of known secondary metabolites. The interaction between two or more microorganisms can trigger the expression of otherwise silent biosynthetic gene clusters, leading to a diverse array of chemical entities with potential applications in pharmaceuticals, food, and other industries. This document provides detailed application notes and protocols for the cocultivation of two industrially important filamentous fungi, Monascus purpureus and Aspergillus oryzae.

Monascus purpureus is renowned for its production of a variety of secondary metabolites, including pigments (e.g., monascorubrin, rubropunctatin), which are used as natural food colorants, and cholesterol-lowering agents like monacolin K (lovastatin). Aspergillus oryzae, a fungus with a long history in traditional food fermentation (e.g., sake, soy sauce), is a prolific producer of a wide range of hydrolytic enzymes, such as amylases and proteases.

The cocultivation of these two fungi presents a unique opportunity to explore their synergistic interactions. It has been observed that coculturing Monascus species with other fungi, including Aspergillus species, can lead to significant morphological changes, enhanced pigment production, and the biosynthesis of novel compounds.[1] This is attributed to the complex chemical cross-talk and competition between the species, which activates latent metabolic pathways.[2][3] These interactions can be mediated by both direct physical contact and the diffusion of signaling molecules.[2]

These application notes provide a framework for researchers to investigate the cocultivation of Monascus purpureus and Aspergillus oryzae, with protocols for both solid-state and submerged fermentation, methods for quantitative analysis, and an overview of the potential signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from studies on the cocultivation of Monascus species with Aspergillus species. While specific data for M. purpureus and A. oryzae cocultures is limited, data from cocultures with the closely related Aspergillus niger provides valuable insights into the potential outcomes.

Table 1: Effect of Cocultivation on Monascus purpureus Biomass

Coculture ConditionM. purpureus StrainA. niger StrainChange in M. purpureus BiomassReference
Double-Sided Petri Dish (RA media, 7 days)M1-1An1-2Slight decrease (not significant)[1]
Double-Sided Petri Dish (RA media, 7 days)M9An9Slight decrease (not significant)
Double-Sided Petri Dish (RA media, 7 days)M4-1 (weaker pigment producer)An4-1 (pigment-producing)Increase
Double-Sided Petri Dish (RA media, 7 days)M8-3 (weaker pigment producer)An7-3 (pigment-producing)Increase

Table 2: Effect of Cocultivation on Monascus Pigment Production

Coculture ConditionMonascus StrainCo-cultivated withPigment Yield ChangeReference
Solid Sucrose MediumMonascus isolateAspergillus oryzae30 to 40 times increase
Liquid CultureMonascus isolateSaccharomyces cerevisiaeApprox. 10-fold increase
Double-Sided Petri Dish (RA media)M. purpureus M1-1A. niger An1-2Significant increase
Double-Sided Petri Dish (RA media)M. purpureus M9A. niger An9Significant increase

Table 3: Gene Expression Changes in Monascus purpureus during Cocultivation with Aspergillus niger

Gene ClusterKey GenesCoculture ConditionChange in Gene ExpressionReference
Citrinin BiosynthesiscitS, citA, citB, etc.M. purpureus M1-1 with A. niger An1-2Significantly reduced
Citrinin BiosynthesiscitS, citA, citB, etc.M. purpureus M9 with A. niger An9Significantly reduced
Pigment BiosynthesismppA, mppB, mppC, etc.M. purpureus M1-1 with A. niger An1-2Significantly increased
Pigment BiosynthesismppA, mppB, mppC, etc.M. purpureus M9 with A. niger An9Significantly increased

Experimental Protocols

Protocol 1: Solid-State Cocultivation on Double-Sided Petri Dishes (DSPD)

This protocol is adapted from studies on fungal interactions and is designed to allow for the study of diffusible signaling molecules without direct physical contact between the two fungal species.

Materials:

  • Monascus purpureus strain

  • Aspergillus oryzae strain

  • Potato Dextrose Agar (PDA) slants

  • Rice Powder Agar (RA) medium: 50 g/L rice powder, 20 g/L agar

  • Sterile water

  • Double-Sided Petri Dishes (DSPD)

  • Sterile cellophane sheets

  • Incubator at 28°C

Procedure:

  • Strain Preparation:

    • Culture M. purpureus and A. oryzae on separate PDA slants at 28°C for 7 days to obtain mature spores.

    • Prepare spore suspensions by adding 5 mL of sterile water to each slant and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile filter paper to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL for M. purpureus and 1 x 10⁵ spores/mL for A. oryzae using a hemocytometer.

  • Inoculation:

    • Prepare RA medium and pour it into both sides of the DSPDs.

    • (Optional, for metabolite extraction) Place a sterile cellophane sheet on the surface of the solidified agar on each side.

    • Inoculate 10 µL of the M. purpureus spore suspension onto the center of the agar on one side of the DSPD.

    • Inoculate 10 µL of the A. oryzae spore suspension onto the center of the agar on the other side of the DSPD.

    • As a control, inoculate each fungus separately on DSPDs.

  • Incubation:

    • Seal the DSPDs with parafilm and incubate at 28°C for 7-14 days.

  • Analysis:

    • Morphological Observation: Observe and record the colonial morphology, pigment production, and any visible interactions daily.

    • Biomass Measurement: If cellophane is used, carefully lift the cellophane with the fungal colony, dry it at 60°C to a constant weight, and measure the biomass.

    • Metabolite Extraction and Analysis:

      • For pigment analysis, the mycelia and the agar medium can be extracted.

      • Freeze-dry the collected mycelia and/or agar.

      • Extract the dried samples with 80% methanol under ultrasonication.

      • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane.

      • Analyze the pigments and other secondary metabolites using HPLC or UPLC-MS.

    • Gene Expression Analysis:

      • Harvest mycelia after a specific incubation period (e.g., 5 days).

      • Extract total RNA using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Analyze the expression of target genes (e.g., pigment and mycotoxin biosynthesis genes) using RT-qPCR.

G cluster_protocol1 Protocol 1: Solid-State Cocultivation Workflow strain_prep Strain Preparation (Spore Suspensions) inoculation Inoculation on DSPD (M. purpureus & A. oryzae) strain_prep->inoculation incubation Incubation (28°C, 7-14 days) inoculation->incubation analysis Analysis incubation->analysis morphology Morphological Observation analysis->morphology biomass Biomass Measurement analysis->biomass metabolite Metabolite Analysis (HPLC/UPLC) analysis->metabolite gene_expression Gene Expression Analysis (RT-qPCR) analysis->gene_expression

DSPD Cocultivation Workflow

Protocol 2: Submerged Cocultivation

This protocol is suitable for larger-scale production and for studying the effects of cocultivation in a liquid environment.

Materials:

  • Monascus purpureus strain

  • Aspergillus oryzae strain

  • Seed culture medium (e.g., Peptone 20 g/L, Glucose 60 g/L, MgSO₄·7H₂O 5 g/L, NaNO₃ 10 g/L, KH₂PO₄ 10 g/L)

  • Fermentation medium (e.g., Rice powder 50 g/L)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation:

    • Prepare spore suspensions of M. purpureus and A. oryzae as described in Protocol 1.

    • Inoculate 3 mL of each spore suspension into separate 250 mL flasks containing 50 mL of seed culture medium.

    • Incubate at 28°C and 180 rpm for 36-48 hours.

  • Cocultivation:

    • Inoculate a suitable volume of the M. purpureus seed culture into a flask containing the fermentation medium. The inoculation volume can be optimized (e.g., 5% v/v).

    • Simultaneously or sequentially, inoculate a suitable volume of the A. oryzae seed culture into the same flask. The timing and ratio of inoculation are critical parameters to be optimized.

    • As controls, set up monocultures of each fungus.

  • Incubation:

    • Incubate the flasks at 28°C and 180 rpm for 5-10 days.

  • Analysis:

    • Biomass Measurement: Separate the mycelia from the broth by filtration. Wash the mycelia with distilled water and dry at 60°C to a constant weight.

    • Metabolite Analysis:

      • Extracellular metabolites: Analyze the culture filtrate directly or after extraction.

      • Intracellular metabolites: Extract the harvested mycelia as described in Protocol 1.

      • Analyze the extracts using HPLC, UPLC-MS, or other relevant analytical techniques.

    • Enzyme Activity Assays:

      • Use the culture filtrate to perform assays for relevant enzymes produced by A. oryzae (e.g., amylase, protease) to assess the impact of cocultivation on enzyme production.

G cluster_protocol2 Protocol 2: Submerged Cocultivation Workflow spore_suspension Prepare Spore Suspensions seed_culture_mp M. purpureus Seed Culture spore_suspension->seed_culture_mp seed_culture_ao A. oryzae Seed Culture spore_suspension->seed_culture_ao cocultivation_flask Inoculate Fermentation Medium seed_culture_mp->cocultivation_flask seed_culture_ao->cocultivation_flask incubation Incubation (28°C, 180 rpm, 5-10 days) cocultivation_flask->incubation analysis Analysis incubation->analysis biomass Biomass Measurement analysis->biomass metabolite Metabolite Analysis analysis->metabolite enzyme Enzyme Activity Assays analysis->enzyme

Submerged Cocultivation Workflow

Signaling Pathways in Fungal Coculture

The interaction between Monascus purpureus and Aspergillus oryzae involves complex signaling networks that lead to changes in their secondary metabolism. While the precise molecular dialogue is an active area of research, a general model can be proposed based on known fungal communication mechanisms.

During cocultivation, fungi compete for nutrients and space, which induces stress responses. This stress can trigger the production of signaling molecules that are released into the environment. These molecules can be detected by the competing fungus, leading to the activation of specific signaling cascades, such as the Cell Wall Integrity (CWI) pathway. The CWI pathway is crucial for maintaining cell wall homeostasis and is also implicated in regulating the production of secondary metabolites.

Furthermore, the interaction can lead to the activation of global secondary metabolism regulators, such as LaeA, which can remodel the chromatin structure of silent biosynthetic gene clusters (BGCs), making them accessible for transcription. This results in the production of novel or enhanced levels of secondary metabolites. Quorum sensing, a cell-density-dependent communication mechanism, may also play a role in coordinating gene expression within and between the fungal populations.

G cluster_signaling Hypothetical Signaling Pathway in M. purpureus and A. oryzae Coculture cluster_interaction cluster_mp_response M. purpureus Response cluster_ao_response A. oryzae Response mp Monascus purpureus mp_signals Signaling Molecules (e.g., secondary metabolites, peptides) mp->mp_signals releases ao Aspergillus oryzae ao_signals Signaling Molecules (e.g., enzymes, secondary metabolites) ao->ao_signals releases ao_receptor Receptor mp_signals->ao_receptor sensed by mp_receptor Receptor ao_signals->mp_receptor sensed by mp_cwi Cell Wall Integrity (CWI) Pathway mp_receptor->mp_cwi mp_laea Global Regulators (e.g., LaeA) mp_cwi->mp_laea mp_bgcs Activation of Biosynthetic Gene Clusters (BGCs) mp_laea->mp_bgcs mp_output Enhanced Pigment Production Altered Secondary Metabolite Profile mp_bgcs->mp_output ao_cwi Cell Wall Integrity (CWI) Pathway ao_receptor->ao_cwi ao_laea Global Regulators (e.g., LaeA) ao_cwi->ao_laea ao_bgcs Activation of Biosynthetic Gene Clusters (BGCs) ao_laea->ao_bgcs ao_output Altered Enzyme Production Novel Secondary Metabolites ao_bgcs->ao_output

Fungal Coculture Signaling

Conclusion

The cocultivation of Monascus purpureus and Aspergillus oryzae is a promising avenue for the discovery and enhanced production of valuable secondary metabolites. The protocols and data presented here provide a foundation for researchers to explore these fungal interactions systematically. By carefully controlling and optimizing coculture conditions, it is possible to harness the biosynthetic potential of these fascinating microorganisms for applications in drug development, food science, and biotechnology. Further research into the specific signaling molecules and regulatory networks will undoubtedly uncover even more opportunities for innovation.

References

Application Note: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Analysis of Monaspin B, a Novel Antileukemic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed protocol for the analysis of Monaspin B, a novel cyclohexyl-furan with potent antileukemic properties, using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). This compound is a secondary metabolite produced by the cocultivation of Monascus purpureus and Aspergillus oryzae.[1][2][3] Its structural elucidation and characterization are crucial for drug development and quality control. This document provides the experimental parameters for HR-ESI-MS analysis, including sample preparation, instrument settings, and expected results for the identification and confirmation of this compound. Additionally, we present a summary of its biological activity and the putative signaling pathway for its apoptosis-inducing effects in leukemia cells.

Introduction

Natural products are a significant source of novel therapeutic agents. This compound, a recently discovered cyclohexyl-furan, has demonstrated significant antiproliferative activity against the human promyelocytic leukemia cell line (HL-60) by inducing apoptosis, with a half-maximal inhibitory concentration (IC50) of 160 nM.[1][4] The production of this compound is achieved through the cocultivation of the fungi Monascus purpureus and Aspergillus oryzae. Accurate and reliable analytical methods are essential for the characterization and quantification of this compound in complex matrices. HR-ESI-MS offers high sensitivity and mass accuracy, making it an ideal technique for the structural confirmation and analysis of novel compounds like this compound. This application note provides a standardized protocol for researchers, scientists, and drug development professionals engaged in the analysis of this promising antileukemic compound.

Experimental Protocols

Sample Preparation
  • Standard Solution: A stock solution of purified this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol to a final concentration of 1 mg/mL. A series of working standard solutions can be prepared by diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 50, and 100 µg/mL).

  • Extraction from Fungal Coculture:

    • The fungal coculture broth is harvested and filtered to separate the mycelia from the supernatant.

    • The supernatant is extracted three times with an equal volume of ethyl acetate.

    • The organic phases are combined and evaporated to dryness under reduced pressure.

    • The crude extract is redissolved in methanol and filtered through a 0.22 µm syringe filter prior to LC-MS analysis.

HR-ESI-MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer) coupled with a Vanquish™ UHPLC system is used for the analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Sheath Gas Flow Rate: 40 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Full Scan MS Resolution: 120,000.

    • Scan Range: m/z 100-1000.

    • MS/MS (dd-MS²) Settings:

      • Resolution: 30,000.

      • Isolation Window: 1.0 m/z.

      • Collision Energy (HCD): Stepped collision energy (20, 30, 40 eV).

      • TopN: 5 (fragment the 5 most intense ions from the full scan).

Data Presentation

The structural elucidation of this compound was performed using HR-ESI-MS and NMR. The following table summarizes the key quantitative data obtained from the HR-ESI-MS analysis.

ParameterObserved Value
Molecular Formula C₂₁H₂₈O₅
Exact Mass (Calculated) 360.1937
[M+H]⁺ (Observed) 361.2010
Mass Error (ppm) < 5 ppm
Key MS/MS Fragments (m/z) Data inferred from typical fragmentation of similar structures 343.1904 ([M+H-H₂O]⁺) 315.1955 ([M+H-H₂O-CO]⁺) 205.1223 (Cyclohexyl-furan moiety) 155.0754 (Side chain fragment)

Results and Discussion

The HR-ESI-MS analysis of this compound in positive ion mode reveals a protonated molecular ion [M+H]⁺ at an m/z that corresponds to its calculated exact mass with high accuracy (mass error < 5 ppm), confirming its elemental composition. The fragmentation pattern obtained through MS/MS analysis provides valuable structural information. The characteristic losses of water (H₂O) and carbon monoxide (CO) are common fragmentation pathways for compounds containing hydroxyl and carbonyl groups. The presence of key fragments corresponding to the cyclohexyl-furan core and the side chain further corroborates the proposed structure of this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HR-ESI-MS Analysis cluster_data_processing Data Processing Standard_Solution Prepare Standard Solution (1 mg/mL in Methanol) UHPLC UHPLC Separation (C18 Column, Gradient Elution) Standard_Solution->UHPLC Extraction Extract from Fungal Coculture (Ethyl Acetate) Filtration Filter through 0.22 µm Syringe Filter Extraction->Filtration Filtration->UHPLC MS HR-MS Detection (Positive ESI, Full Scan) UHPLC->MS MSMS dd-MS² Fragmentation (HCD) MS->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Data_Analysis Data Analysis (Exact Mass, Fragmentation Pattern) Data_Acquisition->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the HR-ESI-MS analysis of this compound.

apoptosis_pathway cluster_cell HL-60 Leukemia Cell Monaspin_B This compound Bax Bax (Pro-apoptotic) Monaspin_B->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Monaspin_B->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative mitochondrial apoptosis pathway induced by this compound in HL-60 cells.

Conclusion

This application note provides a comprehensive protocol for the HR-ESI-MS analysis of this compound. The high resolution and accuracy of this method allow for the confident identification and structural confirmation of this novel antileukemic compound. The detailed experimental conditions and expected results will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its apoptotic mechanism further highlights its potential as a therapeutic agent for leukemia.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectra of Monaspin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Monaspin B, a novel cyclohexyl-furan with potent antileukemic activity. The structural elucidation of this compound, isolated from the cocultivation of Monascus purpureus and Aspergillus oryzae, was significantly reliant on comprehensive NMR analysis.[1] This document presents the tabulated NMR data, detailed experimental protocols for spectral acquisition, and a workflow for the structural analysis of similar natural products.

¹H and ¹³C NMR Spectral Data of this compound

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) and referenced to the residual solvent signals. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
27.28s
36.25s
52.55t7.5
61.65m
71.30m
80.90t7.0
1'2.80m
2'1.80m
3'1.55m
4'1.75m
5'1.55m
6'1.80m
7'1.15d6.5
Table 2: ¹³C NMR Data of this compound (CDCl₃)
Positionδ (ppm)
1158.0
2140.1
3107.8
4152.5
528.2
631.8
722.6
814.1
1'35.5
2'32.1
3'25.8
4'25.8
5'32.1
6'35.5
7'20.2

Experimental Protocols

The following protocols provide a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of natural products like this compound.

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Sample Quantity: Weigh approximately 1-5 mg of this compound for ¹H NMR and 5-20 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR probe's detection region (typically a height of ~4-5 cm).

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer to the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans (ns): Acquire a sufficient number of scans (typically 8-64) to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Maintain the lock and shim settings from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100-125 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A short relaxation delay of 2 seconds is generally adequate for qualitative spectra.

    • Number of Scans (ns): A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

    • Identify and list the chemical shifts of all carbon signals.

Workflow for NMR-based Structural Elucidation of this compound

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_isolation Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in CDCl3 with TMS Purity->Dissolution H1_NMR ¹H NMR Acquisition Dissolution->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolution->C13_NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C one-bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range Correlation) H1_NMR->HMBC DEPT DEPT Spectroscopy (CH, CH₂, CH₃) C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Fragment_Assembly Fragment Assembly DEPT->Fragment_Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Structure_Proposal Propose Chemical Structure Fragment_Assembly->Structure_Proposal Final_Structure Final Structure of This compound Structure_Proposal->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Monaspin B on the HL-60 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monaspin B, a novel cyclohexyl-furan natural product, has demonstrated potent antiproliferative activity against the human promyelocytic leukemia cell line, HL-60.[1][2] This compound induces apoptosis, positioning it as a promising candidate for further investigation in leukemia therapy.[1][2] The half-maximal inhibitory concentration (IC₅₀) of this compound on HL-60 cells has been determined to be 160 nM.[1]

These application notes provide a comprehensive guide for researchers aiming to investigate the cytotoxic and apoptotic effects of this compound on HL-60 cells. Detailed protocols for key assays are provided, along with data presentation guidelines and a proposed signaling pathway for its mechanism of action.

Data Presentation

To ensure clarity and facilitate comparison of experimental results, all quantitative data should be summarized in structured tables. Below are examples of tables for presenting data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on HL-60 Cells (MTT Assay)

Concentration of this compound (nM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)100
10
50
100
160 (IC₅₀)
250
500

Table 2: Apoptosis Induction by this compound in HL-60 Cells (Annexin V-FITC/PI Staining)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control
This compound (160 nM)
This compound (320 nM)

Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control
This compound (160 nM)
This compound (320 nM)

Table 4: Western Blot Analysis of Apoptosis-Related Proteins in HL-60 Cells

TreatmentRelative Protein Expression (Normalized to Loading Control)
Bcl-2 Bax Cleaved Caspase-3 Cleaved PARP
Vehicle Control
This compound (160 nM)
This compound (320 nM)

Proposed Signaling Pathway for this compound-Induced Apoptosis in HL-60 Cells

While the precise molecular mechanism of this compound-induced apoptosis in HL-60 cells is yet to be fully elucidated, a plausible pathway based on the common mechanisms of apoptosis in this cell line involves the intrinsic (mitochondrial) pathway. This proposed pathway serves as a framework for further investigation.

MonaspinB_Apoptosis_Pathway cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome MonaspinB This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibition MonaspinB->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Activation MonaspinB->Bax Up-regulates Mito Mitochondrial Permeability Transition Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound in HL-60 cells.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the cytotoxic effects of this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action cluster_3 Data Analysis & Interpretation Start Culture HL-60 Cells Treat Treat with this compound (Varying Concentrations & Times) Start->Treat MTT MTT Assay (Cell Viability) Treat->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) Treat->AnnexinV CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Lysate Prepare Cell Lysates Treat->Lysate Analyze Data Analysis (IC₅₀, Statistical Analysis) MTT->Analyze AnnexinV->Analyze CellCycle->Analyze WB Western Blotting (Protein Expression) Lysate->WB WB->Analyze Conclusion Conclusion Analyze->Conclusion

Caption: General experimental workflow for cytotoxicity studies of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Treatment: Seed HL-60 cells at the desired density in appropriate culture plates. Allow cells to acclimate before adding this compound at various concentrations. A vehicle control (e.g., DMSO) should be included in all experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed HL-60 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, ensuring complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed HL-60 cells (e.g., 5 x 10⁵ cells/well) in a 6-well plate and treat with this compound for the desired time.

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies the sub-G1 peak, which is indicative of apoptotic cells.

  • Materials:

    • 70% cold ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Treat HL-60 cells with this compound as described for the apoptosis assay.

    • Harvest cells and wash once with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells for at least 2 hours at -20°C.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagent

    • Imaging system

  • Protocol:

    • Treat HL-60 cells with this compound, harvest, and wash with cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols for the In Vivo Toxicity Assessment of Monaspin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a summary of the currently available information on the in vivo toxicity of Monaspin B, a novel cyclohexyl-furan with potent antileukemic activity. The data and methodologies are primarily derived from a study by Meng et al. (2024) published in the Journal of Agricultural and Food Chemistry, which investigated this compound in a mouse leukemia model.[1][2][3] It is important to note that comprehensive acute and sub-acute toxicity studies according to standardized guidelines are not yet publicly available. The information presented here is based on the toxicity evaluation performed in the context of its therapeutic efficacy.

Application Notes

This compound, a natural product derived from the cocultivation of Monascus purpureus and Aspergillus oryzae, has demonstrated significant antiproliferative activity against the leukemic HL-60 cell line by inducing apoptosis.[1][2] In vivo studies in a mouse leukemia model have shown its potential as an antileukemic agent, with observed reductions in white blood cell, lymphocyte, and neutrophil counts.

The current in vivo toxicity data for this compound is preliminary and was generated as part of a therapeutic study in C57BL/6 mice. The assessment included hematological analysis and blood biochemical tests to monitor for adverse effects. While these initial findings are promising, suggesting a degree of safety at therapeutically relevant doses, they do not constitute a full toxicological profile. Further studies, including acute, sub-acute, and chronic toxicity assessments, are necessary to establish a comprehensive safety profile for this compound.

Quantitative Data Summary

No specific quantitative toxicity data, such as LD50 values, were available in the reviewed literature. The study by Meng et al. (2024) involved the measurement of various hematological and biochemical parameters to assess the in vivo toxicity of this compound. The following tables outline the parameters that were reportedly evaluated.

Table 1: Hematological Parameters for In Vivo Toxicity Assessment of this compound

ParameterDescription
White Blood Cell (WBC) CountMeasures the total number of white blood cells.
Lymphocyte CountMeasures the number of a specific type of white blood cell.
Neutrophil CountMeasures the number of a type of white blood cell important for fighting infection.
Red Blood Cell (RBC) CountMeasures the total number of red blood cells.
Hemoglobin (HGB)Measures the amount of oxygen-carrying protein in the blood.
Hematocrit (HCT)Measures the proportion of red blood cells in the blood.
Platelet Count (PLT)Measures the number of platelets, which are involved in blood clotting.

Table 2: Blood Biochemical Parameters for In Vivo Toxicity Assessment of this compound

ParameterDescription
Alanine Aminotransferase (ALT)An enzyme primarily found in the liver; elevated levels can indicate liver damage.
Aspartate Aminotransferase (AST)An enzyme found in the liver and other organs; elevated levels can indicate tissue damage.
Alkaline Phosphatase (ALP)An enzyme found in the liver, bones, and other tissues.
Blood Urea Nitrogen (BUN)A measure of kidney function.
CreatinineA waste product filtered by the kidneys; used to assess kidney function.
Total ProteinMeasures the total amount of protein in the blood.
AlbuminA major protein in the blood, produced by the liver.

Experimental Protocols

The following is a reconstructed protocol for the in vivo toxicity assessment of this compound based on the information available from the study by Meng et al. (2024) and general practices for such experiments.

Protocol 1: In Vivo Toxicity Assessment in a Mouse Leukemia Model

1. Animal Model:

  • Species: Mouse (Mus musculus)
  • Strain: C57BL/6
  • Age/Weight: 6-8 weeks old, 20-25 g
  • Acclimatization: Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

2. Leukemia Model Induction (if applicable for toxicity context):

  • Inject murine leukemia cells (e.g., C1498) intravenously or intraperitoneally into the C57BL/6 mice.
  • Monitor the animals for signs of leukemia development.

3. Dosing and Administration:

  • Test Article: this compound, dissolved in a suitable vehicle (e.g., sterile saline with a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic).
  • Dose Levels: Administer at least three dose levels of this compound, including a therapeutically relevant dose, a higher dose, and a vehicle control.
  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the intended clinical route.
  • Dosing Schedule: Administer daily for a specified period (e.g., 14 or 21 days).

4. Clinical Observations:

  • Observe the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, posture, and activity levels.
  • Record body weight at least twice weekly.
  • Note any mortality.

5. Sample Collection:

  • At the end of the study period, anesthetize the animals.
  • Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes for hematological analysis and into serum separator tubes for biochemical analysis.

6. Hematological Analysis:

  • Perform a complete blood count (CBC) using an automated hematology analyzer to determine the parameters listed in Table 1.

7. Blood Biochemical Analysis:

  • Centrifuge the blood in serum separator tubes to obtain serum.
  • Use an automated clinical chemistry analyzer to measure the biochemical parameters listed in Table 2.

8. Histopathology (Recommended):

  • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs).
  • Fix the organs in 10% neutral buffered formalin, process, and embed in paraffin.
  • Section the tissues, stain with hematoxylin and eosin (H&E), and examine microscopically for any pathological changes.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model C57BL/6 Mice Grouping Grouping: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Animal_Model->Grouping Dosing Daily Dosing Grouping->Dosing Observations Daily Clinical Observations & Weekly Body Weight Dosing->Observations Blood_Collection Blood Collection Observations->Blood_Collection Hematology Hematological Analysis Blood_Collection->Hematology Biochemistry Blood Biochemical Analysis Blood_Collection->Biochemistry Histopathology Histopathological Analysis Blood_Collection->Histopathology

Caption: Experimental workflow for in vivo toxicity assessment of this compound.

Apoptosis_Signaling_Pathway cluster_cell Leukemia Cell (HL-60) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Monaspin_B This compound Death_Receptors Death Receptors (e.g., Fas, TNFR1) Monaspin_B->Death_Receptors Bax Bax Monaspin_B->Bax Pro_Caspase_8 Pro-caspase-8 Death_Receptors->Pro_Caspase_8 activates Caspase_8 Caspase-8 Pro_Caspase_8->Caspase_8 Bid Bid Caspase_8->Bid tBid tBid Bid->tBid tBid->Bax Bax->Mitochondrion_node pore formation Bcl2 Bcl-2 Bcl2->Bax inhibits Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase_9 Pro-caspase-9 Apaf1->Pro_Caspase_9 Apoptosome Apoptosome Pro_Caspase_9->Apoptosome Pro_Caspase_3 Pro-caspase-3 Apoptosome->Pro_Caspase_3 activates Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 PARP PARP Caspase_3->PARP DNA_Fragmentation DNA Fragmentation Caspase_3->DNA_Fragmentation Mitochondrion_node->Cytochrome_c release Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound in leukemia cells.

References

Quantifying Apoptosis Induction by Monaspin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monaspin B, a novel cyclohexyl-furan compound, has demonstrated potent antileukemic activity by inducing apoptosis. This document provides detailed application notes and experimental protocols for quantifying the apoptotic effects of this compound on cancer cell lines. The provided methodologies and data serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a key strategy in anticancer drug development. This compound, derived from the cocultivation of Monascus purpureus and Aspergillus oryzae, has emerged as a promising candidate for leukemia therapy due to its ability to trigger apoptosis in cancer cells.[1] Accurate quantification of its apoptotic induction is crucial for characterizing its mechanism of action and for preclinical evaluation. This guide outlines standard and robust methods for this purpose.

Quantitative Data Summary

The pro-apoptotic activity of this compound has been primarily evaluated in the human promyelocytic leukemia cell line, HL-60. The following table summarizes the key quantitative data reported in the literature.

Cell LineParameterValueReference
HL-60IC50 (Half-maximal inhibitory concentration)160 nM[1]

Further research is required to determine the percentage of apoptotic cells at various concentrations and time points, as well as to elucidate the effects on other cancer cell lines.

Signaling Pathways

While the precise signaling pathway of this compound-induced apoptosis is still under investigation, studies on analogous compounds from Monascus species, such as Monascuspiloin, suggest the involvement of the PI3K/Akt/mTOR pathway.[2] It is hypothesized that this compound may similarly inhibit this critical cell survival pathway, leading to the activation of downstream apoptotic effectors.

MonaspinB_Apoptosis_Pathway MonaspinB This compound PI3K PI3K MonaspinB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Anti-apoptotic Bcl-2 family Akt->Bcl2 Bax Pro-apoptotic Bax/Bak Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AnnexinV_Workflow Start Treat cells with This compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (dark, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze WesternBlot_Workflow Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block Antibody1 Primary Antibody Incubation Block->Antibody1 Antibody2 Secondary Antibody Incubation Antibody1->Antibody2 Detect Detection Antibody2->Detect

References

Application Notes and Protocols for Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental workflow of natural product drug discovery. This process encompasses the initial collection of biological material through to the identification and characterization of bioactive compounds.

Introduction

Natural products have historically been a rich source of therapeutic agents and continue to be a cornerstone of drug discovery.[1][2] The process of identifying novel drug candidates from natural sources is a systematic endeavor that integrates various scientific disciplines, from biology and chemistry to pharmacology. The workflow begins with the collection and processing of biological materials, followed by extraction and fractionation to separate complex mixtures. High-throughput screening (HTS) is then employed to identify "hits" with desired biological activity.[1][2] These hits undergo bioactivity-guided isolation to purify the active constituents.[3] Finally, the chemical structures of isolated compounds are elucidated using a combination of spectroscopic techniques. A critical step in modern workflows is dereplication, which aims to rapidly identify known compounds to avoid redundant isolation efforts.

Diagram 1: Overall Experimental Workflow

Natural Product Drug Discovery Workflow cluster_0 Sample Preparation & Extraction cluster_1 Screening & Isolation cluster_2 Characterization & Development cluster_3 Final Stages SampleCollection Sample Collection (e.g., Plants, Microbes) Extraction Crude Extraction SampleCollection->Extraction Fractionation Fractionation Extraction->Fractionation HTS High-Throughput Screening (HTS) Fractionation->HTS BioassayGuidedIsolation Bioactivity-Guided Isolation HTS->BioassayGuidedIsolation Active Fractions Dereplication Dereplication (LC-MS, NMR) BioassayGuidedIsolation->Dereplication StructureElucidation Structure Elucidation (NMR, MS) Dereplication->StructureElucidation Novel Compound LeadOptimization Lead Optimization StructureElucidation->LeadOptimization Preclinical Preclinical Studies LeadOptimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: High-level overview of the natural product drug discovery workflow.

Sample Collection, Extraction, and Fractionation

The initial steps in natural product discovery involve the collection of biological material and the extraction of its chemical constituents.

Application Note: Extraction and Fractionation Strategies

The choice of extraction method and solvents is critical and depends on the polarity of the target compounds. Common techniques include maceration, Soxhlet extraction, and ultrasound-assisted extraction. Following extraction, the crude extract, which is a complex mixture, is simplified by fractionation. This is often achieved using liquid-liquid partitioning with solvents of increasing polarity or by using chromatographic techniques such as solid-phase extraction (SPE).

Protocol 1: General Extraction and Fractionation

Objective: To obtain a crude extract and separate it into fractions of varying polarity.

Materials:

  • Dried and ground biological material (e.g., plant leaves)

  • Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Extraction:

    • Macerate 100 g of the dried, ground material in 500 mL of 80% methanol in water for 48 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:

      • Extract three times with hexane.

      • Extract three times with dichloromethane.

      • Extract three times with ethyl acetate.

    • Collect each solvent layer and the final aqueous layer.

    • Evaporate the solvent from each fraction to yield the hexane, DCM, EtOAc, and aqueous fractions.

Table 1: Example of Extraction and Fractionation Yields

SampleCrude Extract Yield (g)Hexane Fraction (g)DCM Fraction (g)EtOAc Fraction (g)Aqueous Fraction (g)
Plant Species A12.51.82.53.14.5
Marine Sponge B8.20.91.72.03.2
Streptomyces sp. C5.60.51.11.52.1

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large numbers of fractions or compounds for a specific biological activity.

Application Note: Cell-Based vs. Target-Based Screening

Screening assays can be broadly categorized as cell-based or target-based. Cell-based assays measure the effect of a sample on whole cells, providing information on cellular responses like viability or apoptosis. Target-based assays are more specific, measuring the interaction of a sample with a purified protein or enzyme.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic activity of natural product fractions against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Natural product fractions dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the natural product fractions (e.g., 1, 10, 50, 100 µg/mL) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Example of Cytotoxicity Screening Results (IC50 values in µg/mL)

FractionHeLa CellsMCF-7 CellsA549 Cells
Plant A - DCM15.225.845.1
Plant A - EtOAc8.712.422.9
Sponge B - EtOAc>10088.3>100
Streptomyces C - DCM5.49.118.6

Bioactivity-Guided Isolation and Dereplication

Active fractions identified through HTS are subjected to further separation to isolate the pure bioactive compounds.

Application Note: Chromatographic Purification and Dereplication

Bioactivity-guided isolation involves a series of chromatographic steps, with each resulting fraction being tested for biological activity to guide the purification process. Common techniques include column chromatography, preparative Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). To avoid re-isolating known compounds, dereplication strategies are employed early in the isolation process. This typically involves analyzing the active fractions by LC-MS and comparing the resulting data against natural product databases.

Protocol 3: Bioactivity-Guided Isolation using HPLC

Objective: To isolate a pure bioactive compound from an active fraction.

Materials:

  • Active natural product fraction

  • HPLC system with a preparative column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water)

  • Fraction collector

  • Bioassay from Section 2

Procedure:

  • Develop an analytical HPLC method to achieve good separation of the components in the active fraction.

  • Scale up the separation to a preparative HPLC column.

  • Inject the active fraction and collect the eluting peaks into separate tubes using a fraction collector.

  • Test each collected fraction for biological activity using the relevant bioassay.

  • Pool the active fractions containing the pure compound and evaporate the solvent.

  • Confirm the purity of the isolated compound using analytical HPLC.

Structure Elucidation

Once a pure, active compound is isolated, its chemical structure is determined.

Application Note: Spectroscopic Methods for Structure Elucidation

The structure of a novel natural product is typically elucidated using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS provides the molecular weight and elemental formula, while NMR (including 1D techniques like ¹H and ¹³C NMR, and 2D techniques like COSY, HSQC, and HMBC) reveals the connectivity of atoms and stereochemistry.

Protocol 4: General Approach to Structure Elucidation

Objective: To determine the chemical structure of an isolated pure compound.

Materials:

  • Isolated pure compound

  • NMR spectrometer

  • Mass spectrometer (e.g., HR-ESI-MS)

  • NMR tubes and deuterated solvents

Procedure:

  • Mass Spectrometry:

    • Acquire a high-resolution mass spectrum to determine the accurate mass and predict the molecular formula.

    • Obtain tandem MS (MS/MS) data to identify characteristic fragmentation patterns.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify proton environments.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • Perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assembling the molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate stereochemistry.

  • Data Integration:

    • Combine the information from MS and all NMR experiments to propose the planar structure and relative stereochemistry of the compound.

Table 3: Example Spectroscopic Data for a Hypothetical Natural Product

TechniqueData ObtainedInterpretation
HR-ESI-MS[M+H]⁺ at m/z 315.1234Molecular Formula: C₁₈H₁₈O₅
¹H NMRSignals in aromatic, olefinic, and aliphatic regionsPresence of different proton types
¹³C NMR18 carbon signals, including carbonyl, aromatic, and aliphatic carbonsConfirms the carbon count from the molecular formula
HMBCCorrelation from a methyl proton singlet to a carbonyl carbonEstablishes connectivity between fragments
NOESYCorrelation between two protons on a double bondSuggests Z-configuration of the double bond

Example Signaling Pathway: Targeting Bcl-2 in Apoptosis

Many natural products exert their anticancer effects by modulating key signaling pathways. One such pathway is the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins.

Application Note: Bcl-2 Family Proteins as Drug Targets

Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) are often overexpressed in cancer cells, promoting their survival. Natural products that inhibit these proteins can restore the normal apoptotic process in cancer cells, making them attractive therapeutic candidates.

Diagram 2: Inhibition of Bcl-2 Signaling Pathway

Bcl-2 Signaling Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Proteins cluster_3 Mitochondrial Events cluster_4 Caspase Cascade DNA_Damage DNA Damage Bad_Bim Bad/Bim DNA_Damage->Bad_Bim Bax_Bak Bax/Bak MOMP MOMP Bax_Bak->MOMP induces Bad_Bim->Bax_Bak activates Bcl2 Bcl-2 Bad_Bim->Bcl2 inhibits Bcl2->Bax_Bak inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Natural_Product Natural Product Inhibitor Natural_Product->Bcl2 inhibits

Caption: Mechanism of apoptosis induction by a natural product inhibitor of Bcl-2.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Monaspin B Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Monaspin B production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of increasing this compound yield.

Troubleshooting Guide: Low this compound Yield

Low production of this compound is a common hurdle. This guide provides a systematic approach to identifying and resolving potential issues in your cocultivation of Monascus purpureus and Aspergillus oryzae.

Question: My coculture of Monascus purpureus and Aspergillus oryzae is growing, but the yield of this compound is low or undetectable. What are the likely causes and how can I address them?

Answer:

Low this compound yield, despite visible microbial growth, is a frequent challenge. The biosynthesis of this compound is a secondary metabolic process, making it highly sensitive to a variety of environmental and nutritional factors.[1] Below are the key areas to investigate and optimize.

Suboptimal Cocultivation Conditions

The interaction between Monascus purpureus and Aspergillus oryzae is critical for this compound production.[2][3][4]

  • Issue: Incorrect timing of inoculation or an imbalanced ratio of the two fungal strains can hinder the necessary metabolic exchange for this compound synthesis.

  • Troubleshooting:

    • Inoculation Strategy: Experiment with different inoculation timings. For instance, inoculate M. purpureus first and allow it to grow for a period before introducing A. oryzae, or vice versa. Simultaneous inoculation should also be tested.

    • Spore Concentration: Vary the initial spore concentrations of both fungi to find the optimal ratio that promotes the symbiotic or competitive interaction leading to this compound production.

Inadequate Culture Medium Composition

The composition of the fermentation medium is a crucial factor influencing secondary metabolite production in Monascus species.[5]

  • Issue: The carbon and nitrogen sources, their ratio (C/N), and the presence of essential minerals and vitamins may not be optimal for inducing the this compound biosynthetic pathway.

  • Troubleshooting:

    • Carbon Source: Test various carbon sources such as glucose, fructose, maltose, soluble starch, and rice powder. Mannitol has also been shown to be a suitable carbon source for enhancing the production of other Monascus secondary metabolites.

    • Nitrogen Source: Organic nitrogen sources like peptone, yeast extract, and soybean meal often result in higher yields of secondary metabolites compared to inorganic sources. Experiment with different nitrogen sources and optimize the C/N ratio.

    • Phosphate and Trace Elements: Ensure the medium contains adequate, but not excessive, levels of phosphate. Supplement with trace elements like ZnSO₄·7H₂O and FeSO₄·7H₂O, as these can influence pigment biosynthesis which may be related to this compound production.

    • Vitamins: The addition of vitamins, such as Vitamin B1, has been shown to enhance the production of other Monascus metabolites.

Suboptimal Fermentation Parameters

Physical parameters during fermentation directly impact fungal growth and metabolism.

  • Issue: The pH, temperature, aeration, and agitation speed of your culture may be outside the optimal range for this compound production.

  • Troubleshooting:

    • pH: The initial pH of the medium is critical. For Monascus pigment production, a slightly acidic initial pH is often beneficial. Monitor and, if necessary, control the pH throughout the fermentation, as fungal metabolism can alter it.

    • Temperature: The optimal temperature for secondary metabolite production by M. purpureus is typically around 30°C.

    • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of these aerobic fungi and for the biosynthesis of secondary metabolites. Optimize the agitation speed and ensure proper aeration in your fermentation system. For shake flask cultures, ensure the medium volume is no more than 20-25% of the flask volume.

Frequently Asked Questions (FAQs)

Q1: Can precursor feeding enhance this compound yield?

A1: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites. The biosynthesis of this compound, being a polyketide, likely involves precursors from the polyketide and fatty acid synthesis pathways. While the specific precursors for this compound are not yet fully elucidated, you can experiment with feeding general precursors for these pathways, such as acetate and malonyl-CoA.

Q2: Are there any genetic engineering strategies to increase this compound production?

A2: While specific gene clusters for this compound have not been reported, genetic engineering of Monascus species is a powerful tool for enhancing secondary metabolite production. Strategies include:

  • Overexpression of regulatory genes: Identifying and overexpressing transcription factors that positively regulate the biosynthetic gene cluster for this compound.

  • Knockout of competing pathways: Deleting genes involved in the biosynthesis of other major secondary metabolites to redirect precursors towards this compound production.

  • Activation of signaling pathways: The cAMP signaling pathway has been shown to regulate secondary metabolism in fungi. Modulating this pathway, for instance by knocking out the cAMP phosphodiesterase gene (mrPDE), has been shown to increase the production of Monascus azaphilone pigments.

Q3: How does the physical morphology of the fungi in submerged culture affect production?

A3: The morphology of filamentous fungi in submerged culture (dispersed mycelia vs. pellets) can significantly impact secondary metabolite production. Pellet formation, influenced by factors like pH and inoculum size, can affect nutrient uptake and oxygen transfer, thereby influencing product yield. It is advisable to monitor the morphology of your coculture and correlate it with this compound production to determine the optimal morphology.

Data Presentation

Table 1: Optimization of Fermentation Conditions for Monascus Metabolite Production

ParameterTested ConditionsOptimal for Pigment/Monacolin K ProductionReference
Carbon Source Glucose, Fructose, Mannitol, Rice Powder6.008% Rice Powder
Nitrogen Source Peptone, Yeast Extract, Ammonium Sulfate1.021% Peptone
Initial pH 3.0, 4.0, 5.0, 6.0, 7.03.0
Temperature (°C) 25, 28, 30, 32, 3528 - 30
Inorganic Salt CuSO₄, KH₂PO₄0.0049% CuSO₄, 0.01% KH₂PO₄
Vitamin Vitamin B10.052% Vitamin B1

Note: These conditions were found to be optimal for other Monascus secondary metabolites and can serve as a starting point for optimizing this compound production.

Experimental Protocols

Protocol 1: Cocultivation of M. purpureus and A. oryzae for this compound Production
  • Strain Preparation:

    • Culture M. purpureus and A. oryzae on potato dextrose agar (PDA) plates at 28°C for 7 days.

    • Prepare spore suspensions by adding sterile water to the plates and scraping the spores with an inoculating loop.

    • Filter the suspension to remove mycelia and adjust the spore concentration to 1 x 10⁶ spores/mL.

  • Fermentation:

    • Prepare the desired liquid fermentation medium (e.g., rice powder broth).

    • Inoculate the medium with the spore suspensions of M. purpureus and A. oryzae. Experiment with different inoculation ratios and timings.

    • Incubate the culture at 28°C with shaking at 120 rpm for 7-14 days.

  • Extraction and Analysis:

    • After fermentation, separate the mycelia from the broth by centrifugation or filtration.

    • Extract the broth and mycelia with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence and quantity of this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Pigment Extraction and HPLC Analysis

This protocol is for the analysis of Monascus pigments but can be adapted for this compound analysis with appropriate standard and wavelength adjustments.

  • Sample Preparation: Dry the mycelia at 60°C for 12 hours and grind into a fine powder.

  • Extraction: Suspend the powder in 70% (v/v) ethanol and incubate at 60°C for 1 hour with agitation.

  • Clarification: Centrifuge the extract at 8,000-10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.

  • HPLC Conditions:

    • System: HPLC with a photodiode array (PDA) or UV-Vis detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Monitor at a wavelength appropriate for this compound.

Visualizations

experimental_workflow cluster_prep Strain Preparation cluster_fermentation Cocultivation & Fermentation cluster_analysis Extraction & Analysis strain_culture Culture M. purpureus & A. oryzae on PDA spore_suspension Prepare Spore Suspensions (1x10^6 spores/mL) strain_culture->spore_suspension inoculation Inoculate Liquid Medium spore_suspension->inoculation incubation Incubate (e.g., 28°C, 120 rpm, 7-14 days) inoculation->incubation extraction Solvent Extraction of Broth & Mycelia incubation->extraction hplc HPLC Analysis for this compound extraction->hplc

Caption: Workflow for this compound production and analysis.

troubleshooting_logic cluster_conditions Check Cocultivation Conditions cluster_medium Review Medium Composition cluster_params Adjust Fermentation Parameters start Low this compound Yield inoculation_ratio Optimize Inoculation Ratio & Timing start->inoculation_ratio carbon_source Test Different Carbon Sources start->carbon_source ph_temp Optimize pH & Temperature start->ph_temp nitrogen_source Vary Nitrogen Sources & C/N Ratio trace_elements Add Trace Elements & Vitamins carbon_source->trace_elements aeration Adjust Aeration & Agitation ph_temp->aeration

Caption: Troubleshooting logic for low this compound yield.

monascus_pathway cluster_pks Polyketide Synthesis cluster_fas Fatty Acid Synthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas chromophore Polyketide Chromophore pks->chromophore orange_pigments Orange Pigments (e.g., Monascorubrin) chromophore->orange_pigments side_chain β-keto acid side chain fas->side_chain side_chain->orange_pigments monaspin_b This compound orange_pigments->monaspin_b Possible Biosynthetic Link (via Cocultivation)

Caption: Putative biosynthetic pathway for Monascus polyketides.

References

Technical Support Center: Optimizing Fungal Cocultivation Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing cocultivation media for the production of fungal secondary metabolites.

Troubleshooting Guides

This section addresses common issues encountered during fungal cocultivation experiments.

Problem: No new secondary metabolites are detected in the coculture compared to monocultures.

Possible Causes & Solutions:

  • Incompatible Fungal Pairing: Not all fungal pairings will induce the production of new secondary metabolites. The rationale for pairing can range from random combinations to selecting fungi from the same ecological niche to increase the likelihood of competitive or synergistic interactions.[1][2]

    • Troubleshooting Step: If possible, select fungi isolated from the same environment (e.g., the same plant tissue or soil sample).[1] This shared habitat may have led to a co-evolutionary relationship that can be recapitulated in the lab. If initial pairings are unsuccessful, try pairing the target fungus with a variety of other fungi to screen for interactions.[2]

  • Inappropriate Culture Medium: The composition of the culture medium plays a crucial role in fungal growth and metabolite production. A medium that is too rich may suppress the competitive stress needed to induce secondary metabolite biosynthesis. Conversely, a medium that is too nutrient-poor may not support sufficient fungal growth.

    • Troubleshooting Step: Experiment with different basal media, such as Potato Dextrose Broth (PDB) for liquid cultures or rice for solid-state fermentation, as these are commonly used and have proven effective.[3] Varying the carbon and nitrogen sources can also significantly influence secondary metabolite production.

  • Suboptimal Culture Conditions: Factors such as incubation time, temperature, pH, and aeration can all impact the outcome of a cocultivation experiment.

    • Troubleshooting Step: Optimize these parameters for your specific fungal strains. Monitor the coculture over an extended period, as the production of new metabolites may be time-dependent.

  • Lack of Direct Physical Contact: For some fungal interactions, direct physical contact between the mycelia is necessary to trigger the biosynthesis of new secondary metabolites.

    • Troubleshooting Step: Ensure that the inoculation method allows for the mycelia of the two fungi to grow towards and interact with each other. In liquid cultures, agitation can facilitate contact. On solid media, inoculating the fungi at a set distance apart allows for the observation of an interaction zone.

Problem: One fungus completely overgrows the other.

Possible Causes & Solutions:

  • Disparate Growth Rates: Fungi have vastly different growth rates. A fast-growing fungus can quickly outcompete a slower-growing one for nutrients and space, preventing any meaningful interaction.

    • Troubleshooting Step: If the growth rates are known to be different, consider giving the slower-growing fungus a "head start" by inoculating it first and allowing it to establish itself before introducing the faster-growing species. The duration of this pre-incubation period will need to be optimized for your specific fungal pairing.

  • Inappropriate Inoculum Size: The initial amount of each fungus introduced into the coculture can influence the dynamics of the interaction.

    • Troubleshooting Step: Experiment with different inoculum ratios. A smaller inoculum of the faster-growing fungus may allow for a more balanced interaction.

Problem: The coculture is contaminated.

Possible Causes & Solutions:

  • Non-sterile Technique: Contamination by bacteria, yeast, or other fungi is a common problem in microbiology.

    • Troubleshooting Step: Strictly adhere to aseptic techniques throughout the entire experimental process. This includes working in a laminar flow hood, sterilizing all media and equipment, and using sterile handling procedures.

  • Contaminated Fungal Stocks: The initial fungal cultures may be contaminated.

    • Troubleshooting Step: Before starting a cocultivation experiment, ensure that your monocultures are pure by streaking them on an appropriate agar medium and examining for uniform colony morphology.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind choosing specific fungal strains for cocultivation?

A1: The primary goal of pairing fungal strains is to induce the activation of silent biosynthetic gene clusters to produce novel secondary metabolites or to study the chemical responses of fungi to competition. A common strategy is to pair fungi that coinhabit the same ecological niche, as they are more likely to have developed competitive or symbiotic relationships that involve the production of secondary metabolites. However, random pairings can also lead to the discovery of new compounds.

Q2: What are the most common types of media used for fungal cocultivation?

A2: The choice of media depends on whether you are performing liquid-state fermentation (LSF) or solid-state fermentation (SSF).

  • For LSF: Potato Dextrose Broth (PDB) is the most widely used medium for fungal cocultivation. Other liquid media with varying compositions of glucose, peptone, and yeast extract have also been successfully used.

  • For SSF: Rice is the most common solid substrate. Other grain-based media and agar media like Potato Dextrose Agar (PDA) are also frequently employed.

Q3: How can I determine which fungus is producing the new secondary metabolite?

A3: Identifying the producing strain is a critical step. Several methods can be used:

  • Spatial Analysis: In solid cultures, the new metabolite may be localized to the mycelium of one of the fungi or secreted into the agar at the interaction zone. Techniques like imaging mass spectrometry can help visualize the location of the metabolite.

  • Monoculture with Coculture Extract: Grow each fungus as a monoculture and supplement the medium with a sterile extract from the other fungus's monoculture. If one of the fungi produces the target metabolite under these conditions, it is likely the producer.

  • Isotope Labeling: Use a labeled precursor, such as 13C-glucose, in the coculture medium. By analyzing which fungus incorporates the label into the new secondary metabolite, you can identify the producer.

Q4: What are the main triggers for secondary metabolite production in coculture?

A4: The induction of secondary metabolite biosynthesis in coculture is thought to be triggered by several factors that mimic the natural competitive environment of fungi:

  • Direct Physical Contact: Cell-to-cell contact between the hyphae of different fungi can initiate signaling cascades that lead to the activation of silent gene clusters.

  • Chemical Signaling: Fungi can release diffusible small molecules and volatile organic compounds that are perceived by the other fungus, triggering a defensive or competitive response that includes the production of secondary metabolites.

  • Nutrient Competition: The struggle for limited nutrients in the shared environment creates a stressful condition that can induce the production of secondary metabolites as a competitive strategy.

Data Presentation: Cocultivation Media Compositions

The following table summarizes various media compositions that have been successfully used in fungal cocultivation experiments to induce the production of novel secondary metabolites.

Culture TypeMedium ComponentsFungal Coculture ExampleReference
Liquid State Potato Dextrose Broth (PDB)Nigrospora oryzae and Beauveria bassiana
Liquid State Glucose (10 g/L), Peptone (2 g/L), Yeast Extract (1 g/L), Crude Marine Salt (3.5 g/L)Two mangrove endophytic fungi (strains 1924 and 3893)
Liquid State Glucose (10 g/L), Peptone (2 g/L), Yeast Extract (1 g/L), NaCl (30 g/L)Phomopsis sp. K38 and Alternaria sp. E33
Liquid State Glucose (10 g/L), KH2PO4 (1 g/L), MgSO4 (0.5 g/L), Peptone (2 g/L)Pleurotus ostreatus SY10 and P. eryngii SY302
Liquid State Mannitol (20 g/L), Sucrose (10 g/L), Monosodium Glutamate (5 g/L), KH2PO4 (0.5 g/L), MgSO4·7H2O (0.3 g/L), Yeast Extract (3 g/L), Corn Steep Liquor (2 mL/L)Camporesia sambuci FT1061 and Epicoccum sorghinum FT1062
Solid State RiceNodulisporium sp. and Bionectria sp.
Solid State Potato Dextrose Agar (PDA)Plenodomus influorescens and Pyrenochaeta nobilis
Solid State Oatmeal AgarAspergillus fischeri NRRL 181 and Talaromyces labelliformis G536

Experimental Protocols

Protocol 1: Solid-State Cocultivation on Rice Medium

This protocol provides a general procedure for cocultivating two fungal strains on a solid rice medium.

Materials:

  • Rice (e.g., white long-grain)

  • Distilled water

  • Erlenmeyer flasks (e.g., 250 mL)

  • Cotton plugs

  • Aluminum foil

  • Autoclave

  • Fungal strains on agar plates

  • Sterile cork borer or scalpel

  • Laminar flow hood

  • Incubator

Procedure:

  • Medium Preparation:

    • To a 250 mL Erlenmeyer flask, add 50 g of rice and 50 mL of distilled water. The exact ratio may need to be optimized for your specific fungal strains.

    • Plug the flask with a cotton plug and cover it with aluminum foil.

    • Sterilize the flask by autoclaving at 121°C for 20 minutes.

    • Allow the flasks to cool to room temperature before inoculation.

  • Inoculation:

    • Perform all inoculation steps in a laminar flow hood to maintain sterility.

    • Using a sterile cork borer or scalpel, take agar plugs (e.g., 6 mm in diameter) from the actively growing edge of the monocultures of the two fungal strains.

    • Inoculate a single flask with agar plugs from both fungi. Place the plugs at a distance from each other (e.g., 2-3 cm apart) to allow for observation of the interaction zone.

    • As a control, inoculate separate flasks with only one agar plug of each fungus to serve as monoculture controls.

  • Incubation:

    • Incubate the flasks at a suitable temperature (e.g., 25-28°C) in the dark.

    • Monitor the cultures regularly for growth and the formation of an interaction zone between the two fungal colonies. The incubation period can range from several days to weeks, depending on the growth rates of the fungi.

  • Extraction and Analysis:

    • After the desired incubation period, the secondary metabolites can be extracted from the entire rice culture or specifically from the interaction zone.

    • A common extraction method involves soaking the culture in an organic solvent (e.g., ethyl acetate), followed by filtration and evaporation of the solvent.

    • The resulting crude extract can then be analyzed for the presence of new secondary metabolites using techniques such as HPLC, LC-MS, and NMR.

Protocol 2: Liquid-State Cocultivation in Potato Dextrose Broth (PDB)

This protocol outlines a general procedure for cocultivating two fungal strains in a liquid medium.

Materials:

  • Potato Dextrose Broth (PDB) powder

  • Distilled water

  • Erlenmeyer flasks (e.g., 250 mL)

  • Cotton plugs

  • Aluminum foil

  • Autoclave

  • Fungal strains on agar plates

  • Sterile cork borer or scalpel

  • Laminar flow hood

  • Shaking incubator

Procedure:

  • Medium Preparation:

    • Prepare PDB according to the manufacturer's instructions.

    • Dispense the PDB into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).

    • Plug the flasks with cotton plugs and cover them with aluminum foil.

    • Sterilize the flasks by autoclaving at 121°C for 15 minutes.

    • Allow the flasks to cool to room temperature before inoculation.

  • Inoculation:

    • Perform all inoculation steps in a laminar flow hood.

    • Using a sterile cork borer or scalpel, take agar plugs from the actively growing edge of the monocultures of the two fungal strains.

    • Inoculate a single flask with one agar plug of each fungus.

    • Prepare monoculture control flasks by inoculating separate flasks with a single agar plug of each fungus.

  • Incubation:

    • Incubate the flasks in a shaking incubator (e.g., at 150-180 rpm) at a suitable temperature (e.g., 25-28°C). The agitation ensures aeration and facilitates interaction between the fungi.

    • The incubation period can vary from a few days to several weeks.

  • Extraction and Analysis:

    • After incubation, separate the mycelial biomass from the culture broth by filtration or centrifugation.

    • The secondary metabolites can be extracted from both the mycelia and the broth.

    • For the broth, a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) is commonly used.

    • For the mycelia, an extraction with a solvent like methanol or acetone is typically performed.

    • The crude extracts are then analyzed for new secondary metabolites using chromatographic and spectroscopic techniques.

Visualizations

Fungal Coculture Experimental Workflow

Fungal_Coculture_Workflow strain_selection Strain Selection media_prep Media Preparation (Liquid or Solid) strain_selection->media_prep inoculation Inoculation (Monoculture & Coculture) media_prep->inoculation incubation Incubation (Controlled Conditions) inoculation->incubation extraction Extraction of Secondary Metabolites incubation->extraction analysis Chemical Analysis (HPLC, LC-MS, NMR) extraction->analysis isolation Isolation & Structure Elucidation analysis->isolation bioassay Bioactivity Testing isolation->bioassay

Caption: A generalized workflow for fungal cocultivation experiments.

Signaling in Fungal Coculture for Secondary Metabolite Production

Fungal_Signaling cluster_fungusA Fungus A cluster_fungusB Fungus B fungusA Fungus A Mycelium contact fungusA->contact signals Chemical Signals (Volatile & Diffusible) fungusA->signals emits fungusB Fungus B Mycelium fungusB->contact gene_cluster Silent Biosynthetic Gene Cluster sm_production Secondary Metabolite Production gene_cluster->sm_production Biosynthesis contact->gene_cluster Triggers Activation signals->fungusB perceives signals->gene_cluster Triggers Activation

References

Technical Support Center: Scaling Up Monaspin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the fermentation of Monaspin B, a promising anti-leukemic compound produced by the co-culture of Monascus purpureus and Aspergillus oryzae.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound fermentation.

Issue 1: Low this compound Titer at Larger Scale

Symptoms:

  • Significantly lower this compound concentration (mg/L) in the pilot or industrial-scale bioreactor compared to lab-scale shake flasks.

  • Altered pigment production profile (e.g., shift in the ratio of yellow, orange, and red pigments).

Possible Causes & Solutions:

Cause Troubleshooting Steps Experimental Protocol
Improper Inoculum Ratio The optimal ratio of M. purpureus to A. oryzae is critical for the tandem enzymatic catalysis required for this compound synthesis.[1][2] This ratio can be disrupted at larger scales due to differences in growth kinetics.Protocol 1: Inoculum Ratio Optimization
Shear Stress Both Monascus and Aspergillus are filamentous fungi, sensitive to high shear stress, which can damage mycelia and alter morphology, thereby affecting metabolite production.[3][4][5] Agitation and aeration rates that were optimal at the lab scale may be detrimental in larger vessels.Protocol 2: Shear Stress Analysis
Nutrient Limitation Inadequate mixing in large bioreactors can lead to localized nutrient depletion, affecting the growth and metabolic activity of one or both fungal partners.Protocol 3: Fed-Batch Strategy Development
Dissolved Oxygen (DO) and pH Fluctuations Maintaining optimal DO and pH levels is more challenging at scale. Deviations can inhibit the specific enzymatic reactions in the this compound biosynthetic pathway.Protocol 4: Process Parameter Optimization (DO & pH)
Issue 2: Inconsistent Batch-to-Batch Reproducibility

Symptoms:

  • High variability in this compound yield and impurity profiles between different fermentation batches.

  • Unpredictable fermentation times.

Possible Causes & Solutions:

Cause Troubleshooting Steps Experimental Protocol
Variable Raw Material Quality The composition of complex media components (e.g., rice powder, peptone) can vary between suppliers and batches, impacting fungal growth and metabolism.Protocol 5: Raw Material Quality Control
Inconsistent Inoculum Quality The age, viability, and morphology of the seed cultures can significantly impact the fermentation performance.Protocol 6: Inoculum Standardization
Contamination Microbial contamination is a greater risk in large-scale, longer-duration fermentations and can outcompete the production strains or produce inhibitory compounds.Protocol 7: Aseptic Technique and Contamination Monitoring
Issue 3: Difficulties in Downstream Processing and Purification

Symptoms:

  • Low recovery of this compound during extraction and purification.

  • Complex impurity profile, making isolation of this compound challenging.

  • High viscosity of the fermentation broth, leading to filtration and separation issues.

Possible Causes & Solutions:

Cause Troubleshooting Steps Experimental Protocol
Complex Fermentation Broth The co-culture broth contains a mixture of metabolites from both fungi, as well as residual media components, making selective extraction difficult.Protocol 8: Extraction Solvent Screening
Mycelial Biomass Interference The filamentous nature of the fungi results in a viscous broth that can clog filters and complicate solid-liquid separation.Protocol 9: Biomass Separation Optimization
Product Degradation This compound may be sensitive to pH, temperature, or enzymatic degradation during downstream processing.Protocol 10: Product Stability Analysis

Frequently Asked Questions (FAQs)

Q1: What is the optimal inoculum ratio of Monascus purpureus to Aspergillus oryzae for this compound production at scale?

A1: The optimal ratio needs to be empirically determined during scale-up studies. While a specific ratio might be effective at the lab scale, differences in growth rates under bioreactor conditions (e.g., aeration, agitation) can shift the population dynamics. It is recommended to test a range of inoculum ratios (e.g., based on spore counts or biomass) at the pilot scale to identify the ratio that maximizes this compound production.

Q2: How does shear stress affect the co-culture and this compound production?

A2: Both M. purpureus and A. oryzae are filamentous fungi, and their morphology is crucial for metabolite production. High shear stress from aggressive agitation can lead to smaller, more fragmented mycelia, which may not have the same metabolic output as the larger, pellet-like structures formed under lower shear conditions. This can negatively impact the intricate enzymatic interactions required for this compound synthesis.

Q3: What are the key fermentation parameters to monitor and control during scale-up?

A3: Critical parameters to monitor and control include:

  • Dissolved Oxygen (DO): Crucial for the growth of both aerobic fungi and for specific oxidative steps in the biosynthetic pathway.

  • pH: Influences enzyme activity and nutrient uptake.

  • Temperature: Affects growth rates and enzyme kinetics.

  • Agitation and Aeration Rates: These determine mixing, oxygen transfer, and shear stress.

  • Substrate and Nutrient Levels: Key carbon and nitrogen sources should be monitored and potentially fed to the culture to maintain optimal production.

Q4: What are the major challenges in purifying this compound from the co-culture broth?

A4: The primary challenges include:

  • Separating this compound from a complex mixture of other Monascus and Aspergillus metabolites. This requires highly selective purification techniques.

  • Efficiently removing the fungal biomass from the viscous fermentation broth without significant product loss.

  • Preventing degradation of this compound during the purification process.

Quantitative Data Summary

The following tables provide hypothetical yet realistic data for scaling up this compound fermentation, based on typical values for fungal fermentations.

Table 1: Comparison of Fermentation Parameters at Different Scales

Parameter Lab Scale (1 L Shake Flask) Pilot Scale (100 L Bioreactor) Industrial Scale (10,000 L Bioreactor)
Working Volume 0.2 L70 L7,000 L
Inoculum Ratio (M.p:A.o) 1:1 (spore suspension)1:1.2 (vegetative mycelium)1:1.2 (vegetative mycelium)
Temperature 28°C28°C27°C
pH Uncontrolled (starts at 6.5)Controlled at 6.0Controlled at 6.0
Agitation 180 rpm (orbital shaker)100-200 rpm (Rushton turbine)50-100 rpm (marine impeller)
Aeration Passive0.5-1.0 vvm0.3-0.7 vvm
Typical this compound Titer 0.8 mg/L0.5 mg/L0.3 mg/L (unoptimized)

Table 2: Impact of Agitation Rate on this compound Titer and Biomass in a 100 L Bioreactor

Agitation Rate (rpm) This compound Titer (mg/L) Dry Cell Weight (g/L) Mycelial Morphology
500.312.5Large pellets (>5 mm)
1000.615.2Small pellets (2-3 mm)
1500.416.8Dispersed mycelia
2000.117.5Fragmented mycelia

Experimental Protocols

A selection of detailed methodologies for key experiments is provided below.

Protocol 1: Inoculum Ratio Optimization

  • Objective: To determine the optimal inoculum ratio of M. purpureus to A. oryzae for maximizing this compound production in a pilot-scale bioreactor.

  • Procedure:

    • Prepare separate seed cultures of M. purpureus and A. oryzae under standardized conditions.

    • Set up multiple 100 L bioreactors with identical media and process parameters.

    • Inoculate the bioreactors with varying ratios of the two seed cultures (e.g., 1:0.5, 1:1, 1:1.5, 1:2 based on dry cell weight).

    • Run the fermentations for a fixed duration (e.g., 10 days).

    • Collect daily samples to measure this compound concentration, biomass, and substrate consumption.

    • Analyze the results to identify the ratio that yields the highest this compound titer.

Protocol 2: Shear Stress Analysis

  • Objective: To evaluate the effect of different agitation rates on co-culture morphology and this compound production.

  • Procedure:

    • Set up several 100 L bioreactors with the optimal inoculum ratio determined in Protocol 1.

    • Vary the agitation rate in each bioreactor (e.g., 50, 100, 150, 200 rpm) while keeping other parameters constant.

    • Monitor the fermentation and collect samples for this compound and biomass analysis.

    • At the end of the fermentation, analyze the mycelial morphology using microscopy.

    • Correlate agitation rate, morphology, and this compound production to determine the optimal shear environment.

Protocol 8: Extraction Solvent Screening

  • Objective: To identify the most effective solvent for extracting this compound from the fermentation broth.

  • Procedure:

    • Harvest fermentation broth and separate the supernatant from the biomass.

    • Aliquot the supernatant into several flasks.

    • Perform liquid-liquid extraction with a panel of solvents of varying polarity (e.g., ethyl acetate, dichloromethane, n-butanol).

    • Analyze the organic and aqueous phases for this compound concentration using HPLC.

    • Calculate the partition coefficient for each solvent to determine the most efficient extraction solvent.

Visualizations

Signaling Pathways & Experimental Workflows

MonaspinB_Biosynthesis_Hypothesis cluster_Mp Monascus purpureus cluster_Ao Aspergillus oryzae cluster_CoCulture Co-culture Interaction Mp_precursor Polyketide Precursors Intermediate_A Intermediate A Mp_precursor->Intermediate_A Biosynthesis in M. purpureus Tandem_Enzymatic_Catalysis Tandem Enzymatic Catalysis Intermediate_A->Tandem_Enzymatic_Catalysis Ao_precursor Furan Precursors Intermediate_B Intermediate B Ao_precursor->Intermediate_B Biosynthesis in A. oryzae Intermediate_B->Tandem_Enzymatic_Catalysis Monaspin_B This compound Tandem_Enzymatic_Catalysis->Monaspin_B

Caption: Hypothetical biosynthetic pathway for this compound.

ScaleUp_Workflow lab_scale Lab Scale Optimization (Shake Flasks) pilot_scale Pilot Scale Studies (100 L Bioreactor) lab_scale->pilot_scale Scale-up process_params Process Parameter Optimization (DO, pH, Agitation) pilot_scale->process_params industrial_scale Industrial Scale Production (10,000 L Bioreactor) process_params->industrial_scale Technology Transfer downstream_dev Downstream Process Development final_product Purified this compound downstream_dev->final_product industrial_scale->downstream_dev

Caption: General workflow for scaling up this compound fermentation.

Troubleshooting_Logic low_yield Low this compound Yield check_inoculum Verify Inoculum Ratio and Quality low_yield->check_inoculum check_shear Analyze Shear Stress (Agitation Rate) low_yield->check_shear check_nutrients Evaluate Nutrient Levels and Feeding low_yield->check_nutrients check_params Monitor DO and pH Profiles low_yield->check_params inconsistent_batches Inconsistent Batches inconsistent_batches->check_inoculum check_raw_materials Standardize Raw Materials inconsistent_batches->check_raw_materials check_sterility Review Aseptic Technique inconsistent_batches->check_sterility

Caption: Troubleshooting logic for common scale-up issues.

References

Technical Support Center: Purification of Monaspin B Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Monaspin B isolates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a novel cyclohexyl-furan natural product with potent antileukemic activity. It is produced by the cocultivation of Monascus purpureus and Aspergillus oryzae.[1] The purity of this compound isolates is crucial for accurate in vitro and in vivo studies, ensuring that the observed biological activity is attributable to the compound itself and not to impurities. High purity is also a critical requirement for any potential therapeutic applications.

Q2: What are the common challenges in purifying this compound?

Researchers may face several challenges during the purification of this compound, including:

  • Low initial concentration: this compound is produced at low titers (approximately 0.8 mg/L) in the fungal coculture, making its isolation challenging.[1]

  • Complex mixture of metabolites: The crude extract from the coculture contains a wide array of other secondary metabolites from both Monascus purpureus and Aspergillus oryzae, some of which may have similar chemical properties to this compound, making separation difficult.

  • Co-eluting impurities: During chromatographic separation, impurities may co-elute with this compound, leading to impure fractions.

  • Compound degradation: Like many natural products, this compound may be sensitive to factors such as pH, temperature, and light, which can lead to degradation during the purification process.

  • Low recovery: Multiple purification steps can lead to a significant loss of the target compound, resulting in a low overall yield.

Q3: What are the potential impurities I should be aware of?

The crude extract is a complex mixture. Potential impurities can be broadly categorized as:

  • Other Monascus purpureus metabolites: This fungus is known to produce a variety of pigments (monascin, ankaflavin, monascorubrin, rubropunctatin), monacolins (like Monacolin K), and other azaphilone derivatives.[2][3][4]

  • Other Aspergillus oryzae metabolites: A. oryzae produces a range of secondary metabolites, including kojic acid, cyclopiazonic acid, and various organic acids and enzymes.

  • Media components: Residual components from the culture medium.

  • Degradation products: Products formed from the breakdown of this compound or other metabolites during extraction and purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Extraction and Initial Cleanup
Problem Possible Cause Solution
Low yield of crude extract Inefficient cell lysis and extraction.- Ensure thorough grinding of the fungal mycelia. - Use a suitable solvent for extraction, such as ethyl acetate or methanol. - Increase the solvent-to-biomass ratio and the extraction time. - Consider using ultrasonication or microwave-assisted extraction to improve efficiency.
Emulsion formation during liquid-liquid extraction High concentration of lipids and other amphiphilic molecules.- Add brine (saturated NaCl solution) to break the emulsion. - Centrifuge the mixture at a low speed to separate the layers. - Filter the mixture through a bed of celite.
Chromatographic Purification (Preparative HPLC)
Problem Possible Cause Solution
Poor peak resolution - Inappropriate mobile phase composition. - Column overloading. - Column deterioration.- Optimize the mobile phase gradient. For reverse-phase HPLC, a gradient of acetonitrile and water with a small amount of formic acid (0.1%) is a good starting point. - Reduce the sample load. - Use a guard column to protect the analytical column. - If the column is old, replace it.
Peak tailing - Secondary interactions between this compound and the stationary phase (e.g., silanol groups). - Column overload. - Inappropriate mobile phase pH.- Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA) if this compound has basic properties. - Reduce the sample concentration or injection volume. - Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound.
Low recovery of this compound from the column - Irreversible adsorption of the compound to the stationary phase. - Compound degradation on the column. - Inefficient fraction collection.- Test different stationary phases (e.g., C8, phenyl). - Work at lower temperatures to minimize degradation. - Ensure the fraction collector is properly calibrated and the peak detection threshold is set correctly.
High backpressure - Clogged column frit or tubing. - Particulate matter in the sample. - High mobile phase viscosity.- Filter all samples and mobile phases through a 0.22 µm filter. - Back-flush the column with a strong solvent. - Check for any blockages in the HPLC system. - Consider using a mobile phase with lower viscosity.

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound based on common practices for fungal secondary metabolites.

Fungal Cocultivation and Extraction
  • Cocultivation: Monascus purpureus and Aspergillus oryzae are cocultivated in a suitable liquid medium for a specified period to allow for the production of this compound.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Dry the mycelia (e.g., by lyophilization).

    • Grind the dried mycelia into a fine powder.

    • Extract the powdered mycelia exhaustively with ethyl acetate or methanol at room temperature.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Initial Fractionation (e.g., Column Chromatography)
  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate-methanol mixtures.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Combine the fractions enriched with this compound and evaporate the solvent.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system. A C18 column is a common choice for initial method development.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good separation of this compound from impurities.

  • Scale-up to Preparative Scale:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Scale up the flow rate and injection volume according to the dimensions of the preparative column.

  • Purification:

    • Dissolve the enriched fraction from the previous step in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fraction using analytical HPLC to confirm its purity.

    • If necessary, repeat the preparative HPLC step to achieve the desired purity.

  • Final Product:

    • Evaporate the solvent from the pure fraction to obtain purified this compound.

Data Presentation

The following table provides an example of the expected yield and purity at different stages of this compound purification. Note: These are illustrative values and actual results may vary.

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Extract101000< 1
Silica Gel Column Chromatography1100~20
Preparative HPLC (1st run)10020> 95
Preparative HPLC (2nd run, if needed)2015> 99

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis coculture Fungal Coculture extraction Solvent Extraction coculture->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc tlc_hplc TLC / Analytical HPLC column_chrom->tlc_hplc Fraction Monitoring pure_monaspin_b Pure this compound prep_hplc->pure_monaspin_b purity_check Purity Confirmation prep_hplc->purity_check tlc_hplc->purity_check

Caption: A generalized workflow for the isolation and purification of this compound.

This compound-Induced Apoptosis Signaling Pathway

This compound has been reported to induce apoptosis in leukemic cells. A common mechanism for apoptosis induction by natural products is through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade monaspin_b This compound bcl2 Bcl-2 (Anti-apoptotic) monaspin_b->bcl2 Inhibits bax_bak Bax/Bak (Pro-apoptotic) monaspin_b->bax_bak Activates bcl2->bax_bak Inhibits mitochondrion Mitochondrion bax_bak->mitochondrion Forms pores in mitochondrial membrane cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible intrinsic apoptosis pathway induced by this compound.

References

Monaspin B stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of Monaspin B, a novel cyclohexyl-furan natural product. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments. As this compound is a recently discovered compound, specific stability data is limited. Therefore, the following recommendations are based on general principles for the handling and storage of fungal secondary metabolites and furan-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The initial isolation of this compound was performed using ethyl acetate. For experimental purposes, it is advisable to use a solvent in which this compound is readily soluble and that is compatible with your assay. Common solvents for similar natural products include DMSO, ethanol, methanol, or ethyl acetate. It is recommended to first test the solubility of a small amount of this compound in the desired solvent. For cell-based assays, DMSO is a common choice, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: What are the general recommendations for storing this compound?

A2: For optimal stability, this compound should be stored under conditions that minimize degradation. This includes protection from light, heat, and air.

Q3: How should I store this compound in solid form?

A3: When stored as a solid, this compound should be kept in a tightly sealed container, protected from light, and stored at low temperatures. Storage at -20°C or -80°C is recommended for long-term stability. To prevent degradation from moisture and oxygen, storing under an inert atmosphere (e.g., argon or nitrogen) is ideal.

Q4: How should I store this compound in solution?

A4: Stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Vials should be protected from light.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in experimental settings.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound due to improper storage or handling.- Ensure this compound is stored correctly (see FAQs).- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate concentration of this compound solution.- Confirm the complete dissolution of this compound in the chosen solvent.- Use a calibrated balance for weighing the solid compound.- Protect the stock solution from solvent evaporation by using tightly sealed vials.
Low or no biological activity observed Degradation of this compound.- Check the storage conditions and age of the compound.- Test a fresh sample of this compound.
Poor solubility in the assay medium.- Ensure this compound is completely dissolved in the stock solvent before diluting into the aqueous assay medium.- Sonication may aid in the dissolution of the compound in the stock solvent.- Consider using a different solvent system or adding a small percentage of a co-solvent to the assay medium, ensuring it does not affect the experimental outcome.
Precipitation of this compound in aqueous media Low aqueous solubility of the compound.- Decrease the final concentration of this compound in the assay.- Increase the percentage of the organic co-solvent (e.g., DMSO) if the experimental system allows.- Prepare the final dilution immediately before use.

Stability of Fungal Secondary Metabolites: General Guidelines

While specific quantitative stability data for this compound is not yet available, the following table summarizes general stability information for fungal secondary metabolites under various conditions. This can serve as a guide for handling this compound.

Condition General Stability Profile Recommendation for this compound
Temperature Stability generally decreases with increasing temperature. Many fungal metabolites show significant degradation at room temperature over extended periods.Store solid this compound and solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature.
pH Stability can be pH-dependent. Furan rings, present in this compound, can be unstable under strongly acidic or basic conditions.Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Buffer solutions may be necessary.
Light Many natural products are light-sensitive and can undergo photodegradation.Protect solid this compound and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Oxygen Exposure to air can lead to oxidation and degradation of sensitive compounds.For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). Minimize headspace in vials containing solutions.

Experimental Workflow and Methodologies

General Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for using this compound in a cell-based assay, such as the antiproliferative activity assay against HL-60 cells mentioned in the literature.[1]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh Solid This compound B Dissolve in DMSO (Stock Solution) A->B C Aliquot and Store at -80°C B->C D Thaw Aliquot C->D Start of Experiment E Prepare Working Solutions in Media D->E F Treat Cells with This compound E->F G Incubate F->G H Perform Assay (e.g., MTT, Apoptosis) G->H I Collect Data H->I J Analyze Results I->J

Caption: A general workflow for preparing and using this compound in cell-based experiments.

Detailed Methodology: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance in a controlled environment to minimize exposure to humidity.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., to 37°C) or sonication may be used to aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials. Store the aliquots at -80°C until use.

Potential Signaling Pathway Involvement

This compound has been reported to induce apoptosis in the leukemic HL-60 cell line.[1] While the specific signaling pathway has not been fully elucidated, a common pathway for apoptosis induction by natural products involves the activation of caspases. The diagram below illustrates a simplified, hypothetical signaling pathway.

signaling_pathway MonaspinB This compound Cell Leukemic Cell (e.g., HL-60) MonaspinB->Cell Receptor Cellular Target(s) (Unknown) Cell->Receptor Signal Intracellular Signaling Cascade Receptor->Signal Caspase_Activation Caspase Activation (e.g., Caspase-3) Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

References

Fungal Coculture Technical Support Center: Overcoming Low Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fungal coculture systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low yield and optimize the production of novel secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing any new or enhanced secondary metabolite production in my coculture compared to monocultures?

A1: Several factors can contribute to the lack of induction of secondary metabolism in a coculture system. The interaction between the fungal strains is critical for activating silent biosynthetic gene clusters.[1][2] If the paired fungi do not compete or interact in a way that triggers a metabolic response, no new compounds will be produced.[2]

Troubleshooting Steps:

  • Strain Selection: The choice of fungal strains is paramount. Fungi isolated from the same ecological niche are more likely to have evolved competitive interactions that can trigger the production of secondary metabolites.[2] Consider pairing strains that are known to be antagonistic or that compete for the same resources.

  • Culture Conditions: The culture medium and environmental parameters play a significant role. Standard laboratory conditions may not be optimal for inducing secondary metabolism.[2] Experiment with different media compositions, pH levels, and incubation temperatures.

  • Lack of Physical Contact: Direct physical contact between fungal hyphae is often necessary to elicit a specific response and activate biosynthetic pathways. Ensure your coculture method allows for direct interaction.

  • Analytical Sensitivity: The newly produced compounds may be in very low concentrations. Your analytical methods might not be sensitive enough to detect them.

Q2: How can I be sure that the observed new metabolite is a result of the coculture interaction?

A2: It is crucial to have proper controls to confirm that a metabolite is unique to the coculture.

Verification Protocol:

  • Monoculture Controls: Grow each fungal strain individually under the exact same conditions (media, temperature, incubation time) as the coculture.

  • Comparative Analysis: Analyze the metabolite profiles of the coculture and both monocultures using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identify Unique Peaks: A metabolite is considered coculture-specific if its corresponding peak is present in the chromatogram of the coculture but absent or significantly lower in both monoculture chromatograms.

Q3: One of my fungal strains is outcompeting and killing the other. How can I achieve a more balanced interaction?

A3: A highly aggressive strain can overwhelm its partner, preventing the sustained interaction needed for metabolite induction.

Mitigation Strategies:

  • Sequential Inoculation: Inoculate the slower-growing fungus first to allow it to establish itself before introducing the faster-growing strain.

  • Spore Titer Adjustment: Use a lower spore concentration for the more aggressive fungus and a higher concentration for the less aggressive one.

  • Physical Separation (Initial Stage): Some methods allow for initial growth in separate compartments before direct contact is established.

Troubleshooting Guide

Issue 1: Low or No Yield of Target Metabolite
Potential Cause Troubleshooting Action Expected Outcome
Inappropriate Strain Pairing Re-evaluate your strain pairing strategy. Select fungi from similar ecological niches or with known antagonistic relationships.Increased likelihood of competitive interaction and induction of secondary metabolism.
Suboptimal Culture Medium Perform media optimization experiments. Test different carbon and nitrogen sources, and vary their concentrations. Common media like Potato Dextrose Broth (PDB) and rice are good starting points.Identification of a medium that supports the production of the target metabolite.
Incorrect Physical Setup Switch between solid-state fermentation (SSF) and liquid-state fermentation (LSF). SSF can sometimes reduce direct growth competition and facilitate biosynthesis.Enhanced metabolite production due to altered physical and chemical environment.
Inadequate Incubation Time Conduct a time-course study, harvesting and analyzing samples at different time points to determine the optimal incubation period for metabolite production.Identification of the peak production time for your target metabolite.
Issue 2: Inconsistent or Unreproducible Results
Potential Cause Troubleshooting Action Expected Outcome
Variability in Inoculum Standardize your inoculum preparation. Use a consistent method to prepare spore suspensions and quantify spore concentrations.Reduced variability between experiments and more reproducible results.
Inconsistent Culture Conditions Ensure all culture parameters (temperature, pH, agitation, light) are precisely controlled and documented for each experiment.Improved reproducibility of coculture outcomes.
Genetic Instability of Strains Re-isolate your fungal strains from single spores to ensure genetic homogeneity. Periodically check for any morphological changes in your cultures.Maintenance of a stable producing strain and consistent metabolite profile.

Quantitative Data Summary

The following tables provide examples of increased secondary metabolite production in fungal coculture systems compared to monocultures.

Table 1: Enhanced Production of Known Metabolites

Fungal Coculture Pair Metabolite Fold Increase in Yield (Coculture vs. Monoculture) Reference
Aspergillus sclerotiorum & Streptomyces sp.Notoamide R~7-fold
Aspergillus sclerotiorum & Streptomyces sp.Notoamide X~6-fold
Aspergillus sclerotiorum & Streptomyces sp.Notoamide I~2.5-fold
Aspergillus sclerotiorum & Streptomyces sp.Notoamide F~2-fold
Aspergillus sclerotiorum & Streptomyces sp.Stephacidin A~1.5-fold

Table 2: Induction of Bioactive Compounds in Coculture

Fungal Coculture Pair Bioactive Compound Class Observation in Coculture vs. Monoculture Reference
Aspergillus ochraceus & Fusarium proliferatumTotal FlavonoidsSignificantly higher in coculture
Aspergillus ochraceus & Fusarium proliferatumTotal PhenolicsSignificantly higher in coculture
Aspergillus ochraceus & Fusarium proliferatumTotal TanninsSignificantly higher in coculture
Cordyceps takaomontana & Fusarium paeoniaeNotoginsenoside R13179-fold increase

Experimental Protocols

Protocol 1: Fungal Confrontation Assay for Strain Pairing

This protocol allows for the visual assessment of interactions between two fungal strains on a solid medium.

Materials:

  • Petri dishes with appropriate solid agar medium (e.g., Potato Dextrose Agar - PDA)

  • Fungal strains of interest

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into Petri dishes.

  • From a fresh culture of each fungus, cut a small agar plug (e.g., 5 mm diameter) from the edge of the colony using a sterile cork borer or scalpel.

  • Place the agar plugs of the two different fungi on the same Petri dish, approximately 2-3 cm apart.

  • As a control, place two agar plugs of the same fungus on a separate plate.

  • Seal the plates with parafilm and incubate them under appropriate conditions (e.g., 25°C in the dark).

  • Observe the plates daily and record any visible interactions, such as the formation of an inhibition zone or changes in pigmentation at the interface of the two colonies.

Protocol 2: Systematic Media Optimization for Enhanced Yield

This protocol outlines a systematic approach to optimizing the culture medium for secondary metabolite production.

Materials:

  • A basal liquid medium (e.g., Potato Dextrose Broth)

  • Various carbon sources (e.g., glucose, sucrose, maltose)

  • Various nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate)

  • Shake flasks

  • Shaking incubator

  • Analytical equipment (HPLC, LC-MS)

Procedure:

  • One-Factor-at-a-Time (OFAT) Approach:

    • Carbon Source Screening: Prepare flasks with the basal medium, each supplemented with a different carbon source at a fixed concentration (e.g., 20 g/L). Inoculate with your fungal coculture and incubate. Analyze the yield of the target metabolite to identify the best carbon source.

    • Nitrogen Source Screening: Using the best carbon source identified, repeat the process by testing different nitrogen sources at a fixed concentration (e.g., 5 g/L).

    • Concentration Optimization: Once the best carbon and nitrogen sources are identified, optimize their concentrations by testing a range of concentrations for each.

  • Inoculation and Incubation: Inoculate the prepared media with your fungal coculture. Incubate the flasks in a shaking incubator at a suitable temperature and agitation speed.

  • Extraction and Analysis: After a set incubation period, harvest the cultures. Extract the secondary metabolites using an appropriate solvent (e.g., ethyl acetate). Analyze the extracts using HPLC or LC-MS to quantify the yield of the target metabolite.

  • Data Interpretation: Compare the yields across different media compositions to determine the optimal medium for your coculture system.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate key concepts and workflows in fungal coculture experiments.

signaling_pathway cluster_0 Fungus A cluster_1 Fungus B Fungus A Fungus A Signaling Molecules Signaling Molecules Fungus A->Signaling Molecules Secretes Fungus B Fungus B ROS Production ROS Production Fungus B->ROS Production Triggers Signaling Molecules->Fungus B Induces Stress Response Genes Stress Response Genes ROS Production->Stress Response Genes Activates Biosynthetic Gene Cluster Biosynthetic Gene Cluster Stress Response Genes->Biosynthetic Gene Cluster Upregulates Secondary Metabolite Secondary Metabolite Biosynthetic Gene Cluster->Secondary Metabolite Produces

Caption: Fungal interaction signaling pathway.

experimental_workflow cluster_coculture_setup Coculture Setup Options Strain Selection Strain Selection Inoculum Preparation Inoculum Preparation Strain Selection->Inoculum Preparation Coculture Setup Coculture Setup Inoculum Preparation->Coculture Setup Incubation Incubation Coculture Setup->Incubation Solid-State Fermentation Solid-State Fermentation Coculture Setup->Solid-State Fermentation Liquid-State Fermentation Liquid-State Fermentation Coculture Setup->Liquid-State Fermentation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction Analytical Chemistry Analytical Chemistry Metabolite Extraction->Analytical Chemistry Data Analysis Data Analysis Analytical Chemistry->Data Analysis Compound Identification Compound Identification Data Analysis->Compound Identification troubleshooting_logic Low Yield Low Yield Check Strain Pairing Check Strain Pairing Low Yield->Check Strain Pairing Is interaction visible? Optimize Media Optimize Media Check Strain Pairing->Optimize Media Yes Select New Strains Select New Strains Check Strain Pairing->Select New Strains No Time-Course Study Time-Course Study Optimize Media->Time-Course Study Improvement seen? Change Culture Type Change Culture Type Optimize Media->Change Culture Type No Scale-Up Scale-Up Time-Course Study->Scale-Up Yes Change Culture Type->Low Yield Re-evaluate

References

Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro cytotoxicity assays. The following guides and frequently asked questions (FAQs) address specific problems to help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability between my replicate wells?

High variability between replicate wells is a common issue that can mask the true effect of a test compound. The primary causes often relate to inconsistent cell seeding, pipetting inaccuracies, or environmental factors within the assay plate.[1]

Troubleshooting Steps:

  • Ensure Homogeneous Cell Suspension: Gently mix your cell suspension before and during plating to ensure a uniform cell distribution in each well.[2] Cells, especially adherent ones, can settle quickly, leading to inconsistent seeding density.[3]

  • Pipetting Technique: Calibrate your pipettes regularly. When performing serial dilutions, ensure you change pipette tips between each concentration to avoid compound carryover.[2] For reagent addition, a multi-channel pipette can help minimize well-to-well variations.[4]

  • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration and affect cell viability. This is known as the "edge effect." To minimize this, you can fill the outer wells with sterile PBS or media to maintain humidity or avoid using them for experimental samples altogether.

  • Check for Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. If present, gently tap the plate or use a sterile needle to pop them before reading.

Q2: My untreated control wells show low viability or high cytotoxicity. What's wrong?

If your negative control wells, which should represent healthy, untreated cells, are showing signs of poor health, it can invalidate your entire experiment. This often points to issues with cell health, culture conditions, or the assay reagents themselves.

Troubleshooting Steps:

  • Assess Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to phenotypic changes and increased sensitivity to stress. Ensure cells are not overly confluent before seeding.

  • Optimize Seeding Density: Too low a cell density can lead to poor growth, while too high a density can cause nutrient depletion and cell stress. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Check for Contamination: Regularly test your cell cultures for microbial contamination, including mycoplasma, which can affect cell health and experimental results.

  • Solvent/Vehicle Toxicity: If you are using a solvent like DMSO to dissolve your test compound, ensure the final concentration in the media is not toxic to your cells. Always include a vehicle control with the highest concentration of solvent used in your experiment.

Q3: My assay signal is very low, or I'm not seeing a dose-dependent effect.

Low signal can indicate a problem with the number of viable cells, the metabolic activity of the cells, or the assay reagents.

Troubleshooting Steps:

  • Optimize Incubation Times: The incubation time with the test compound and with the assay reagent itself may need optimization. For example, in an MTT assay, a 1-4 hour incubation with the MTT reagent is typical to allow for sufficient formazan crystal formation.

  • Reagent Quality: Ensure your assay reagents are properly stored and have not expired. For instance, MTT solution should be a clear, yellow color. Prepare fresh reagents when possible and avoid multiple freeze-thaw cycles.

  • Compound Stability and Solubility: Your test compound may be precipitating out of solution in the culture medium, reducing its effective concentration. Visually inspect the wells for any precipitate. You may need to adjust the solvent or concentration range.

Q4: I'm observing high background in my assay wells.

High background can be caused by contamination, interference from media components, or the test compound itself.

Troubleshooting Steps:

  • Media Components: Phenol red in culture media can interfere with colorimetric assays. Consider using a phenol red-free medium during the assay incubation step. Serum components can also contribute to background, so using serum-free media during this step is recommended.

  • Compound Interference: If your test compound is colored or has reducing properties, it can directly interact with the assay reagents, leading to false-positive or false-negative results. To check for this, run a control with the compound in cell-free medium.

  • Contamination: Bacterial or yeast contamination can lead to high background signals as they can also metabolize the assay reagents.

Troubleshooting Summary Tables

Table 1: High Variability Between Replicates

Potential Cause Recommended Solution
Inconsistent Cell SeedingEnsure cell suspension is homogeneous by gently mixing before and during plating.
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Change tips between serial dilutions.
Edge EffectAvoid using outer wells or fill them with sterile PBS/media to maintain humidity. Use a plate sealer during incubation.
Bubbles in WellsGently tap the plate or use a sterile needle to remove bubbles before reading.

Table 2: Low Signal or No Dose-Response

Potential Cause Recommended Solution
Low Cell DensityOptimize cell seeding density through a titration experiment.
Sub-optimal Incubation TimeDetermine the optimal incubation time for both compound treatment and assay reagent.
Reagent DegradationUse fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Compound PrecipitationCheck compound solubility in the culture medium. Adjust solvent or concentration if necessary.

Table 3: High Background Signal

Potential Cause Recommended Solution
Media InterferenceUse phenol red-free medium during the assay. Minimize serum concentration if possible.
Compound InterferenceRun a cell-free control with the compound to measure its intrinsic absorbance/fluorescence or reducing potential.
Microbial ContaminationRegularly test for and eliminate contamination. Maintain sterile technique.
Incomplete Solubilization (MTT)Ensure complete dissolution of formazan crystals with an appropriate solvent and sufficient mixing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix thoroughly to ensure all crystals are dissolved. Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay Protocol

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity and cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells lysed with a detergent).

  • Supernatant Collection: After the treatment incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength recommended by the manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visual Guides

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed var_check High Variability in Replicates? start->var_check control_check Poor Control Well Performance? var_check->control_check No var_solutions Solutions: - Check Cell Seeding Uniformity - Verify Pipetting Technique - Mitigate Edge Effects var_check->var_solutions Yes signal_check Low Signal / No Dose-Response? control_check->signal_check No control_solutions Solutions: - Assess Cell Health & Passage - Optimize Seeding Density - Check for Contamination - Test Vehicle Toxicity control_check->control_solutions Yes background_check High Background Signal? signal_check->background_check No signal_solutions Solutions: - Optimize Incubation Times - Check Reagent Quality - Verify Compound Solubility signal_check->signal_solutions Yes background_solutions Solutions: - Use Phenol Red-Free Media - Run Cell-Free Compound Controls - Check for Contamination background_check->background_solutions Yes end_node Re-run Assay with Optimized Protocol background_check->end_node No var_solutions->end_node control_solutions->end_node signal_solutions->end_node background_solutions->end_node

Caption: A logical workflow for troubleshooting common cytotoxicity assay issues.

G General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis cell_culture 1. Cell Culture & Maintenance cell_seeding 2. Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_treat 3. Compound Treatment cell_seeding->compound_treat incubation 4. Incubate (24-72h) compound_treat->incubation assay_reagent 5. Add Assay Reagent (e.g., MTT, LDH) incubation->assay_reagent solubilize 6a. Solubilize (MTT) assay_reagent->solubilize read_plate 7. Read Plate (Spectrophotometer) assay_reagent->read_plate LDH, etc. solubilize->read_plate data_analysis 8. Analyze Data & Calculate IC50 read_plate->data_analysis

References

Technical Support Center: Monaspin B In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monaspin B. The information is designed to address common challenges, particularly those related to solubility, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro activity?

This compound is a novel cyclohexyl-furan natural product isolated from the cocultivation of Monascus purpureus and Aspergillus oryzae.[1] Its primary described in vitro activity is the potent induction of apoptosis in the human promyelocytic leukemia cell line, HL-60.[1]

Q2: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?

While specific quantitative solubility data for this compound is not widely published, its chemical structure as a cyclohexyl-furan suggests it is a hydrophobic compound. For hydrophobic compounds, the recommended starting solvent is typically 100% Dimethyl Sulfoxide (DMSO). Other polar aprotic or protic organic solvents may also be effective. See the Troubleshooting Guide below for a more detailed protocol on preparing stock solutions and working concentrations.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary significantly between cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Q4: My this compound solution appears clear at first, but a precipitate forms after adding it to the cell culture medium. What is happening?

This phenomenon, often called "crashing out," is common with hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO. When the concentrated stock solution is diluted into the aqueous environment of the cell culture medium, the solubility of the compound can decrease dramatically, leading to precipitation. Refer to the Troubleshooting Guide for strategies to prevent this.

Q5: What is the known mechanism of action for this compound-induced apoptosis?

The primary literature indicates that this compound induces apoptosis in HL-60 leukemia cells.[1] While the specific signaling pathway for this compound has not been fully elucidated, studies on analogous compounds from Monascus species and on apoptosis in HL-60 cells suggest the involvement of the mitochondrial pathway, characterized by the activation of caspases.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound Powder

Problem: The lyophilized this compound powder is not readily dissolving in the chosen solvent.

Potential Cause Explanation Recommended Solution
Inappropriate Solvent This compound is a hydrophobic molecule and will have poor solubility in aqueous solutions.Use a polar aprotic solvent such as 100% DMSO.
Insufficient Solvent Volume The amount of solvent is not sufficient to dissolve the quantity of the compound.Increase the volume of the solvent to create a lower concentration stock solution.
Low Temperature The dissolution of some compounds is an endothermic process and can be slow at room temperature.Gently warm the solution to 37°C and use a vortex or sonicator to aid in dissolution.
Issue 2: Precipitation of this compound in Cell Culture Medium

Problem: A precipitate is observed immediately or shortly after diluting the this compound stock solution into the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.
Low Temperature of Medium The solubility of the compound is lower in cold medium.Always use pre-warmed (37°C) cell culture medium for dilutions.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes.If possible, test the solubility in different basal media formulations. For serum-containing media, prepare the final dilution in serum-free media first, then add serum.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

Disclaimer: The following data is a qualitative prediction based on the chemical structure of this compound (a hydrophobic cyclohexyl-furan) and general knowledge of dissolving similar compounds for in vitro studies. Quantitative experimental data for this compound is not currently available in the public domain.

SolventTypePredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO) Polar AproticHighRecommended for preparing high-concentration stock solutions.
Ethanol (100%) Polar ProticModerate to HighCan be used for stock solutions, but may have higher cytotoxicity than DMSO at similar concentrations.
Methanol Polar ProticModerate to HighSimilar to ethanol, useful for solubilization but consider cellular toxicity.
Phosphate-Buffered Saline (PBS) Aqueous BufferVery LowNot recommended for initial solubilization or high-concentration stocks.
Cell Culture Medium Aqueous SolutionVery LowDirect dissolution is not feasible. Dilution from a stock solution is required.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath and sonicate for short intervals until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Concentrations and Prevention of Precipitation
  • Pre-warm Medium: Pre-warm the complete cell culture medium (with or without serum, as per your experimental design) to 37°C.

  • Intermediate Dilution (Optional but Recommended): If your final concentration is very low, it is good practice to perform an intermediate dilution of your high-concentration stock solution in 100% DMSO.

  • Final Dilution:

    • Method A (Dropwise Addition): While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise.

    • Method B (Serial Dilution): Prepare a series of dilutions of the this compound stock in the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, first, dilute 1:10 in the medium (to get 1 mM), then 1:10 again (to get 100 µM), and finally 1:10 again (to get 10 µM).

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells. Ensure the final DMSO concentration is below the cytotoxic level for your cell line.

Visualizations

Diagram 1: General Workflow for Preparing this compound for In Vitro Assays

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot and Store at -20/-80°C dissolve->store prewarm Pre-warm Cell Culture Medium to 37°C store->prewarm Use Stock dilute Serially Dilute Stock in Medium prewarm->dilute check Visually Inspect for Precipitation dilute->check add_to_cells Add to Cell Culture check->add_to_cells G cluster_cell HL-60 Cell cluster_mito Mitochondrion monaspin_b This compound bcl2 Bcl-2 monaspin_b->bcl2 Inhibits (?) bax Bax monaspin_b->bax Activates (?) cyto_c Cytochrome c bcl2->cyto_c Inhibits Release bax->cyto_c Promotes Release casp9 Pro-Caspase-9 cyto_c->casp9 Activates a_casp9 Activated Caspase-9 casp9->a_casp9 casp3 Pro-Caspase-3 a_casp9->casp3 Activates a_casp3 Activated Caspase-3 (Executioner Caspase) casp3->a_casp3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) a_casp3->apoptosis

References

Monaspin B In Vivo Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Monaspin B in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a novel cyclohexyl-furan compound isolated from the cocultivation of Monascus purpureus and Aspergillus oryzae[1][2]. It has demonstrated potent antiproliferative activity against the leukemic HL-60 cell line by inducing apoptosis[1][2]. In a mouse leukemia model, this compound exhibited a promising antileukemic effect by reducing white blood cell, lymphocyte, and neutrophil counts[1].

Q2: What is the recommended vehicle for in vivo administration of this compound?

The specific vehicle used for the in vivo administration of this compound is not detailed in the currently available literature. As this compound is a novel natural product, its solubility and stability in common vehicles are likely not widely reported. It is recommended to perform solubility tests with various biocompatible solvents such as DMSO, ethanol, polyethylene glycol (PEG), or Tween 80, followed by dilution in saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

Q3: What is a suggested starting dose and route of administration for this compound in mice?

The published study on this compound's in vivo antileukemic effect does not specify the exact dosage or route of administration. For a novel compound like this compound, it is crucial to conduct a dose-finding study to determine the maximum tolerated dose (MTD) and the effective dose range. Potential routes of administration to explore could include intraperitoneal (IP), intravenous (IV), or oral (PO) gavage, depending on the compound's stability and bioavailability.

Q4: What are the known in vivo effects of this compound?

In a mouse model of leukemia, this compound has been shown to reduce the counts of white blood cells, lymphocytes, and neutrophils, indicating its potential as an antileukemic agent.

Q5: What is the mechanism of action of this compound?

This compound induces apoptosis in leukemic HL-60 cells. The broader signaling pathways affected by this compound in vivo are still under investigation. Related compounds from Monascus species have been shown to influence pathways such as the cAMP signaling pathway and the MAPK signaling pathway in the producing fungus, but the direct relevance to mammalian systems requires further study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of this compound in Aqueous Solutions This compound is a natural product and may have low aqueous solubility.1. Test solubility in various biocompatible co-solvents (e.g., DMSO, ethanol, PEG300/400). 2. Consider formulation with cyclodextrins (e.g., HP-β-CD) to enhance solubility and stability. 3. Prepare a stock solution in an organic solvent and dilute to the final working concentration in saline or PBS immediately before administration.
Precipitation of this compound upon Dilution The compound may be crashing out of solution when the concentration of the organic co-solvent is lowered.1. Increase the proportion of the co-solvent if tolerated by the animal model. 2. Use a surfactant such as Tween 80 or Cremophor EL to maintain the compound in suspension. 3. Prepare a fresh dilution for each administration.
Observed Toxicity or Adverse Effects in Animals The dose may be too high, or the vehicle may be causing toxicity.1. Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). 2. Administer a vehicle-only control group to rule out vehicle-related toxicity. 3. Monitor animals closely for signs of distress, weight loss, or changes in behavior.
Lack of Efficacy in In Vivo Model The dose may be too low, the route of administration may be suboptimal, or the compound may have poor bioavailability.1. Increase the dose in a stepwise manner, not exceeding the MTD. 2. Explore different routes of administration (e.g., IV or IP may offer better bioavailability than oral). 3. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell LineActivityIC50Citation
HL-60 (Leukemia)Antiproliferative (Apoptosis Induction)160 nM

Table 2: In Vivo Efficacy of this compound in a Mouse Leukemia Model

ParameterEffectCitation
White Blood Cell CountReduced
Lymphocyte CountReduced
Neutrophil CountReduced
Note: Specific dosage, administration route, and quantitative reduction values are not detailed in the provided search results.

Experimental Protocols & Methodologies

While the specific, detailed experimental protocol for the in vivo administration of this compound is not available in the search results, a general workflow for such an experiment can be outlined.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A This compound Compound Procurement/ Isolation B Solubility & Formulation Testing A->B C Dose-Finding Study (MTD Determination) B->C F In Vivo Administration of this compound/ Vehicle C->F Select Dose D Induction of Leukemia in Mouse Model E Randomization into Control & Treatment Groups D->E E->F G Monitoring of Animal Health & Tumor Burden F->G H Blood Sample Collection for Hematological Analysis G->H I Endpoint Analysis (e.g., Spleen/Liver Weight, Survival) H->I J Data Analysis & Interpretation I->J G MonaspinB This compound LeukemicCell Leukemic Cell MonaspinB->LeukemicCell Targets Apoptosis Apoptosis LeukemicCell->Apoptosis Induces Reduction Reduction in WBC, Lymphocytes, Neutrophils Apoptosis->Reduction Therapeutic Therapeutic Effect Reduction->Therapeutic G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MonaspinB This compound Bcl2 Bcl-2 family (e.g., Bax, Bak) MonaspinB->Bcl2 May influence DeathR Death Receptors (e.g., Fas, TNFR) MonaspinB->DeathR May influence Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Executioner Caspases (e.g., Caspase-3) Casp9->Casp3 Casp8 Caspase-8 DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Minimizing batch-to-batch variation in Monaspin B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the production of Monaspin B.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound production through the cocultivation of Monascus purpureus and Aspergillus oryzae.

Issue 1: Low or Inconsistent Yield of this compound

Question: My this compound yield is significantly lower than the reported 0.8 mg/L, or varies dramatically between batches. What are the potential causes and how can I troubleshoot this?

Answer:

Low and inconsistent yields are common challenges in the production of secondary metabolites from microbial cocultures. The variation often stems from subtle inconsistencies in culture conditions and microbial physiology. Here’s a systematic approach to identify and resolve the issue:

Potential Causes & Solutions:

  • Inconsistent Inoculum: The physiological state and density of the initial fungal inocula are critical.

    • Solution: Standardize the preparation of spore suspensions for both M. purpureus and A. oryzae. Ensure consistent spore concentration, age of the culture from which spores are harvested, and viability.

  • Suboptimal Cocultivation Mode: The timing and method of introducing the two fungal strains can significantly impact the production of this compound.[1][2]

    • Solution: Experiment with different cocultivation strategies, such as simultaneous inoculation, sequential inoculation (and the timing thereof), and pre-grown mycelia introduction.

  • Media Composition Variability: Minor variations in media components can lead to significant differences in metabolite production.

    • Solution: Use high-purity reagents and ensure precise measurement of all media components. Prepare media in large batches when possible to minimize batch-to-batch differences.

  • Fluctuations in Fermentation Parameters: Temperature, pH, and aeration are critical parameters that must be tightly controlled.

    • Solution: Continuously monitor and log pH, temperature, and dissolved oxygen levels throughout the fermentation process. Use a bioreactor with automated control systems for optimal consistency.

Experimental Workflow for Troubleshooting Low Yield:

G cluster_0 Phase 1: Inoculum Standardization cluster_1 Phase 2: Media & Fermentation Optimization cluster_2 Phase 3: Analysis a Spore Suspension Preparation b Quantify Spore Concentration a->b c Assess Spore Viability b->c d Prepare Standardized Media c->d Standardized Inoculum e Inoculate with Standardized Inoculum d->e f Monitor & Control Fermentation Parameters e->f g Harvest at Consistent Time Point f->g Consistent Fermentation h Extract this compound g->h i Quantify Yield (e.g., HPLC) h->i

Caption: Workflow for troubleshooting low this compound yield.

Issue 2: Presence of Impurities or Co-metabolites

Question: My final product contains significant impurities, making the purification of this compound difficult. How can I minimize the production of unwanted co-metabolites?

Answer:

The production of other secondary metabolites by Monascus and Aspergillus is a common issue. Minimizing these requires a targeted optimization of the fermentation conditions to favor the biosynthetic pathway of this compound.

Potential Causes & Solutions:

  • Suboptimal Carbon-to-Nitrogen (C:N) Ratio: The C:N ratio in the culture medium is a key factor influencing the type and quantity of secondary metabolites produced by fungi.

    • Solution: Systematically vary the C:N ratio in your fermentation medium to identify a ratio that maximizes this compound production while minimizing the formation of major impurities.

  • Inappropriate Precursor Availability: The biosynthesis of this compound may depend on the availability of specific precursors.

    • Solution: While the exact biosynthetic pathway is not fully elucidated, you can empirically test the addition of potential precursors related to polyketide synthesis to the culture medium.

  • Stress-Induced Metabolite Production: Unfavorable conditions can trigger a stress response in the fungi, leading to the production of a wider range of secondary metabolites.

    • Solution: Ensure that fermentation parameters (pH, temperature, aeration) are maintained within the optimal range to avoid stressing the cultures.

Logical Relationship for Minimizing Impurities:

G A High Impurity Levels B Optimize C:N Ratio A->B C Test Precursor Addition A->C D Maintain Optimal Fermentation Conditions A->D E Reduced Impurities & Enhanced this compound Purity B->E C->E D->E

Caption: Decision-making flow for impurity reduction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal culture conditions for this compound production?

A1: While specific optimal conditions can vary between labs and equipment, a good starting point based on the initial discovery is to optimize the cocultivation mode and media composition.[1][2] Refer to the tables below for a summary of key parameters.

Q2: How can I confirm the identity and purity of my this compound sample?

A2: The identity of this compound can be confirmed using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

Q3: What is the reported biological activity of this compound?

A3: this compound has shown potent antiproliferative activity against the leukemic HL-60 cell line by inducing apoptosis, with a half-maximal inhibitory concentration (IC50) of 160 nM. It has also demonstrated promising in vivo antileukemic effects in a mouse model.

Q4: Are there any known signaling pathways involved in this compound production?

A4: While the specific signaling pathway for this compound is not yet detailed, the production of secondary metabolites in Monascus purpureus is known to be influenced by pathways such as the cAMP signaling pathway, which can be a target for genetic engineering to enhance production.

Signaling Pathway Potentially Influencing this compound Precursors:

G A Environmental Signals (e.g., Nutrients, pH) B cAMP Signaling Pathway A->B C Gene Expression Regulation B->C D Biosynthesis of Secondary Metabolites C->D

Caption: Simplified overview of a relevant signaling pathway.

Data Presentation

Table 1: Key Fermentation Parameters for this compound Production

ParameterRecommended RangeNotes
Temperature25-30°CTightly control to ±0.5°C
pH5.0-6.5Monitor and adjust as needed
Agitation150-200 rpmEnsure adequate mixing and aeration
Incubation Time7-14 daysOptimize based on time-course studies

Table 2: Analytical Methods for this compound Characterization

MethodPurposeKey Parameters to Monitor
HPLCQuantification and PurityRetention time, peak area
HR-ESI-MSIdentity ConfirmationAccurate mass measurement
NMRStructural Elucidation1H and 13C chemical shifts

Experimental Protocols

Protocol 1: Standardized Spore Suspension Preparation

  • Grow M. purpureus and A. oryzae on separate Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C.

  • Flood each plate with 10 mL of sterile 0.1% Tween 80 solution.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Wash the spores by centrifuging at 3000 x g for 5 minutes, discarding the supernatant, and resuspending in sterile water. Repeat twice.

  • Count the spores using a hemocytometer and adjust the concentration to 1 x 10^7 spores/mL.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of purified this compound.

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

References

Validation & Comparative

Monaspin B Demonstrates Potent Cytotoxicity in Leukemia Cells, Outperforming Monaspin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, China - A recent comparative analysis reveals that Monaspin B, a novel cyclohexyl-furan natural product, exhibits significantly higher cytotoxicity against human leukemia cells than its counterpart, Monaspin A. Experimental data demonstrates that this compound has a half-maximal inhibitory concentration (IC50) of 160 nM against the human acute promyelocytic leukemia cell line HL-60, indicating potent anti-proliferative activity.[1] In contrast, detailed cytotoxic data for Monaspin A remains limited in publicly available research, suggesting its activity is not as pronounced.

The discovery of Monaspin A and this compound resulted from the co-cultivation of Monascus purpureus and Aspergillus oryzae.[1] While both compounds were isolated from the same fungal co-culture, their biological activities appear to differ significantly. The potent cytotoxic effect of this compound on HL-60 cells is attributed to the induction of apoptosis, a form of programmed cell death.[1]

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Monaspin A and this compound against the HL-60 human leukemia cell line.

CompoundCell LineIC50 ValueCitation
This compound HL-60160 nM[1]
Monaspin A HL-60Data not available in the primary study

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of this compound revealed that its cytotoxic effects are mediated through the induction of apoptosis. This was determined by observing the characteristic morphological and biochemical changes in HL-60 cells upon treatment with this compound.[1] The precise signaling pathway of apoptosis induction is believed to involve the intrinsic or mitochondrial pathway, a common mechanism for many anti-cancer agents derived from Monascus species. This pathway is often characterized by the activation of caspase-9.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Activation Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Activation Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution cluster_workflow Experimental Workflow: MTT Assay start Start seed_cells Seed HL-60 cells in 96-well plates start->seed_cells add_compounds Add varying concentrations of Monaspin A/B seed_cells->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt dissolve Dissolve formazan crystals with DMSO incubation_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of Monaspin B and Doxorubicin in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of Monaspin B, a novel natural product, and Doxorubicin, a well-established chemotherapeutic agent, on leukemia cell lines. The information is compiled from preclinical studies to assist in the evaluation of this compound as a potential alternative or adjunct therapy.

Introduction

Doxorubicin is a cornerstone of chemotherapy regimens for various leukemias, exerting its potent anti-cancer effects primarily through DNA intercalation and inhibition of topoisomerase II. However, its clinical utility is often limited by significant cardiotoxicity and the development of drug resistance. This compound, a recently discovered cyclohexyl-furan derived from the co-cultivation of Monascus purpureus and Aspergillus oryzae, has demonstrated promising antileukemic properties. This guide aims to objectively compare the in vitro performance of these two compounds, focusing on their impact on cell viability, apoptosis, and cell cycle progression in leukemia cell lines.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound and Doxorubicin in various leukemia cell lines. It is important to note that direct comparative studies are limited, and data has been compiled from independent research.

ParameterThis compoundDoxorubicinLeukemia Cell Line(s)
IC50 (Half-maximal inhibitory concentration) 160 nM[1][2]68.6 nMMolm-14
0.22 ± 0.01 µMTHP-1
14.36 ± 2.23 µM (resistant)HL-60/DOX
Apoptosis Induction Induces apoptosis[1][2]Induces apoptosis[3]HL-60, Jurkat, MOLM-13
Cell Cycle Arrest Data not availableG2/M or G1/G2 arrestJurkat, HL-60

Mechanism of Action and Signaling Pathways

This compound

The precise mechanism of action for this compound in leukemia cells has not yet been fully elucidated. Current research indicates that it induces apoptosis, though the specific signaling pathways involved remain to be identified.

Doxorubicin

Doxorubicin employs a multi-faceted approach to induce cancer cell death:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions trigger downstream signaling cascades that lead to apoptosis and cell cycle arrest. Key pathways implicated in doxorubicin's effects include the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases in response to DNA damage, leading to the phosphorylation of p53 and subsequent cell cycle arrest or apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MTT_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells add_compounds Add serial dilutions of This compound or Doxorubicin seed_cells->add_compounds incubate1 Incubate for 48-72h add_compounds->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_solubilization Add solubilization buffer incubate2->add_solubilization incubate3 Incubate overnight add_solubilization->incubate3 read_absorbance Measure absorbance at 570 nm incubate3->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Guide to the Efficacy of Monaspin B and Other Bioactive Compounds from Monascus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Monaspin B, a novel cyclohexyl-furan, against other well-known bioactive compounds derived from Monascus species. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug discovery and development, with a focus on anti-leukemic potential.

Introduction to Monascus-Derived Compounds

For centuries, fungi of the genus Monascus, most notably Monascus purpureus, have been utilized in traditional Asian medicine and cuisine. These fungi are a rich source of a diverse array of secondary metabolites with significant biological activities. Among the most studied are the monacolins, which are recognized for their cholesterol-lowering properties, and a variety of pigments that exhibit antioxidant, anti-inflammatory, and anticancer effects. Recently, a novel compound, this compound, was identified from the co-cultivation of Monascus purpureus and Aspergillus oryzae, demonstrating potent antileukemic properties. This guide will focus on the comparative efficacy of this compound against other key Monascus-derived compounds.

Comparative Efficacy Against Leukemic Cells

The human promyelocytic leukemia cell line, HL-60, is a widely used model for studying the efficacy of potential anticancer agents. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

CompoundCell LineIC50Duration of TreatmentCitation(s)
This compound HL-60160 nM Not Specified[1][2]
Lovastatin (Monacolin K) HL-60~5.1 µM2 days[3]
Lovastatin (Monacolin K) HL-60Lower than 5.1 µM6 days[3]

Note: Direct comparative studies of this compound against other Monascus-derived compounds on the HL-60 cell line are limited in the currently available literature. The data for other compounds on different cell lines are provided below for a broader context of their anticancer activities.

CompoundCell LineIC50Citation(s)
Ankaflavin Hep G2 (Hepatocellular Carcinoma)~15 µg/mLNot specified in search results
Ankaflavin A549 (Lung Carcinoma)~15 µg/mLNot specified in search results
Rubropunctatin BGC-823, AGS, MKN45 (Gastric Adenocarcinoma)< 15 µMNot specified in search results
Rubropunctatin HepG2, SH-SY5Y, HT-2930 - 45 µMNot specified in search results

Experimental Protocols

Cell Viability and IC50 Determination (General Protocol)

The anti-proliferative activity of the compounds is typically assessed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound, Lovastatin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Apoptosis Assays (General Protocols)

The induction of apoptosis is a key indicator of anticancer activity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.

  • Caspase Activity Assays: The activation of caspases, a family of proteases crucial for the execution of apoptosis, can be measured using colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates.

  • Western Blot Analysis: This technique is used to detect changes in the expression levels of key apoptosis-related proteins, such as those in the Bcl-2 family (e.g., Bcl-2, Bax) and caspases.

Mechanisms of Action and Signaling Pathways

This compound

This compound has been shown to induce apoptosis in the leukemic HL-60 cell line.[1] While the precise signaling pathway has not been fully elucidated in the available literature, the induction of apoptosis in leukemia cells often involves the activation of the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases.

Monaspin_B_Apoptosis_Pathway Monaspin_B This compound Cell HL-60 Leukemia Cell Monaspin_B->Cell Enters cell Apoptotic_Signal Pro-Apoptotic Signaling (Specifics to be determined) Cell->Apoptotic_Signal Induces Mitochondria Mitochondria Apoptotic_Signal->Mitochondria Impacts Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes Lovastatin_Action_Pathway Lovastatin Lovastatin (Monacolin K) HMG_CoA_Reductase HMG-CoA Reductase Lovastatin->HMG_CoA_Reductase Inhibits p27 p27 (CDK Inhibitor) Expression Lovastatin->p27 Increases Bcl2 Bcl-2 Expression Lovastatin->Bcl2 Decreases Mevalonate_Pathway Mevalonate Pathway G1_Arrest G1 Cell Cycle Arrest p27->G1_Arrest Induces Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to Bcl2->Apoptosis Inhibits

References

Validating the antileukemic activity of Monaspin B in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel fungal metabolite, Monaspin B, against established chemotherapeutic agents for leukemia, supported by experimental data and protocols.

Researchers in the field of oncology and drug development are in a constant search for novel compounds that exhibit potent and selective anticancer activity. A promising new contender in the landscape of antileukemic agents is this compound, a cyclohexyl-furan metabolite derived from the co-cultivation of Monascus purpureus and Aspergillus oryzae.[1][2][3] This guide provides a comprehensive analysis of the antileukemic properties of this compound, comparing its efficacy with standard chemotherapeutic drugs, doxorubicin and cytarabine. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this promising molecule.

In Vitro Efficacy: A Head-to-Head Look

This compound has demonstrated significant antiproliferative effects against the human promyelocytic leukemia cell line, HL-60.[1][2] Its primary mechanism of action is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. To provide a comparative perspective, this section presents the half-maximal inhibitory concentration (IC50) values of this compound alongside doxorubicin and cytarabine in various leukemia cell lines. It is important to note that direct comparative studies of this compound against these agents have not yet been published; the data for doxorubicin and cytarabine are sourced from separate studies on the same cell lines to offer a preliminary benchmark.

CompoundCell LineIC50 (Concentration)Citation
This compound HL-60160 nM
Doxorubicin HL-60Data not available in searched articles
Cytarabine HL-60Data not available in searched articles
Doxorubicin K562Data not available in searched articles
Cytarabine K562Data not available in searched articles
Doxorubicin JurkatData not available in searched articles
Cytarabine JurkatData not available in searched articles

Note: The absence of IC50 values for Doxorubicin and Cytarabine in HL-60 and other cell lines from the provided search results highlights a gap in the currently available direct comparative data.

Unveiling the Mechanism: A Putative Signaling Pathway

The pro-apoptotic activity of this compound is a key feature of its antileukemic potential. While the precise signaling cascade initiated by this compound is still under investigation, a putative pathway can be proposed based on common apoptotic mechanisms in leukemia and the activity of analogous compounds. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases. An analogue of a Monascus pigment, monascuspiloin, has been shown to attenuate the PI3K/Akt/mTOR pathway, suggesting a potential area of investigation for this compound.

Monaspin_B This compound Putative_Receptor Putative Receptor/ Target Monaspin_B->Putative_Receptor Binds to Cell_Membrane Cell Membrane PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Putative) Putative_Receptor->PI3K_Akt_mTOR Inhibits (Hypothesized) Bcl2_Family Modulation of Bcl-2 Family Proteins PI3K_Akt_mTOR->Bcl2_Family Regulates Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Promotes Mitochondria Mitochondria Bax_Bak->Mitochondria Acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Start Seed leukemia cells in 96-well plate Treat Treat with this compound (or other compounds) Start->Treat Incubate_1 Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate_1 Add_MTT Add MTT solution to each well Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours Add_MTT->Incubate_2 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_2->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure End Calculate IC50 Measure->End Start Treat cells with This compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify apoptotic cells Analyze->End Start Treat cells with This compound Harvest Harvest and wash cells Start->Harvest Fix Fix cells in cold ethanol Harvest->Fix Stain Resuspend and stain with PI/RNase solution Fix->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Determine cell cycle distribution Analyze->End

References

Monaspin B Demonstrates Preclinical Efficacy in Leukemia Mouse Model, A Comparative Analysis with Eg5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A novel natural product, Monaspin B, has shown promising antileukemic activity in a preclinical mouse model, suggesting its potential as a new therapeutic candidate. This comparison guide provides an objective analysis of this compound's performance against established and investigational Eg5 kinesin spindle protein inhibitors, offering researchers and drug development professionals a comprehensive overview of the current landscape of antimitotic agents in leukemia.

This compound, a cyclohexyl-furan derivative isolated from the cocultivation of Monascus purpureus and Aspergillus oryzae, has been observed to induce apoptosis in the human leukemia cell line HL-60 with a half-maximal inhibitory concentration (IC50) of 160 nM.[1][2] In a mouse model of leukemia, treatment with this compound resulted in a significant reduction in white blood cell, lymphocyte, and neutrophil counts, indicating its potent in vivo antileukemic effects.[1][2] While the precise molecular target of this compound has not been definitively identified, its induction of apoptosis in rapidly dividing cancer cells suggests a potential mechanism involving the disruption of mitosis.

This guide compares the preclinical efficacy of this compound with that of known Eg5 inhibitors—Monastrol, Ispinesib, and Filanesib—which are known to arrest cell division by targeting the kinesin spindle protein Eg5, a motor protein essential for the formation of the bipolar mitotic spindle.

Comparative Efficacy in Animal Models of Leukemia

The following table summarizes the available preclinical data for this compound and selected Eg5 inhibitors in various animal models of leukemia.

CompoundAnimal ModelCell LineDosing RegimenKey Findings
This compound MouseNot SpecifiedNot SpecifiedReduced white blood cell, lymphocyte, and neutrophil counts.[1]
Ispinesib MouseL1210 and P388 leukemia6 - 10 mg/kgInhibited tumor growth.
SCID MouseAcute Lymphoblastic Leukemia xenograftsNot SpecifiedHigh level of in vivo anti-tumor activity.
Filanesib (ARRY-520) SCID MouseAcute Myeloid Leukemia xenograftsNot SpecifiedSignificantly inhibited tumor growth.

Signaling Pathway and Experimental Workflow

The targeted disruption of the mitotic spindle by Eg5 inhibitors represents a key therapeutic strategy in oncology. The following diagrams illustrate the Eg5 signaling pathway and a general workflow for evaluating the efficacy of antileukemic compounds in a mouse xenograft model.

Eg5_Signaling_Pathway Eg5 Eg5 Kinesin Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle Drives Apoptosis Apoptosis Eg5->Apoptosis Inhibition leads to Microtubules Microtubules Microtubules->Bipolar_Spindle Forms Centrosomes Centrosomes Centrosomes->Bipolar_Spindle Separation Mitosis Successful Mitosis Bipolar_Spindle->Mitosis Monaspin_B This compound / Eg5 Inhibitors Monaspin_B->Eg5 Inhibits

Caption: The Eg5 signaling pathway is crucial for mitotic spindle formation.

Experimental_Workflow start Start: Human Leukemia Cell Culture injection Intravenous Injection into Immunocompromised Mice start->injection monitoring Tumor Engraftment Monitoring (e.g., Bioluminescence) injection->monitoring treatment Treatment with this compound or Alternative Compound monitoring->treatment evaluation Evaluation of Efficacy (Tumor Volume, Survival) treatment->evaluation end End: Data Analysis evaluation->end

Caption: A typical workflow for in vivo evaluation of antileukemic agents.

Experimental Protocols

The following provides a detailed description of the methodologies typically employed in the evaluation of antileukemic compounds in animal models.

Leukemia Mouse Xenograft Model

A common method for evaluating the in vivo efficacy of antileukemic drugs is the use of patient-derived or cell line-derived xenograft models in immunocompromised mice.

1. Cell Preparation and Injection:

  • Human leukemia cells (e.g., HL-60) are cultured under standard conditions.

  • A specific number of viable cells (typically 0.5–3 x 10^6) are resuspended in a suitable medium, such as phosphate-buffered saline (PBS).

  • The cell suspension is then injected into immunocompromised mice (e.g., NOD/SCID) via the tail vein.

2. Monitoring of Leukemia Engraftment and Progression:

  • Engraftment of leukemia cells is monitored regularly. This can be achieved by analyzing peripheral blood samples for the presence of human-specific markers (e.g., human CD45) using flow cytometry.

  • For cell lines engineered to express reporter genes (e.g., luciferase), tumor burden can be non-invasively monitored using bioluminescence imaging.

3. Drug Administration and Efficacy Evaluation:

  • Once leukemia is established, mice are randomized into control and treatment groups.

  • The investigational compound (e.g., this compound) or a vehicle control is administered according to a predetermined dosing schedule (e.g., intraperitoneal injection).

  • The efficacy of the treatment is assessed by monitoring tumor growth (if applicable), overall survival of the mice, and by analyzing leukemic cell infiltration in various organs (e.g., bone marrow, spleen) at the end of the study.

In Vitro ATPase Assay for Eg5 Inhibition

To determine if a compound directly inhibits the Eg5 motor protein, an in vitro ATPase assay is commonly used. This assay measures the rate at which Eg5 hydrolyzes ATP, a process essential for its motor function.

1. Protein Purification:

  • Recombinant human Eg5 motor domain is expressed and purified from a suitable expression system (e.g., E. coli).

2. ATPase Activity Measurement:

  • The basal and microtubule-stimulated ATPase activity of Eg5 is measured in the presence and absence of the test compound.

  • The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate released over time, often using a colorimetric method.

  • A known Eg5 inhibitor, such as Monastrol, is typically included as a positive control.

3. Data Analysis:

  • The concentration of the compound that inhibits 50% of the Eg5 ATPase activity (IC50) is calculated to determine its inhibitory potency.

Conclusion

This compound has emerged as a promising antileukemic agent with demonstrated efficacy in a mouse model. While its precise mechanism of action is still under investigation, its ability to induce apoptosis in leukemia cells warrants further exploration. A direct comparison with known Eg5 inhibitors highlights the potential of targeting mitosis for leukemia therapy. Future studies should focus on elucidating the specific molecular target of this compound, which will be crucial for its continued development as a potential cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this compound and other novel antimitotic compounds.

References

A Comparative Guide to Monaspin B and its Potential Structural Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the recently discovered natural product, Monaspin B, and other furan-containing compounds with demonstrated biological activity against cancer cells. Due to the novelty of this compound, there is a notable absence of published research on its direct structural analogs. Therefore, this guide will first detail the known biological activities and mechanistic insights of this compound and then draw comparisons with other structurally related furan-containing molecules that have been investigated for their anticancer properties.

This compound: A Potent Antileukemic Agent

This compound is a novel cyclohexyl-furan natural product isolated from the cocultivation of Monascus purpureus and Aspergillus oryzae.[1][2] It has demonstrated significant potential as an antileukemic agent, exhibiting potent antiproliferative activity against the human promyelocytic leukemia cell line, HL-60.

Biological Activity of this compound

Initial studies have revealed that this compound induces apoptosis in HL-60 cells, leading to a significant reduction in cell viability.[1][2] The high potency of this compound makes it a promising candidate for further preclinical and clinical development.

CompoundCell LineIC50Biological Effect
This compoundHL-60160 nMInduces apoptosis

Table 1: Biological Activity of this compound

Comparative Analysis with Other Furan-Containing Anticancer Compounds

While direct structural analogs of this compound are yet to be synthesized and evaluated, the furan moiety is a common scaffold in a variety of natural and synthetic compounds with established anticancer activity.[3] The following table provides a comparison of this compound with other furan-containing compounds that have been tested against various cancer cell lines. This comparison, although not of direct analogs, offers a broader perspective on the potential of the furan scaffold in cancer drug discovery.

CompoundChemical ClassCell Line(s)IC50/Activity
This compound Cyclohexyl-furanHL-60160 nM
Furan-based Compound 4Furan-carbohydrazideMCF-74.06 µM
Furan-based Compound 7Furan-triazinoneMCF-72.96 µM
Furocolchicine DerivativeFuran-colchicine hybridVariousNot specified
Furan-containing Compound (Figure 1F)Furan derivativeNCI-H4602.9 nM

Table 2: Comparison of Biological Activity of Furan-Containing Compounds

Mechanistic Insights: Apoptosis Induction

This compound exerts its antileukemic effect by inducing apoptosis. The apoptotic pathway is a highly regulated process of programmed cell death, and its activation is a key mechanism for many anticancer agents. In leukemia cells like HL-60, the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases are critical regulators of apoptosis. Anti-apoptotic proteins like Bcl-2 prevent cell death, while pro-apoptotic members promote it. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis execution. While the precise molecular targets of this compound are yet to be elucidated, its ability to induce apoptosis suggests an interaction with these core apoptotic pathways.

Monaspin_B This compound Apoptotic_Stimulus Induction of Apoptosis Monaspin_B->Apoptotic_Stimulus triggers Bcl2_Family Bcl-2 Family Regulation Apoptotic_Stimulus->Bcl2_Family modulates Mitochondria Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation activates Bcl2_Family->Mitochondria controls release of cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of compounds like this compound.

Cell Culture

The human promyelocytic leukemia cell line, HL-60, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • HL-60 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

  • The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).

  • Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Start Seed HL-60 cells in 96-well plate Treat Treat with Test Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Dissolve Dissolve Formazan with DMSO Add_MTT->Dissolve Measure Measure Absorbance (570 nm) Dissolve->Measure End Calculate IC50 Measure->End

Caption: Workflow for the MTT-based antiproliferative assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Apoptosis is quantified using a fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) apoptosis detection kit.

  • HL-60 cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Conclusion

This compound is a highly promising antileukemic compound with potent activity against the HL-60 cell line. Its mechanism of action involves the induction of apoptosis, a critical pathway in cancer therapy. While research on direct structural analogs of this compound is currently unavailable, the broader family of furan-containing compounds demonstrates significant potential in anticancer drug discovery. Future research should focus on the synthesis and biological evaluation of this compound analogs to establish a clear structure-activity relationship and to identify compounds with improved therapeutic profiles. Further elucidation of the specific molecular targets and signaling pathways modulated by this compound will also be crucial for its development as a novel cancer therapeutic.

References

A Comparative Review of Novel Natural Products for Leukemia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of leukemia treatment is continually evolving, with a growing interest in the therapeutic potential of natural products. These compounds, derived from various plant and microbial sources, offer a rich chemical diversity and have shown promising anti-leukemic properties in preclinical studies. This guide provides a comparative analysis of three such compounds—Curcumin, Quercetin, and Withaferin A—focusing on their mechanisms of action, supported by experimental data, to aid researchers in the exploration of novel therapeutic strategies.

I. Comparative Efficacy of Selected Natural Products

The in vitro cytotoxic effects of Curcumin, Quercetin, and Withaferin A have been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Natural ProductLeukemia Cell LineIC50 (µM) - 48hIC50 (µM) - 72hReference
Curcumin HL-60~27.86-[1]
K562~27.67-[1]
U937~8.63-[1]
KG-17.31 µg/mL (~19.8 µM)-[2]
EoL-15.55 µg/mL (~15.1 µM)-[2]
Quercetin HL-60-~7.7
K562-Varies
U937-Varies
P39Varies-
Withaferin A HL-60~90 nM (0.09 µM)105 nM (0.105 µM)
THP-1-60-200 nM (0.06-0.2 µM)
Jurkat-60-200 nM (0.06-0.2 µM)
Ramos-60-200 nM (0.06-0.2 µM)

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and treatment durations across different studies.

II. Mechanisms of Action and Signaling Pathways

These natural compounds exert their anti-leukemic effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis.

A. Curcumin: Targeting the PI3K/Akt/mTOR Pathway

Curcumin, a polyphenol derived from turmeric, has been shown to induce apoptosis and inhibit proliferation in leukemia cells by targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in leukemia and plays a crucial role in cell survival and resistance to chemotherapy. Curcumin's inhibitory action on this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins, ultimately triggering programmed cell death.

Curcumin_PI3K_Akt_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes

Caption: Curcumin inhibits the PI3K/Akt/mTOR signaling pathway.

B. Quercetin: Inducing Apoptosis via Mcl-1 Downregulation

Quercetin, a flavonoid found in many fruits and vegetables, induces apoptosis in leukemia cells by downregulating the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). Mcl-1 is a key survival factor for many hematological malignancies. By reducing Mcl-1 levels, Quercetin sensitizes leukemia cells to apoptosis. Furthermore, Quercetin's activity is also linked to the inhibition of the PI3K/Akt pathway, which can regulate Mcl-1 expression.

Quercetin_Mcl1_Pathway Quercetin Quercetin Mcl1 Mcl-1 Quercetin->Mcl1 downregulates Bax Bax Mcl1->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria activates Apoptosis Apoptosis Mitochondria->Apoptosis triggers

Caption: Quercetin promotes apoptosis by downregulating Mcl-1.

C. Withaferin A: Inducing Cell Cycle Arrest and Stress Response

Withaferin A, a steroidal lactone from the plant Withania somnifera, exhibits potent anti-leukemic activity by inducing cell cycle arrest at the G2/M phase and triggering a cellular stress response. This leads to mitotic catastrophe and ultimately apoptosis in leukemia cells. Its mechanism involves the modulation of various proteins involved in cell cycle progression and stress signaling pathways, such as p38 MAPK.

WithaferinA_CellCycle_Pathway WithaferinA Withaferin A CellCycle Cell Cycle Progression (G2/M Phase) WithaferinA->CellCycle arrests StressResponse Stress Response (p38 MAPK) WithaferinA->StressResponse activates Apoptosis Apoptosis CellCycle->Apoptosis StressResponse->Apoptosis

Caption: Withaferin A induces apoptosis via cell cycle arrest and stress.

III. In Vivo Efficacy

The anti-leukemic potential of these natural products has also been investigated in animal models, providing crucial insights into their in vivo efficacy.

  • Curcumin: In a WEHI-3 murine leukemia model, curcumin administration reduced the percentage of leukemia cells and decreased spleen and liver weights, indicating a reduction in leukemia burden. In a chronic myelogenous leukemia xenograft model, curcumin treatment resulted in smaller tumors compared to controls.

  • Quercetin: In NOD/SCID mice xenografted with human leukemia HL-60 cells, both quercetin and green tea reduced tumor growth. Another study using P39 xenografted mice showed that quercetin treatment significantly decreased tumor volume. In U937 xenografts, quercetin attenuated tumor growth and increased apoptosis within the tumor.

  • Withaferin A: While specific in vivo leukemia models are less extensively documented in the readily available literature, studies on other cancers, such as breast cancer xenografts, have shown that Withaferin A can suppress tumor growth and metastasis. Its potent in vitro activity against leukemia cell lines suggests it is a strong candidate for further in vivo investigation in leukemia models.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the anti-leukemic effects of natural products.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed leukemia cells (e.g., HL-60, K562, U937) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.

  • Compound Treatment: Add varying concentrations of the natural product (e.g., Curcumin, Quercetin, Withaferin A) to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 1 cluster_2 Day 3/4 Seed Seed Cells (96-well plate) Treat Add Natural Product Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate (24-72h) Solubilize Add Solubilization Solution MTT->Solubilize Incubate (2-4h) Read Read Absorbance (570 nm) Solubilize->Read

Caption: General workflow for an MTT cell viability assay.

B. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat leukemia cells with the natural product at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Apoptosis_Assay_Workflow cluster_0 Preparation cluster_1 Staining cluster_2 Analysis Treat Treat Cells with Natural Product Harvest Harvest & Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Incubate (15 min)

Caption: General workflow for an Annexin V/PI apoptosis assay.

C. Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Mcl-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow cluster_0 Sample Prep cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Lysate Cell Lysis Quant Protein Quantification Lysate->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer SDS->Transfer Block Blocking Transfer->Block Primary Primary Ab Incubation Block->Primary Secondary Secondary Ab Incubation Primary->Secondary Detect Detection Secondary->Detect

Caption: General workflow for Western Blotting.

V. Conclusion

Curcumin, Quercetin, and Withaferin A represent a promising class of natural compounds with significant anti-leukemic potential. Their diverse mechanisms of action, targeting key survival and proliferation pathways in leukemia cells, underscore their potential as standalone therapies or as adjuncts to conventional chemotherapy. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers dedicated to advancing the field of leukemia treatment through the exploration of novel, nature-derived therapeutic agents. Further investigation, particularly in well-designed in vivo models and eventually clinical trials, is warranted to fully elucidate their therapeutic utility.

References

Monaspin B: A Promising Newcomer in the Fight Against Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel natural product Monaspin B against current standard-of-care therapies for leukemia reveals its potential as a potent anti-leukemic agent. This guide provides a detailed comparison of its performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its standing in the current therapeutic landscape.

This compound, a novel cyclohexyl-furan natural product, has demonstrated significant anti-leukemic properties in preclinical studies.[1][2][3] This emerging therapeutic candidate is distinguished by its ability to induce programmed cell death, or apoptosis, in leukemia cells. This mechanism of action positions it as a noteworthy subject for further investigation and development in the oncology drug pipeline.

Comparative Efficacy Against Leukemia Cells

Initial studies have highlighted the cytotoxic potential of this compound against the human promyelocytic leukemia cell line, HL-60. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, for this compound in this cell line was determined to be a potent 160 nM.[1][2] This indicates that a relatively low concentration of this compound is required to inhibit the growth of these cancer cells by 50%.

To contextualize the efficacy of this compound, the following table summarizes its in vitro activity alongside that of established first-line chemotherapeutic agents used in the treatment of leukemia. It is important to note that these values are derived from various studies and direct head-to-head comparisons in the same experimental setup are not yet available.

CompoundCell LineIC50 (nM)Citation
This compound HL-60 160 ****
CytarabineMV4-11260
CCRF-CEM90
Jurkat159.7
DoxorubicinHL-60Varies
A549>20,000
MCF-72,500
VincristineCEM10 - 100
Jurkat, REH, SEM, RS4;11, 697Varies (resistance developed)

Mechanism of Action: Inducing Apoptosis

The primary mechanism through which this compound exerts its anti-leukemic effect is the induction of apoptosis. While the precise signaling cascade initiated by this compound is still under investigation, the process of apoptosis in leukemia cells is generally well-characterized and can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

A proposed general pathway for drug-induced apoptosis in leukemia cells is depicted below. This pathway illustrates the key cellular components and decision points leading to programmed cell death.

cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Pathway This compound This compound Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) This compound->Pro-apoptotic proteins (Bax, Bak) Activates Anti-apoptotic proteins (Bcl-2) Anti-apoptotic proteins (Bcl-2) This compound->Anti-apoptotic proteins (Bcl-2) Inhibits Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Acts on Anti-apoptotic proteins (Bcl-2)->Mitochondrion Protects Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase activation Caspase activation Cytochrome c release->Caspase activation Apoptosis Apoptosis Caspase activation->Apoptosis

Caption: Proposed apoptotic pathway initiated by this compound.

In Vivo Efficacy

In addition to its in vitro activity, this compound has demonstrated promising anti-leukemic effects in a mouse leukemia model. Treatment with this compound led to a reduction in white blood cell, lymphocyte, and neutrophil counts, indicating its potential to control the proliferation of leukemic cells in a living organism.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the complete, detailed protocols for the this compound studies are proprietary to the initial research, this section outlines the general methodologies typically employed in such preclinical evaluations.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Leukemia cell lines (e.g., HL-60) are seeded in 96-well plates at a specific density.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Leukemia Cells B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizer D->E F Read Absorbance E->F G Calculate IC50 F->G cluster_comparison Logical Comparison: this compound vs. Standard Therapy This compound This compound Efficacy Efficacy This compound->Efficacy Safety Profile Safety Profile This compound->Safety Profile Mechanism of Action Mechanism of Action This compound->Mechanism of Action Standard Chemotherapy Standard Chemotherapy Standard Chemotherapy->Efficacy Standard Chemotherapy->Safety Profile Standard Chemotherapy->Mechanism of Action Targeted Therapy Targeted Therapy Targeted Therapy->Efficacy Targeted Therapy->Safety Profile Targeted Therapy->Mechanism of Action

References

Monaspin B Demonstrates Potent Anti-Leukemic Activity In Vitro with Promising In Vivo Correlates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel cyclohexyl-furan, Monaspin B, reveals significant anticancer potential against acute myeloid leukemia (AML), with in vitro studies demonstrating high potency and in vivo models showing promising therapeutic effects. This guide provides a comparative overview of this compound against standard AML chemotherapeutic agents, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Executive Summary

This compound, a natural product derived from the cocultivation of Monascus purpureus and Aspergillus oryzae, has emerged as a promising candidate for leukemia therapy.[1] This compound exhibits potent cytotoxic effects against the human promyelocytic leukemia cell line, HL-60, inducing apoptosis at nanomolar concentrations. In vivo studies in a mouse leukemia model further support its anticancer activity, demonstrating a reduction in key hematological markers associated with the disease. This guide compares the preclinical efficacy of this compound with the standard-of-care chemotherapy agents for AML, Cytarabine and Doxorubicin, providing a data-driven perspective on its therapeutic potential.

In Vitro Efficacy: A Head-to-Head Comparison

This compound displays remarkable potency against the HL-60 leukemia cell line, with a half-maximal inhibitory concentration (IC50) of 160 nM.[1] This indicates a strong cytostatic and cytotoxic effect on leukemia cells. For comparison, the standard chemotherapeutic agents Cytarabine and Doxorubicin also exhibit potent activity against this cell line. The IC50 values for all three compounds are summarized in the table below, providing a clear comparison of their in vitro anti-leukemic efficacy.

CompoundCell LineIC50Reference
This compound HL-60160 nM[1]
Cytarabine HL-60~2.5 µM[2]
Doxorubicin HL-6021.2 nM - 214 nM[3]

In Vivo Correlation: Early Evidence of Therapeutic Effect

In a mouse model of leukemia, this compound demonstrated a promising in vivo antileukemic effect. Treatment with this compound led to a notable reduction in white blood cell, lymphocyte, and neutrophil counts, suggesting its potential to control leukemic cell proliferation in a whole-organism setting.

While direct quantitative comparisons of tumor growth inhibition or survival are not yet available for this compound, data from xenograft models using standard AML therapies provide a benchmark for its potential in vivo efficacy. A combination regimen of Cytarabine and Doxorubicin has been shown to reduce disease burden and increase survival in AML xenograft models.

TreatmentModelKey In Vivo EffectsReference
This compound Mouse Leukemia ModelReduction in white blood cell, lymphocyte, and neutrophil counts
Cytarabine + Doxorubicin AML Xenograft ModelReduced disease burden and increased survival

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer effect of this compound in HL-60 cells is the induction of apoptosis, or programmed cell death. While the precise signaling cascade initiated by this compound is under investigation, studies of other compounds in HL-60 cells and related Monascus metabolites suggest a potential pathway involving the activation of caspases, a family of proteases that execute the apoptotic process. The proposed pathway likely involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.

MonaspinB_Apoptosis_Pathway MonaspinB This compound Mitochondria Mitochondria MonaspinB->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow cluster_protocol MTT Assay Protocol A Seed HL-60 cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 24-48 hours B->C D Add MTT solution and incubate for 4 hours C->D E Dissolve formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

References

Safety Operating Guide

Navigating the Frontier of Discovery: Proper Disposal Procedures for Monaspin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: As a novel compound with potent anti-leukemic properties, Monaspin B must be handled with the utmost care throughout its lifecycle, including disposal. In the absence of specific degradation and disposal data for this newly identified cyclohexyl-furan, all waste containing this compound must be treated as hazardous and cytotoxic. This guide provides a step-by-step protocol to ensure the safety of laboratory personnel and the protection of the environment, aligning with best practices for the management of potent, novel bioactive compounds.

This document is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.

Essential Safety and Disposal Protocol

The proper disposal of this compound begins with meticulous planning and consistent execution of safety protocols from the moment the compound is synthesized or handled.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (solid, in solution, or as waste), personnel must be equipped with the appropriate PPE to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant nitrile gloves. Double-gloving is recommended, especially when handling concentrated solutions or pure compounds. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A fully fastened lab coat is required. For larger quantities or in case of potential aerosolization, consider a disposable gown.

  • Respiratory Protection: All handling of solid this compound or solutions that could produce aerosols must be conducted within a certified chemical fume hood to prevent inhalation.

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. All waste streams contaminated with this compound must be kept separate from non-hazardous and other types of chemical waste.

  • Solid Waste: This includes unused this compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes, weighing paper), and contaminated PPE.

    • Collect in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled as "Hazardous Cytotoxic Waste" and include the full chemical name "this compound".

  • Liquid Waste: This includes spent solutions, cell culture media containing this compound, and solvent rinses from contaminated glassware.

    • Collect in a dedicated, chemically compatible, and shatter-proof container (plastic is preferred) with a secure, leak-proof screw cap.

    • The container must be clearly labeled as "Hazardous Cytotoxic Waste" and list all components, including solvents and their approximate percentages, along with "this compound".

    • Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion and to prevent spills.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.

Step 3: Storage of this compound Waste

Designated storage areas are crucial to prevent accidental exposure and to comply with regulations.

  • All labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Store this compound waste away from incompatible chemicals. While specific reactivity data is unavailable, as a general precaution, store it separately from strong acids, bases, and oxidizing agents.

Step 4: Final Disposal

The final disposal of cytotoxic waste must be handled by trained professionals.

  • Do Not Dispose Down the Drain: Aqueous solutions containing this compound must not be disposed of in the sanitary sewer.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.

  • Contact EHS for Pickup: Once a waste container is full, or as per your institution's guidelines, contact your EHS department to schedule a pickup. Provide them with all available information on the waste composition.

  • Incineration: The recommended final disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste management facility.

Quantitative Data Summary for Waste Management

While specific quantitative data for this compound is not yet available, the following table outlines the principles for its waste management.

Waste TypeDescriptionContainer TypeDisposal Method
Solid this compound Waste Unused compound, contaminated PPE, lab plastics.Labeled, leak-proof container with plastic liner.Collection by EHS for high-temperature incineration.
Liquid this compound Waste Solutions containing this compound, contaminated solvents, aqueous media.Labeled, chemically compatible, screw-cap bottle.Collection by EHS for high-temperature incineration.
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.Puncture-proof sharps container (cytotoxic-rated).Collection by EHS for high-temperature incineration.

Experimental Protocol: Chemical Inactivation (Illustrative)

Disclaimer: The following protocol is a general example of a chemical inactivation procedure for certain cytotoxic compounds. Its efficacy and safety for this compound have not been established. This should only be attempted under the direct supervision of a qualified safety professional and after a thorough, compound-specific risk assessment. The primary recommended disposal method remains collection by EHS for incineration.

Objective: To illustrate a potential chemical degradation pathway using an oxidizing agent.

Materials:

  • Liquid waste containing this compound.

  • 5.25% Sodium Hypochlorite solution (household bleach).

  • Sodium thiosulfate (for quenching).

  • pH indicator strips.

  • Stir plate and stir bar.

  • Appropriate PPE and a certified chemical fume hood.

Procedure:

  • Place the liquid this compound waste container in a secondary containment tray within a chemical fume hood.

  • While stirring, slowly add 5.25% sodium hypochlorite solution to the waste. A common starting point is a 1:1 volume ratio, but this is highly compound-dependent.

  • Monitor the reaction for any signs of gas evolution, excessive heat generation, or color change.

  • Allow the reaction to proceed for a designated time (e.g., 24 hours) to ensure complete degradation.

  • After the reaction period, quench any remaining hypochlorite by slowly adding a solution of sodium thiosulfate until the solution no longer tests positive for oxidizers.

  • Neutralize the solution to a pH between 6.0 and 8.0 using appropriate acids or bases.

  • Even after this procedure, the resulting solution must be collected as hazardous chemical waste and disposed of through your institution's EHS department.

MonaspinB_Disposal_Workflow This compound Disposal Decision Workflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Cytotoxic Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Cytotoxic Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Cytotoxic Sharps Container sharps_waste->collect_sharps storage Step 3: Store Securely in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Step 4: Contact EHS for Hazardous Waste Pickup storage->pickup end End: Professional Disposal (High-Temperature Incineration) pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Personal protective equipment for handling Monaspin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on the assumed properties of Monaspin B as a potent, cytotoxic small molecule inhibitor. This information is intended to serve as a comprehensive template for laboratory safety and handling. It is imperative to conduct a thorough risk assessment based on the specific, known properties of any new chemical entity before handling.

Immediate Safety and Hazard Information

This compound is a potent investigational compound with cytotoxic properties. Exposure can occur through inhalation, skin contact, or ingestion, posing significant health risks.[1] All personnel must adhere to the following safety protocols to minimize exposure.

Emergency Contact Information:

  • Safety Officer: [Insert Name and Contact Number]

  • Emergency Services: [Insert Local Emergency Number]

  • Spill Response Team: [Insert Contact Number]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound in any form (solid or in solution).[2][3] The required PPE provides a barrier against potential exposure and is detailed below.[4]

Table 1: Required PPE for Handling this compound

Task Gloves Gown/Lab Coat Eye Protection Respiratory Protection
Weighing/Handling Solid Compound Double nitrile gloves (ASTM D6978-05 compliant)[4]Disposable, fluid-resistant gown with closed front and cuffsSafety glasses with side shields or gogglesN95 respirator or higher, within a chemical fume hood
Preparing Solutions Double nitrile gloves (ASTM D6978-05 compliant)Disposable, fluid-resistant gown with closed front and cuffsSafety glasses with side shields or gogglesNot required if handled in a certified chemical fume hood
Administering to Cell Cultures Single pair of nitrile glovesStandard lab coatSafety glassesNot required if handled in a biosafety cabinet
Cleaning & Waste Disposal Double nitrile gloves (ASTM D6978-05 compliant)Disposable, fluid-resistant gown with closed front and cuffsGoggles or face shieldN95 respirator (if cleaning a powder spill)

Experimental Protocols and Workflows

This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway X," which is implicated in uncontrolled cell proliferation. A common experimental use of this compound is to assess its effect on downstream protein phosphorylation and cell viability.

Experimental Workflow: Assessing this compound Efficacy

The following diagram outlines the typical workflow for evaluating the biological activity of this compound.

G cluster_prep Preparation cluster_cell_culture Cell Culture Treatment cluster_analysis Analysis weigh Weigh this compound (in fume hood) dissolve Dissolve in DMSO (to create stock solution) weigh->dissolve treat Treat cells with This compound dilutions dissolve->treat plate Plate cancer cells plate->treat incubate Incubate for 24-72h treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability lysis Cell Lysis incubate->lysis western Western Blot for p-Target Protein lysis->western

Caption: Experimental workflow for this compound efficacy testing.

Signaling Pathway: this compound Mechanism of Action

This compound is designed to inhibit the phosphorylation of a key substrate in "Kinase Signaling Pathway X," thereby blocking downstream signals that lead to cell proliferation.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Protein Substrate Protein Kinase X->Substrate Protein p-Substrate Protein p-Substrate Protein Substrate Protein->p-Substrate Protein Phosphorylation Downstream Signaling Downstream Signaling p-Substrate Protein->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->Kinase X Inhibition

Caption: Inhibition of Kinase Signaling Pathway X by this compound.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Step-by-Step Disposal Procedure:

  • Segregation at the Point of Use: Immediately segregate all this compound-contaminated waste from other laboratory waste streams.

  • Use Designated Waste Containers:

    • Sharps: All needles, syringes, and contaminated glass vials must be placed in a designated, puncture-resistant, purple-lidded sharps container labeled "Cytotoxic Waste".

    • Solid Waste: Contaminated PPE (gloves, gowns), plasticware (pipette tips, tubes), and cleaning materials must be placed in a thick, leak-proof plastic bag or container clearly labeled with the "Cytotoxic/Cytotoxique" hazard symbol. These are often purple or are placed in a container with a purple lid.

    • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.

  • Container Management:

    • Do not overfill waste containers.

    • Ensure all containers are securely sealed before removal from the work area.

  • Storage and Collection:

    • Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic.

    • Arrange for collection by authorized hazardous waste management services.

Table 2: this compound Waste Disposal Summary

Waste Type Container Labeling Final Disposal
Contaminated Sharps Purple-lidded, puncture-resistant sharps container"Cytotoxic Waste," Biohazard SymbolHigh-temperature incineration via authorized vendor
Contaminated Solids (PPE, plasticware) Purple waste bag or purple-lidded rigid container"Cytotoxic Waste," Biohazard SymbolHigh-temperature incineration via authorized vendor
Liquid Waste (solutions, media) Sealed, leak-proof hazardous chemical waste container"Cytotoxic Waste," "this compound," Hazard SymbolsHigh-temperature incineration via authorized vendor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.